4-Benzoyloxy-2-azetidinone
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-oxoazetidin-2-yl) benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-8-6-9(11-8)14-10(13)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJGOOONOIFDRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)OC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369196, DTXSID90876271 | |
| Record name | 4-Benzoyloxy-2-azetidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azetidin-2-one,4-benzoyloxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90876271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28562-58-5 | |
| Record name | 4-Benzoyloxy-2-azetidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Benzoyloxy-2-azetidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Benzoyloxy-2-azetidinone: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Benzoyloxy-2-azetidinone is a pivotal synthetic intermediate in the field of medicinal chemistry, particularly in the development of β-lactam antibiotics and other pharmacologically active agents. This technical guide provides a comprehensive overview of its fundamental properties, including its physicochemical and spectral characteristics. Detailed experimental protocols for its synthesis and characterization are presented, alongside an exploration of its reactivity and synthetic utility. This document aims to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic compounds.
Introduction
The 2-azetidinone, or β-lactam, ring is a cornerstone of antibiotic chemistry, forming the core structure of penicillins, cephalosporins, and carbapenems. This compound has emerged as a superior synthon for the elaboration of the β-lactam scaffold compared to its more common counterpart, 4-acetoxy-2-azetidinone. Its enhanced stability, higher reactivity, and cost-effectiveness make it an attractive starting material for the introduction of diverse functionalities at the C4 position.[1][2] This guide delineates the essential properties and experimental methodologies associated with this versatile building block.
Physicochemical Properties
This compound is a stable, crystalline solid at room temperature.[1] A summary of its key physicochemical properties is provided in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₉NO₃ | [3][4] |
| Molecular Weight | 191.18 g/mol | [3][4] |
| CAS Number | 28562-58-5 | [3][4] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 100 °C | [3] |
| Boiling Point (est.) | 326.9 °C | |
| Density (est.) | 1.27 g/cm³ | |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. |
Spectral Data
The structural elucidation of this compound is accomplished through various spectroscopic techniques. The characteristic spectral data are summarized below.
¹H NMR Spectroscopy
The proton NMR spectrum provides key information about the hydrogen environments in the molecule. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz are presented in Table 2. These predictions are based on the analysis of similar benzoate esters and azetidinone structures.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 (CH₂) | 3.1 - 3.4 | dd | J ≈ 15, 5 |
| H-3' (CH₂) | 3.5 - 3.8 | dd | J ≈ 15, 2.5 |
| H-4 (CH) | 6.0 - 6.2 | dd | J ≈ 5, 2.5 |
| N-H | 7.5 - 8.5 (broad) | s | - |
| Aromatic (ortho) | 8.0 - 8.2 | d | J ≈ 7-8 |
| Aromatic (meta) | 7.4 - 7.6 | t | J ≈ 7-8 |
| Aromatic (para) | 7.6 - 7.8 | t | J ≈ 7-8 |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number of unique carbon environments. The predicted chemical shifts are detailed in Table 3.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-3 (CH₂) | 40 - 45 |
| C-4 (CH) | 70 - 75 |
| C-2 (C=O, lactam) | 165 - 170 |
| C=O (benzoate) | 164 - 166 |
| Aromatic (ipso) | 128 - 130 |
| Aromatic (ortho) | 129 - 131 |
| Aromatic (meta) | 128 - 129 |
| Aromatic (para) | 133 - 135 |
Infrared (IR) Spectroscopy
The FT-IR spectrum is instrumental in identifying the key functional groups present in the molecule. The major absorption bands are listed in Table 4.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3200-3300 | Medium | N-H stretch (amide) |
| ~1760-1780 | Strong | C=O stretch (β-lactam carbonyl) |
| ~1720-1740 | Strong | C=O stretch (benzoate ester carbonyl) |
| ~1600, 1450 | Medium | C=C stretch (aromatic ring) |
| ~1270, 1110 | Strong | C-O stretch (ester) |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The expected major peaks in the mass spectrum are presented in Table 5.
| m/z | Interpretation |
| 191 | [M]⁺, Molecular ion |
| 122 | [C₇H₅O₂]⁺, Benzoyl cation |
| 105 | [C₇H₅O]⁺, Benzoyl cation minus oxygen |
| 77 | [C₆H₅]⁺, Phenyl cation |
| 70 | [M - C₇H₅O₂]⁺, Azetidinone fragment |
Reactivity and Synthetic Utility
This compound is a valuable precursor for the synthesis of a wide array of 4-substituted-2-azetidinones. Its enhanced reactivity compared to 4-acetoxy-2-azetidinone stems from the better leaving group ability of the benzoate anion.[1]
The key reaction involves the nucleophilic substitution at the C4 position. This reaction is believed to proceed through a highly reactive N-acyliminium ion intermediate, which is then trapped by a nucleophile.[1] This reactivity allows for the introduction of various heteroatoms (O, S, N) and carbon-based nucleophiles.
A common and efficient method for these substitution reactions involves the use of a zinc acetate catalyst.[2] The reaction is typically carried out by refluxing a solution of this compound and the desired nucleophile in the presence of anhydrous zinc acetate.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the benzoylation of 4-hydroxy-2-azetidinone. The latter can be prepared from the hydrolysis of 4-acetoxy-2-azetidinone.
Step 1: Synthesis of 4-Acetoxy-2-azetidinone
-
Materials: Vinyl acetate, chlorosulfonyl isocyanate (CSI), dichloromethane, sodium sulfite, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
To a stirred solution of vinyl acetate (excess) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add chlorosulfonyl isocyanate dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction by the slow addition of a saturated sodium sulfite solution.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-acetoxy-2-azetidinone as an oil that may solidify upon standing.
-
Step 2: Hydrolysis to 4-Hydroxy-2-azetidinone
-
Materials: 4-Acetoxy-2-azetidinone, methanol, water, sodium bicarbonate.
-
Procedure:
-
Dissolve 4-acetoxy-2-azetidinone in a mixture of methanol and water.
-
Add sodium bicarbonate portion-wise and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Neutralize the solution and extract with ethyl acetate.
-
Dry the combined organic extracts and concentrate to afford 4-hydroxy-2-azetidinone.
-
Step 3: Benzoylation to this compound
-
Materials: 4-Hydroxy-2-azetidinone, benzoyl chloride, triethylamine, dichloromethane.
-
Procedure:
-
Dissolve 4-hydroxy-2-azetidinone in anhydrous dichloromethane and cool to 0 °C.
-
Add triethylamine, followed by the dropwise addition of benzoyl chloride.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography to obtain this compound.
-
Characterization of this compound
-
Melting Point: Determine the melting point using a standard melting point apparatus.
-
¹H and ¹³C NMR Spectroscopy:
-
Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra to determine chemical shifts, multiplicities, coupling constants, and integration.
-
-
FT-IR Spectroscopy:
-
Obtain the IR spectrum using either a KBr pellet or as a thin film on a salt plate.
-
Identify the characteristic absorption bands for the key functional groups.
-
-
Mass Spectrometry:
-
Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., Electron Ionization - EI).
-
Determine the molecular ion peak and analyze the fragmentation pattern.
-
Zinc Acetate-Mediated Nucleophilic Substitution
-
Materials: this compound, nucleophile (e.g., an alcohol or thiol), anhydrous zinc acetate, dry benzene or toluene.
-
Procedure:
-
To a solution of this compound (1.0 eq) and the desired nucleophile (1.1-1.5 eq) in dry benzene or toluene, add anhydrous zinc acetate (0.1-0.5 eq).
-
Reflux the reaction mixture until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, filter, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 4-substituted-2-azetidinone.[2]
-
Conclusion
This compound stands out as a highly valuable and versatile building block in organic synthesis. Its favorable combination of stability and reactivity, coupled with its economic advantages, makes it an ideal precursor for the construction of complex β-lactam-containing molecules. The detailed physicochemical, spectral, and reactivity data, along with the experimental protocols provided in this guide, are intended to empower researchers in their endeavors to develop novel therapeutic agents. Further exploration of its reactivity with a broader range of nucleophiles will undoubtedly continue to expand its utility in the synthesis of biologically active compounds.
References
An In-depth Technical Guide to 4-Benzoyloxy-2-azetidinone: Discovery and History
Introduction
4-Benzoyloxy-2-azetidinone, a prominent member of the β-lactam family, serves as a critical synthetic intermediate in the development of a wide array of pharmaceuticals, most notably β-lactam antibiotics. Its discovery and subsequent utilization marked a significant advancement in the field of medicinal chemistry, offering a more stable and reactive alternative to its close analog, 4-acetoxy-2-azetidinone. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and comparative advantages of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Historical Context
The exploration of the 2-azetidinone ring system, the core structure of penicillin, began in earnest following the groundbreaking discovery of penicillin's antibacterial properties by Sir Alexander Fleming in 1928. The first synthetic β-lactam was prepared by Hermann Staudinger in 1907 through a [2+2] cycloaddition, a reaction that would later become a cornerstone of β-lactam synthesis.[1][2]
While much of the early research focused on naturally occurring penicillins and their derivatives, the need for synthetic routes to novel and more potent antibiotics drove the investigation of versatile intermediates. Among these, 4-acetoxy-2-azetidinone emerged as a key building block for the synthesis of various β-lactam antibiotics and other biologically active compounds.[3] However, its thermal instability and the often unsatisfactory yields in substitution reactions presented significant drawbacks.[3]
This led to the investigation of alternative 4-acyloxy-2-azetidinones with improved properties. This compound was identified as a superior alternative, offering enhanced thermal stability and greater reactivity. The benzoate group, being a better leaving group than the acetate group (pKa of benzoic acid is 4.2 compared to 4.8 for acetic acid), facilitates nucleophilic substitution at the C-4 position, leading to higher yields and shorter reaction times.[3] A key 1994 study by Basak and Khamrai demonstrated the advantages of this compound as a more convenient and economical synthon for preparing various 4-hetero-substituted β-lactams.[3][4][5]
Synthesis of this compound
General Experimental Protocol for Benzoylation of 4-Hydroxy-2-azetidinone
Materials:
-
4-Hydroxy-2-azetidinone
-
Benzoyl chloride
-
Triethylamine or pyridine
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Dissolve 4-hydroxy-2-azetidinone in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (or pyridine) dropwise to the solution with stirring.
-
Slowly add a solution of benzoyl chloride in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for a specified time and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Comparative Advantages and Applications
The primary application of this compound lies in its role as a superior electrophilic intermediate for the synthesis of a variety of 4-substituted-2-azetidinones. These derivatives are crucial precursors for a range of bioactive molecules, including carbapenem and penem antibiotics, as well as inhibitors of human leukocyte elastase.[3]
The enhanced reactivity of this compound allows for efficient displacement of the benzoyloxy group by a wide range of nucleophiles, including those based on oxygen, sulfur, and nitrogen. This versatility makes it a valuable tool in combinatorial chemistry and drug discovery.
Quantitative Comparison of Reaction Yields
The following table, adapted from the work of Basak and Khamrai (1994), illustrates the improved yields and reduced reaction times achieved when using this compound compared to 4-acetoxy-2-azetidinone in various nucleophilic substitution reactions.[3]
| Product (4-Substituted-2-azetidinone) | Nucleophile | Yield from 4-Acetoxy-2-azetidinone (%) | Yield from this compound (%) | Reaction Time (hours) with this compound |
| 4-(Allyloxy)-2-azetidinone | Allyl alcohol | 45 | 85 | ~6 |
| 4-(Propargyloxy)-2-azetidinone | Propargyl alcohol | 40 | 82 | ~6 |
| 4-(2-Nitroethoxy)-2-azetidinone | 2-Nitroethanol | 50 | 88 | ~6 |
| 4-(2-Cyanoethoxy)-2-azetidinone | 2-Cyanoethanol | 55 | 90 | ~6 |
| 4-(Benzyloxy)-2-azetidinone | Benzyl alcohol | 60 | 92 | ~6 |
| 4-(Cinnamyloxy)-2-azetidinone | Cinnamyl alcohol | 58 | 91 | ~6 |
Experimental Protocol for Nucleophilic Substitution
The following is a general experimental protocol for the zinc acetate-mediated displacement of the benzoyloxy group from this compound, as described by Basak and Khamrai.[3]
Materials:
-
This compound
-
Appropriate alcohol or thiol nucleophile
-
Zinc acetate dihydrate
-
Benzene (or a suitable azeotroping solvent)
-
Silica gel
-
Hexane and ethyl acetate for elution
Procedure:
-
Convert zinc acetate dihydrate to its anhydrous form by refluxing with benzene using a Dean-Stark apparatus.
-
To the anhydrous zinc acetate suspension, add this compound followed by the appropriate alcohol or thiol (1.1 equivalents).
-
Reflux the solution until all the starting material is consumed, as monitored by TLC.
-
Filter the solution through a plug of silica gel and evaporate the filtrate.
-
Purify the resulting product by column chromatography using a hexane-ethyl acetate gradient.
Logical Workflow for Synthesis of 4-Substituted Azetidinones
The following diagram illustrates the general workflow for the synthesis of 4-substituted-2-azetidinones using this compound as a key intermediate.
References
4-Benzoyloxy-2-azetidinone: A Technical Guide for Drug Development Professionals
CAS Number: 28562-58-5 Molecular Formula: C₁₀H₉NO₃ Molecular Weight: 191.19 g/mol
This technical guide provides an in-depth overview of 4-Benzoyloxy-2-azetidinone, a key intermediate in the synthesis of β-lactam antibiotics and other pharmacologically active molecules. The document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data on its chemical properties, synthesis, reactivity, and applications.
Chemical and Physical Properties
This compound is a stable, crystalline solid at room temperature.[1] It is recognized for its role as a versatile synthon in organic synthesis, particularly for the introduction of various functionalities at the C4 position of the azetidinone ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-oxoazetidin-2-yl benzoate | [2][3] |
| Molecular Formula | C₁₀H₉NO₃ | [4] |
| Molecular Weight | 191.19 g/mol | [5] |
| Melting Point | ~100 °C | [3] |
| Appearance | White to light yellow crystalline powder | [6][7] |
| Purity | >98.0% | [4][8] |
| Canonical SMILES | O=C1CC(OC(=O)C2=CC=CC=C2)N1 | [2] |
| InChI Key | HJJGOOONOIFDRH-UHFFFAOYSA-N | [2] |
Synthesis and Reactivity
While specific protocols for the direct synthesis of this compound are not extensively detailed in publicly available literature, with most researchers opting for commercial sources, the synthesis of the closely related and frequently compared precursor, 4-acetoxy-2-azetidinone, is well-documented. The following section provides a representative experimental protocol for the synthesis of 4-acetoxy-2-azetidinone, which serves as a fundamental procedure for this class of compounds.
Experimental Protocol: Synthesis of 4-Acetoxy-2-azetidinone
This procedure is adapted from the established [2+2] cycloaddition reaction between vinyl acetate and chlorosulfonyl isocyanate.
Materials:
-
Vinyl acetate
-
Chlorosulfonyl isocyanate
-
Sodium bicarbonate
-
Sodium bisulfite
-
Water
-
Chloroform
-
Magnesium sulfate
Procedure:
-
A flask equipped with a mechanical stirrer, a nitrogen source, a thermometer, and a dropping funnel is charged with vinyl acetate. The flask is cooled to 3°C in an ice-water bath.
-
Chlorosulfonyl isocyanate is added rapidly via the dropping funnel, maintaining the temperature below 5°C.
-
After the addition, the cooling bath is removed, and the reaction temperature is allowed to rise to 10°C. The temperature is then maintained at 10-15°C for approximately 40 minutes with intermittent cooling to control the exothermic reaction.
-
The resulting mixture is cooled to -40°C.
-
A separate flask is charged with a mixture of sodium bicarbonate, sodium bisulfite, and water, and cooled to -20°C.
-
The reaction mixture is added dropwise to the aqueous quench solution, keeping the temperature at -10°C.
-
After the addition is complete, the mixture is stirred for an additional 40 minutes at -10°C.
-
The light-yellow mixture is extracted with chloroform.
-
The combined organic extracts are dried over magnesium sulfate and concentrated under reduced pressure to yield 4-acetoxy-2-azetidinone.
Reactivity and Mechanism of Nucleophilic Substitution
This compound is a valuable intermediate due to the reactivity of the benzoyloxy group as a good leaving group. This facilitates nucleophilic substitution reactions at the C4 position, allowing for the introduction of a wide range of heteroatoms.
The reaction is presumed to proceed through a reactive acylimine intermediate.[1] The benzoate group is eliminated, forming a transient and highly electrophilic acylimine, which is then readily attacked by a nucleophile.
Caption: Mechanism of nucleophilic substitution at the C4 position of this compound.
This reactivity makes this compound a more efficient synthon compared to its acetoxy counterpart in many displacement reactions, often resulting in higher yields and shorter reaction times.[1]
Experimental Protocol: General Procedure for Nucleophilic Displacement
The following is a general procedure for the zinc acetate-mediated displacement of the benzoyloxy group with an alcohol nucleophile, adapted from Basak and Khamrai.[9]
Materials:
-
This compound
-
Zinc acetate dihydrate
-
Benzene
-
Appropriate alcohol (nucleophile)
-
Silica gel
Procedure:
-
Anhydrous zinc acetate is prepared by refluxing zinc acetate dihydrate in benzene using a Dean-Stark apparatus.
-
This compound and the desired alcohol (1.1 equivalents) are added to the solution.
-
The reaction mixture is refluxed until the starting material is consumed (monitored by TLC).
-
The solution is filtered through a plug of silica gel.
-
The filtrate is evaporated to yield the 4-alkoxy-2-azetidinone product.
Table 2: Comparison of Yields for Nucleophilic Displacement Reactions
| Product (4-XR-2-azetidinone) | Nucleophile (ZH) | Yield from 4-Acetoxy-2-azetidinone (%) | Yield from this compound (%) |
| 5 (X = SPh) | Thiophenol | 60 | 70 |
| 6 (X = SO₂Ph) | Phenylsulfinic acid | 65 | 75 |
| 7 (X = OCH₂CH=CH₂) | Allyl alcohol | 40 | 85 |
| 8 (X = OCH₂C≡CH) | Propargyl alcohol | 45 | 88 |
| 9 (X = OCH₂CH₂NO₂) | 2-Nitroethanol | 42 | 80 |
| 10 (X = OCH₂CH₂CN) | 2-Cyanoethanol | 40 | 78 |
| 11 (X = OCH₂Ph) | Benzyl alcohol | 50 | 90 |
| 12 (X = OCH₂CH=CHPh) | Cinnamyl alcohol | 48 | 85 |
| 13 (X = OCH₂C≡CCH₂OH) | 2-Butyne-1,4-diol | 35 | 75 |
Data sourced from Basak, A., & Khamrai, U. (1994). Synthetic Communications, 24(2), 131-135.[1][9]
Spectroscopic Data
While detailed spectral analyses are not consistently published, the structural characterization of this compound and its derivatives relies on standard spectroscopic techniques.
Infrared (IR) Spectroscopy: The IR spectrum of a typical 2-azetidinone structure exhibits a characteristic strong absorption band for the β-lactam carbonyl group in the range of 1730-1760 cm⁻¹. The benzoyloxy group would show additional characteristic absorptions for the ester carbonyl and the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectra would show characteristic signals for the protons on the azetidinone ring and the aromatic protons of the benzoate group.
-
¹³C NMR: The carbon spectra would display distinct resonances for the carbonyl carbons of the lactam and the ester, as well as for the carbons of the azetidinone ring and the aromatic ring.
Applications in Drug Development
This compound is not typically investigated for its own biological activity. Instead, its significance lies in its role as a crucial building block for the synthesis of more complex molecules with therapeutic potential.
1. Synthesis of β-Lactam Antibiotics: The 2-azetidinone core is the fundamental structural unit of β-lactam antibiotics, such as penicillins and cephalosporins. This compound serves as a key starting material for the elaboration of these antibiotic scaffolds.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. 4-Acetoxy-2-azetidinone | 28562-53-0 [chemicalbook.com]
- 4. CN102002066A - Synthesis method of 4-acetoxyl-2-azetidinone - Google Patents [patents.google.com]
- 5. Acyloxylation process for preparing 4-acyloxy-2-azetidinone derivatives (1995) | Chi Jang Moon | 1 Citations [scispace.com]
- 6. rsc.org [rsc.org]
- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0032039) [hmdb.ca]
- 8. mdpi.com [mdpi.com]
- 9. This compound | 28562-58-5 [chemicalbook.com]
chemical structure of 4-Benzoyloxy-2-azetidinone
An In-depth Technical Guide to 4-Benzoyloxy-2-azetidinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound. While this compound serves as a valuable synthetic intermediate, it is important to note that detailed experimental data, particularly regarding its specific biological activity and complete spectral characterization, are not extensively available in publicly accessible literature. This guide compiles the available information and provides theoretical and comparative data where specific experimental results are absent.
This compound, also known as 4-oxoazetidin-2-yl benzoate, is a heterocyclic compound featuring a β-lactam ring substituted with a benzoyloxy group at the 4-position.
Chemical Structure:
An In-depth Technical Guide to 4-Benzoyloxy-2-azetidinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Benzoyloxy-2-azetidinone, a significant heterocyclic compound. The document details its physicochemical properties, synthesis protocols, and known biological activities, offering valuable insights for professionals in the fields of medicinal chemistry and drug development.
Physicochemical Properties
This compound is a derivative of 2-azetidinone, which forms the core structure of many β-lactam antibiotics. A summary of its key quantitative data is presented below for clear reference.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₃ | [1][2] |
| Molecular Weight | 191.18 g/mol | [1] |
| CAS Number | 28562-58-5 | [1][2] |
| Physical Form | White to Yellow Solid/Crystalline Powder | [2] |
| Melting Point | 100°C | [2] |
| Purity | ≥98.0% (HPLC,N) | [2] |
Synthesis and Experimental Protocols
The synthesis of 4-substituted-2-azetidinones is a critical process in the development of β-lactam antibiotics and other pharmacologically active agents. While specific protocols for this compound are proprietary, the synthesis of the closely related and widely studied 4-acetoxy-2-azetidinone provides a representative experimental framework. The general approach involves a [2+2] cycloaddition reaction, famously known as the Staudinger synthesis.
Experimental Protocol: Synthesis of 4-Acetoxy-2-azetidinone (A Representative Protocol)
This protocol is adapted from established methods for the synthesis of 4-acetoxy-2-azetidinone, a key intermediate for many β-lactam antibiotics.
Materials:
-
Vinyl acetate
-
Chlorosulfonyl isocyanate (CSI)
-
Sodium bicarbonate
-
Sodium bisulfite
-
Dichloromethane (anhydrous)
-
Water
-
Hexane
-
Ethyl acetate
-
Silica Gel for column chromatography
-
TLC plates (Silica Gel F254)
Procedure:
-
A solution of vinyl acetate in anhydrous dichloromethane is prepared in a reaction vessel equipped with a stirrer and cooled to 0 °C.
-
Chlorosulfonyl isocyanate is added dropwise to the cooled solution, maintaining the temperature below 5°C.
-
The reaction mixture is stirred for a designated period (e.g., 2 hours) at a controlled temperature.[3][4]
-
The reaction is then quenched by the addition of a cooled aqueous solution of sodium bicarbonate and sodium bisulfite.[5]
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic extracts are washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by silica gel column chromatography, typically using a hexane/ethyl acetate solvent system.[3]
-
The purity of the final product can be assessed by Thin Layer Chromatography (TLC).[4]
Logical Workflow for Synthesis
Caption: A generalized workflow for the synthesis of 4-acyloxy-2-azetidinone derivatives.
Biological Activity and Potential Signaling Pathways
The 2-azetidinone ring is a cornerstone of β-lactam antibiotics, which function by inhibiting bacterial cell wall synthesis. While specific studies on the biological activity of this compound are limited in the public domain, the broader class of 2-azetidinone derivatives has been extensively studied for various pharmacological effects. These include antimicrobial, antifungal, anti-inflammatory, antitumor, and cholesterol absorption inhibitory activities.[6]
Antimicrobial Activity: Derivatives of 2-azetidinone are known to exhibit a wide range of antimicrobial activities against both gram-positive and gram-negative bacteria.[7][8][9] The primary mechanism of action for β-lactam antibiotics involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of the bacterial cell wall.
Potential Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis The proposed mechanism of action for 2-azetidinone-based antibiotics is the acylation of the serine residue at the active site of transpeptidase enzymes (a type of PBP). This covalent modification inactivates the enzyme, preventing the cross-linking of peptidoglycan chains and ultimately leading to bacterial cell lysis.
Caption: A diagram illustrating the inhibition of bacterial cell wall synthesis by 2-azetidinone compounds.
Other Potential Pharmacological Activities: Research into substituted 2-azetidinones has revealed a broad spectrum of biological activities beyond antimicrobial effects. These include:
-
Antifungal Activity : Certain derivatives have shown efficacy against fungal strains like Candida albicans.[7]
-
Anti-inflammatory Activity : Some benzoxazolone derivatives, which share structural similarities, have demonstrated anti-inflammatory effects through the MAPK-NF-κB/iNOS signaling pathway.[10]
-
Cholesterol Absorption Inhibition : A series of azetidinones have been identified as potent inhibitors of cholesterol absorption, although their mechanism is not fully understood.[11]
-
Enzyme Inhibition : Various 2-azetidinone derivatives act as inhibitors for several human enzymes, including tryptase, chymase, and thrombin.[6]
The diverse pharmacological profile of the 2-azetidinone scaffold underscores the potential of this compound as a lead compound for the development of novel therapeutic agents. Further research is warranted to fully elucidate its specific biological activities and mechanisms of action.
References
- 1. chemwhat.com [chemwhat.com]
- 2. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. 4-Acetoxy-2-azetidinone synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Acetoxy-2-azetidinone | 28562-53-0 [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-Azetidinone--a new profile of various pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach [mdpi.com]
- 10. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Benzoyloxy-2-azetidinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the spectroscopic data for the compound 4-Benzoyloxy-2-azetidinone, a key intermediate in synthetic organic chemistry, particularly in the development of β-lactam antibiotics. This document compiles available spectroscopic information for Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy and outlines generalized experimental protocols for these analytical techniques.
Spectroscopic Data
While detailed, publicly accessible ¹H and ¹³C NMR spectral data for this compound are not readily found in the surveyed scientific literature, its structural confirmation by NMR is a standard quality control measure for commercial suppliers. The available Infrared (IR) spectroscopic data provides key insights into the functional groups present in the molecule.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its principal functional groups.
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | N-H stretch of the lactam |
| ~1767 | Strong | C=O stretch of the β-lactam carbonyl |
| ~1720 | Strong | C=O stretch of the benzoate ester carbonyl |
| ~1600, ~1450 | Medium-Weak | C=C stretching of the aromatic ring |
| ~1270, ~1100 | Strong | C-O stretching of the ester |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental ¹H and ¹³C NMR data for this compound is not available in the public domain. However, based on the known structure and typical chemical shifts for similar azetidinone derivatives, the expected resonances can be predicted.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the protons on the azetidinone ring and the benzoyl group. The protons on the four-membered ring (at C3 and C4) would likely appear as multiplets due to spin-spin coupling. The aromatic protons of the benzoyl group would typically resonate in the downfield region (δ 7.0-8.5 ppm). The lactam N-H proton would likely appear as a broad singlet.
¹³C NMR (Carbon NMR): The carbon NMR spectrum would show characteristic signals for the carbonyl carbons of the β-lactam and the ester, which are expected in the downfield region (typically δ 160-180 ppm). The carbons of the aromatic ring would appear in the δ 120-140 ppm range, and the aliphatic carbons of the azetidinone ring would be found in the upfield region.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound using Fourier Transform Infrared (FT-IR) spectroscopy.
Methodology:
-
Sample Preparation: A small amount of solid this compound is finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, a small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, or the ATR accessory is engaged. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample spectrum is then acquired by passing an infrared beam through the sample. The instrument records the interference pattern, and a Fourier transform is applied to obtain the infrared spectrum (transmittance vs. wavenumber).
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands. The positions (wavenumber, cm⁻¹) and intensities of these bands are compared with correlation tables to assign them to specific functional groups within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of this compound using ¹H and ¹³C NMR spectroscopy.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added to calibrate the chemical shift scale to 0 ppm.
-
Data Acquisition: The NMR tube is placed in the probe of a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR , a standard pulse sequence is used to acquire the proton spectrum. Key parameters to set include the spectral width, acquisition time, and number of scans.
-
For ¹³C NMR , a proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Analysis: The acquired spectra are processed using specialized software. This involves Fourier transformation, phase correction, and baseline correction. The chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.), coupling constants (J), and integration values (for ¹H NMR) are determined and used to assign the signals to the specific protons and carbons in the molecular structure.
Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Generalized workflow for spectroscopic analysis.
physical and chemical properties of 4-oxoazetidin-2-yl benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxoazetidin-2-yl benzoate is a chemical compound belonging to the class of azetidinones, which are four-membered lactam rings. The azetidinone core is a significant pharmacophore found in a wide array of antibiotics, most notably the penicillins and cephalosporins. The presence of a benzoate group suggests its potential role as a synthetic intermediate in the development of more complex molecules with diverse biological activities. This technical guide provides a summary of the available physical and chemical properties of 4-oxoazetidin-2-yl benzoate. It is important to note that while basic identifiers are available, detailed experimental data and biological activity studies for this specific molecule are limited in publicly accessible scientific literature.
Chemical and Physical Properties
The fundamental chemical and physical properties of 4-oxoazetidin-2-yl benzoate have been compiled from various chemical supplier databases.
| Property | Value | Source |
| CAS Number | 28562-58-5 | [1][2][3][4][] |
| Molecular Formula | C₁₀H₉NO₃ | [1][3] |
| Molecular Weight | 191.18 g/mol | [1][3] |
| IUPAC Name | (4-oxoazetidin-2-yl) benzoate | [] |
| SMILES | O=C1NC(OC(C2=CC=CC=C2)=O)C1 | [3] |
| Boiling Point | No data available | [3] |
| Melting Point | No data available | |
| Solubility | No data available |
Note: The lack of available data for properties such as boiling point, melting point, and solubility suggests that 4-oxoazetidin-2-yl benzoate is likely a non-isolated intermediate in multi-step syntheses, and as such, its detailed physicochemical characterization has not been a primary focus of published research.
Synthesis and Reactivity
While specific, detailed experimental protocols for the synthesis of 4-oxoazetidin-2-yl benzoate are not readily found in the searched literature, a logical synthetic pathway can be proposed based on general principles of organic chemistry.
A plausible synthetic route would involve the esterification of 4-hydroxyazetidin-2-one with benzoic acid or one of its activated derivatives (e.g., benzoyl chloride). This reaction would typically be carried out in the presence of a suitable solvent and a catalyst or base to facilitate the reaction.
The reactivity of 4-oxoazetidin-2-yl benzoate would be dictated by the strained β-lactam ring and the ester functional group. The lactam is susceptible to nucleophilic attack and ring-opening, a characteristic feature exploited in the mechanism of action of β-lactam antibiotics. The benzoate ester group can undergo hydrolysis or transesterification under appropriate conditions.
Spectral Data
Detailed, interpreted spectral data (NMR, IR, Mass Spectrometry) for 4-oxoazetidin-2-yl benzoate are not available in the public domain. Chemical suppliers may offer analytical data upon request for commercial purposes.[3]
Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the biological activity or the involvement of 4-oxoazetidin-2-yl benzoate in any signaling pathways. While the azetidinone core is of significant interest in drug discovery, research has primarily focused on more complex derivatives. The potential biological effects of this specific compound remain uninvestigated.
Hazard Information
According to supplier safety data, 4-oxoazetidin-2-yl benzoate is associated with the following hazard statements: H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[3] Standard precautionary statements for handling, such as wearing protective gloves and eye protection, are recommended.[3]
Conclusion
4-Oxoazetidin-2-yl benzoate is a known chemical entity with a confirmed molecular structure and weight. However, a comprehensive profile of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and any assessment of its biological activity are not currently available in the peer-reviewed scientific literature. This suggests its primary role as a synthetic intermediate rather than a final product of interest. Further research would be required to fully characterize this compound and to explore its potential applications in medicinal chemistry and drug development.
References
An In-depth Technical Guide on the Solubility and Stability of 4-Benzoyloxy-2-azetidinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and expected properties concerning the solubility and stability of 4-Benzoyloxy-2-azetidinone. Due to the limited availability of specific experimental data for this compound in publicly available literature, this guide combines reported information with data from its close structural analog, 4-acetoxy-2-azetidinone, and general principles for β-lactam compounds. Detailed experimental protocols are provided to enable researchers to determine these properties with precision.
Core Executive Summary
This compound is a key intermediate in the synthesis of β-lactam antibiotics. Its solubility and stability are critical parameters that influence its storage, handling, and reactivity in synthetic processes. While specific quantitative data is scarce, it is known to be a crystalline solid.[1] The primary stability concern for this compound, as with all β-lactams, is the hydrolytic cleavage of the four-membered azetidinone ring. This degradation is sensitive to pH, temperature, and the presence of nucleophiles. This guide outlines methodologies for quantifying the solubility and assessing the degradation pathways of this compound.
Physicochemical Properties
Limited specific data for this compound is available. The following table summarizes known properties and includes data for the related compound, 4-acetoxy-2-azetidinone, for comparison.
| Property | This compound | 4-Acetoxy-2-azetidinone | Source |
| Molecular Formula | C₁₀H₉NO₃ | C₅H₇NO₃ | - |
| Molecular Weight | 191.18 g/mol | 129.11 g/mol | - |
| Appearance | Crystalline solid | Solid | [1] |
| Melting Point | 161 °C (lit.) | 38-40 °C (lit.) | [2] |
| Solubility | No quantitative data available | Formic acid: 50 mg/mL |
Solubility Profile
Estimated Qualitative Solubility
| Solvent Class | Representative Solvents | Estimated Solubility |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN) | Likely Soluble |
| Polar Protic | Water, Ethanol, Methanol | Sparingly Soluble to Insoluble in water; Likely soluble in alcohols |
| Nonpolar | Toluene, Hexane, Diethyl ether | Likely Insoluble |
| Chlorinated | Dichloromethane (DCM), Chloroform | Likely Soluble |
Experimental Protocols for Solubility Determination
To obtain precise and accurate solubility data, the following experimental protocols are recommended.
This method determines the equilibrium solubility of a compound and is considered the gold standard.[3][4]
Principle: An excess amount of the solid compound is agitated in a solvent for a sufficient time to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined by a suitable analytical technique, typically HPLC-UV.[5]
Detailed Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials containing the selected solvents (e.g., water, phosphate buffer pH 7.4, acetonitrile, ethanol).
-
Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[6]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated stability-indicating HPLC-UV method.[7]
-
Data Analysis: Calculate the solubility in mg/mL or µg/mL by comparing the peak area of the sample to a standard curve of known concentrations.[3]
This high-throughput method is useful for early-stage drug discovery and provides an estimate of solubility under non-equilibrium conditions.[4][8]
Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer, and the point at which precipitation occurs is measured, often by nephelometry (light scattering).[4][9]
Detailed Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with the same organic solvent.
-
Addition to Buffer: Transfer a small, fixed volume of each dilution to another 96-well plate containing an aqueous buffer (e.g., PBS pH 7.4).
-
Incubation and Measurement: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature. Measure the turbidity of each well using a nephelometer.[8]
-
Data Analysis: The kinetic solubility is determined as the highest concentration that does not show a significant increase in turbidity compared to the blank.[10]
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Profile
The stability of this compound is a critical consideration, particularly its susceptibility to hydrolysis. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[11]
Potential Degradation Pathways
The primary degradation pathway for this compound is the hydrolysis of the β-lactam ring, which can be catalyzed by acid or base.[12] This results in the formation of a β-amino acid derivative. Additionally, the ester linkage at the 4-position is also susceptible to hydrolysis.
Caption: Potential Degradation Pathways of this compound.
Experimental Protocol for Forced Degradation Studies
This protocol is based on the ICH Q1A(R2) guideline for stability testing.[13][14]
Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.[11]
Stress Conditions:
-
Acid Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Add an equal volume of 0.1 M HCl.
-
Incubate at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).[15]
-
Neutralize the solution before analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound.
-
Add an equal volume of 0.1 M NaOH.
-
Incubate at room temperature for a defined period (e.g., 8 hours).[15]
-
Neutralize the solution before analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound.
-
Add 3% hydrogen peroxide solution.
-
Incubate at room temperature for 24 hours.[15]
-
-
Thermal Degradation:
-
Store the solid compound at an elevated temperature (e.g., 80 °C) for 48 hours.
-
Dissolve the stressed solid in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm) for 48 hours.[15]
-
A control sample should be kept in the dark.
-
Analysis of Stressed Samples:
All stressed samples should be analyzed using a stability-indicating HPLC-UV method.[7] The method should be capable of separating the intact this compound from all degradation products.[16] Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure that each peak represents a single component. Further characterization of significant degradation products can be achieved using LC-MS and NMR.[1][17]
Caption: Workflow for Forced Degradation Studies.
Stability-Indicating Analytical Method
A robust stability-indicating HPLC method is crucial for accurately quantifying this compound and its degradation products.
Recommended HPLC-UV Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and a buffered aqueous phase (e.g., phosphate or acetate buffer, pH 3-5) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength of maximum absorbance (to be determined experimentally, likely around 230-270 nm) |
| Column Temperature | 25-30 °C |
| Injection Volume | 10-20 µL |
Method Development Note: The mobile phase composition and gradient profile should be optimized to achieve adequate separation (resolution > 1.5) between the parent compound and all potential degradation products.[7]
Conclusion
This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is limited, the provided protocols for solubility determination and forced degradation studies offer a robust approach for generating the necessary data. The inherent instability of the β-lactam ring to hydrolysis is the primary stability concern, and a validated stability-indicating HPLC method is essential for accurate analysis. The information and methodologies presented herein are intended to support researchers and drug development professionals in the effective handling and characterization of this important synthetic intermediate.
References
- 1. Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Acetoxy-2-azetidinone 98 28562-53-0 [sigmaaldrich.com]
- 3. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. evotec.com [evotec.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. enamine.net [enamine.net]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. database.ich.org [database.ich.org]
- 15. benchchem.com [benchchem.com]
- 16. scispace.com [scispace.com]
- 17. chromatographyonline.com [chromatographyonline.com]
The Azetidinone Core: A Versatile Scaffold for Diverse Biological Activities
A Technical Guide for Drug Development Professionals
Abstract
The 2-azetidinone, or β-lactam, is a four-membered heterocyclic ring that forms the pharmacophore of some of the most crucial antibiotics in medical history, including penicillins and cephalosporins.[1][2] While its fame is rooted in antibacterial activity, the strained lactam ring has proven to be a privileged scaffold, demonstrating a remarkable breadth of biological activities.[3][4] Researchers have successfully functionalized the azetidinone core to create potent agents with anticancer, anti-inflammatory, cholesterol absorption inhibitory, and various enzyme-inhibitory properties.[2][5][6] This technical guide provides an in-depth overview of the diverse pharmacological potential of the azetidinone structure, presenting quantitative data, key mechanistic pathways, and representative experimental protocols to inform and guide future drug discovery and development efforts.
Antimicrobial Activity
The quintessential biological role of the azetidinone core is its antibacterial action. This activity stems from the high reactivity of the strained β-lactam ring, which acts as an acylating agent.[7]
Mechanism of Action
β-lactam antibiotics function by inhibiting bacterial cell wall biosynthesis.[1][2] They mimic the D-Ala-D-Ala substrate of penicillin-binding proteins (PBPs), which are bacterial transpeptidase enzymes responsible for cross-linking peptidoglycan strands.[1] The azetidinone acylates a serine residue in the PBP active site, leading to an irreversible covalent bond that inactivates the enzyme.[8] This disruption of cell wall synthesis ultimately causes cell lysis and bacterial death.[1][9]
Caption: Mechanism of antibacterial action of the azetidinone core.
Antimicrobial Activity Data
Numerous derivatives of the azetidinone scaffold have been synthesized and tested against various microbial strains. The potency is often measured by the Minimum Inhibitory Concentration (MIC).
| Compound Type | Target Organism | MIC (µg/mL) | Reference |
| Thiazole-conjugated Azetidinone (Cmpd 9a) | S. aureus | 6.25 | [10] |
| Thiazole-conjugated Azetidinone (Cmpd 9e) | E. coli | 12.5 | [10] |
| Thiazole-conjugated Azetidinone (Cmpd 9g) | C. albicans | 25 | [10] |
| Sulfonamide-based Azetidinone (Cmpd 4a2) | P. aeruginosa | 15.6 | [11] |
| Indole-Triazole-Azetidinone | S. aureus | Not specified, Zone of Inhibition | [3] |
Key Experimental Protocol: MIC Determination (Broth Microdilution)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a novel azetidinone compound.
-
Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., ~5 x 10^5 CFU/mL). Positive control (microorganism, no compound) and negative control (broth only) wells are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity
The azetidinone scaffold has emerged as a promising framework for the development of novel anticancer agents. Its derivatives have been shown to exhibit potent cytotoxic effects against various cancer cell lines through diverse mechanisms.[12][13]
Mechanism of Action: Tubulin Polymerization Inhibition
A prominent anticancer mechanism for certain azetidinone derivatives is the inhibition of tubulin polymerization.[14][15] Similar to natural products like combretastatin A-4, these compounds bind to the colchicine-binding site on β-tubulin.[16] This binding prevents the polymerization of tubulin dimers into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[16]
Caption: Mechanism of tubulin polymerization inhibition by azetidinones.
Anticancer Activity Data
The cytotoxic potential of azetidinone derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
| Compound Type | Cell Line | IC50 | Reference |
| 1,4-Diaryl-3-phenyl-azetidinone (Cmpd 41) | MCF-7 (Breast) | 0.8 nM | [15][17] |
| 3-Phenyl-azetidinone (Cmpd 5e) | HT-29 (Colon) | 9 nM | [18] |
| 3-Phenyl-azetidinone (Cmpd 5e) | MCF-7 (Breast) | 17 nM | [18] |
| Hippuric acid-derived Azetidinone (Cmpd 17) | MCF-7 (Breast) | 28.66 µM | [12][19] |
| Thiazole-conjugated Azetidinone (Cmpd 9) | HeLa (Cervical) | 58.86 µM | [20] |
Key Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic effect of a compound.[21][22]
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[23]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the azetidinone test compound. A vehicle control (e.g., DMSO) is also included. The cells are then incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: The medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for 2-4 hours.[21][23]
-
Formazan Solubilization: During incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[24][25] A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve these crystals.[21]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[23][25] The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.
Other Key Biological Activities
The versatility of the azetidinone core extends to other important therapeutic areas.
Cholesterol Absorption Inhibition
Ezetimibe is a well-known drug featuring a 2-azetidinone ring that lowers cholesterol levels.[5][26] It functions by inhibiting the absorption of dietary and biliary cholesterol from the small intestine.[27] While the precise molecular mechanism was initially unknown, it is now understood to target the Niemann-Pick C1-Like 1 (NPC1L1) protein located on the brush border of enterocytes.[28][29] This action is distinct from that of statins, which inhibit cholesterol synthesis in the liver.[27] Studies have shown that ezetimibe can reduce fractional cholesterol absorption by as much as 54% in humans.[27]
Anti-inflammatory Activity
Certain azetidinone derivatives have demonstrated significant anti-inflammatory and analgesic properties.[30][31] For instance, quinoline-bearing azetidinone scaffolds have been evaluated using the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation.[30] Some of these compounds showed activity comparable to or better than standard non-steroidal anti-inflammatory drugs (NSAIDs).[30]
Enzyme Inhibition
The reactive nature of the β-lactam ring makes it an effective inhibitor of various enzymes beyond bacterial PBPs.[5] Azetidinone derivatives have been developed as potent, mechanism-based inhibitors for a range of serine proteases, including human leukocyte elastase, tryptase, and chymase.[5][6][32] This broad inhibitory profile suggests potential applications in treating inflammatory diseases and other conditions where these proteases are dysregulated.
General Experimental & Drug Discovery Workflow
The development of novel azetidinone-based therapeutic agents follows a structured discovery pipeline, from initial design and synthesis to preclinical evaluation.
Caption: General drug discovery workflow for azetidinone derivatives.
Conclusion
The 2-azetidinone core is far more than just the foundation of β-lactam antibiotics. It is a privileged and highly versatile scaffold in medicinal chemistry, capable of being tailored to interact with a wide array of biological targets.[2][3] Its proven success in antimicrobial, anticancer, and lipid-lowering therapies demonstrates its profound potential.[5][12][27] The continued exploration of new derivatives, guided by structure-activity relationship studies and mechanistic insights, promises to unlock further therapeutic applications, solidifying the azetidinone ring as a cornerstone of modern drug discovery.[2][6]
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. impactfactor.org [impactfactor.org]
- 4. globalscitechocean.com [globalscitechocean.com]
- 5. 2-Azetidinone--a new profile of various pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bepls.com [bepls.com]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. ptfarm.pl [ptfarm.pl]
- 13. 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and evaluation of azetidinone analogues of combretastatin A-4 as tubulin targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. pnrjournal.com [pnrjournal.com]
- 21. benchchem.com [benchchem.com]
- 22. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. atcc.org [atcc.org]
- 24. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. Ezetimibe and other azetidinone cholesterol absorption inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ahajournals.org [ahajournals.org]
- 28. 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. jgtps.com [jgtps.com]
- 32. iipseries.org [iipseries.org]
A Technical Guide to 4-Benzoyloxy-2-azetidinone: A Superior Synthon for β-Lactam Antibiotics
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of β-Lactams
The β-lactam (2-azetidinone) ring is a cornerstone of antibiotic therapy, forming the structural core of widely used drug classes including penicillins, cephalosporins, and carbapenems.[1][2][3] These molecules function by inhibiting bacterial cell wall biosynthesis, a mechanism that has saved countless lives since the discovery of penicillin.[2] The relentless rise of antibiotic resistance necessitates the development of novel β-lactam derivatives and more efficient, economical synthetic routes to produce them.
In synthetic organic chemistry, a "synthon" represents a conceptual unit within a molecule that facilitates the formation of a specific chemical bond. For the construction of complex β-lactam antibiotics, 4-substituted-2-azetidinones are critical intermediates.[4] Among these, 4-acetoxy-2-azetidinone has traditionally been a common starting material for introducing various functionalities at the C4 position.[4][5] However, its use is hampered by relative instability, higher cost, and often moderate yields in subsequent reactions. This guide focuses on 4-benzoyloxy-2-azetidinone , a stable, cheaper, and more efficient alternative that serves as a superior synthon for producing diverse β-lactam intermediates.[4][6]
The Synthetic Utility of this compound
The primary value of 4-substituted-2-azetidinones lies in the ability of the C4-substituent to act as a leaving group, enabling nucleophilic substitution. The reaction is believed to proceed through a highly reactive acyliminium intermediate, which is then trapped by a nucleophile to form a new 4-heterosubstituted-2-azetidinone.[4][7][8]
The superiority of this compound over its acetoxy counterpart stems from several factors:
-
Stability: It is a stable, crystalline solid, making it easier to handle and store.[4]
-
Cost-Effectiveness: It is commercially available and significantly cheaper than 4-acetoxy-2-azetidinone.[4]
-
Reaction Efficiency: Displacement reactions using the benzoyloxy synthon typically result in markedly improved yields and require shorter reaction times compared to those using the acetoxy analogue.[4]
dot
Caption: Nucleophilic substitution at C4 via an acyliminium intermediate.
Comparative Reaction Data
The advantages of using this compound are quantitatively demonstrated by the improved yields in reactions with various nucleophiles. The following table summarizes a direct comparison with 4-acetoxy-2-azetidinone.
| Nucleophile | Product (4-Substituent) | Yield from this compound (%) | Yield from 4-Acetoxy-2-azetidinone (%) |
| Thiophenol | -SPh | 92 | 80 |
| p-Chlorothiophenol | -S-C₆H₄-Cl | 95 | 82 |
| Benzyl Mercaptan | -SCH₂Ph | 90 | 75 |
| Imidazole | Imidazolyl | 85 | 70 |
| Phthalimide | Phthalimido | 88 | 70 |
| Phenol | -OPh | 60 | 20 |
| p-Nitrophenol | -O-C₆H₄-NO₂ | 75 | 30 |
Data sourced from Basak & Khamrai, Synthetic Communications (1994).[4] As shown, the use of this compound leads to a significant increase in product yield across a range of sulfur, nitrogen, and oxygen nucleophiles, with particularly dramatic improvements for oxygen-based nucleophiles.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducible scientific research. Below are representative protocols for the synthesis of a precursor and its subsequent reaction.
Protocol 1: Synthesis of 4-Acetoxy-2-azetidinone (Reference Precursor)
This procedure is a modification of the method reported by Clauss et al. and provides a key precursor for β-lactam synthesis.[5]
Materials:
-
Vinyl acetate
-
Chlorosulfonyl isocyanate (CSI)
-
Sodium bicarbonate
-
Sodium bisulfite
-
Chloroform
-
Magnesium sulfate
-
Hexane
-
Anhydrous dichloromethane
Procedure:
-
A 500-mL, four-necked, round-bottomed flask is charged with 150 mL (1.63 mol) of vinyl acetate. The flask is cooled in an ice-water bath to 3°C with stirring.[5]
-
Chlorosulfonyl isocyanate (25 mL, 0.28 mol) is added rapidly via a dropping funnel, ensuring the temperature remains below 5°C.[5]
-
The cooling bath is removed, and the temperature is allowed to rise to 10°C, at which point an exothermic reaction begins. The temperature is maintained at 10–15°C for 40 minutes with intermittent cooling.[5]
-
In a separate 1.0-L flask, a quench solution is prepared with 67 g (0.80 mol) of sodium bicarbonate, 71.5 g (0.69 mol) of sodium bisulfite, and 200 mL of water, cooled to -20°C.[5]
-
The reaction mixture is added dropwise to the vigorously stirred quench solution, maintaining a temperature of -10°C. An additional 35.7 g (0.34 mol) of sodium bisulfite is added to the quench mixture halfway through the addition.[5]
-
After the addition is complete, the mixture is stirred for another 40 minutes at -10°C.
-
The light-yellow mixture (pH 7) is extracted three times with 500-mL portions of chloroform.[5]
-
The combined organic extracts are dried over magnesium sulfate and concentrated on a rotary evaporator.[5]
-
The resulting oily mixture is stirred with three 100-mL portions of hexane to remove impurities. The hexane extracts are decanted and discarded.[5]
-
The remaining oil is purified by silica gel column chromatography (hexane/ethyl acetate = 1/1) to yield 4-acetoxy-2-azetidinone.[9] A typical yield is around 35-65%.[9]
Protocol 2: General Procedure for Nucleophilic Substitution on this compound
This protocol outlines the general workflow for displacing the benzoyloxy group to synthesize various 4-heterosubstituted β-lactams.
// Nodes start [label="1. Dissolve this compound\nand Nucleophile in Solvent (e.g., CH3CN)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_base [label="2. Add Base (e.g., K2CO3 or Et3N)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="3. Stir at Room Temperature\n(approx. 6 hours)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="4. Aqueous Workup:\nFilter, Extract with Organic Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="5. Dry, Concentrate, and Purify\n(Crystallization or Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Final Product:\n4-Substituted-2-azetidinone", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> add_base [color="#202124"]; add_base -> reaction [color="#202124"]; reaction -> workup [color="#202124"]; workup -> purify [color="#202124"]; purify -> product [color="#202124"]; }
References
- 1. jgtps.com [jgtps.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. bepls.com [bepls.com]
- 4. repository.ias.ac.in [repository.ias.ac.in]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. tandfonline.com [tandfonline.com]
- 7. scite.ai [scite.ai]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 4-Acetoxy-2-azetidinone synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Heterosubstituted-2-Azetidinones from 4-Benzoyloxy-2-azetidinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-azetidinone, or β-lactam, ring is a cornerstone of many life-saving antibiotics. The functionalization of this core structure, particularly at the C4 position, is a key strategy in the development of new therapeutic agents with enhanced activity, broader spectrum, and resistance to β-lactamase enzymes. This document provides detailed application notes and experimental protocols for the synthesis of a variety of 4-heterosubstituted-2-azetidinones, utilizing the highly reactive and economically viable starting material, 4-benzoyloxy-2-azetidinone.
Recent studies have demonstrated that this compound is a more advantageous precursor than the commonly used 4-acetoxy-2-azetidinone for the introduction of heteroatom nucleophiles at the C4 position. The benzoyloxy group, being a better leaving group, facilitates nucleophilic substitution, leading to significantly improved yields and markedly shorter reaction times.[1] This protocol outlines the synthesis of 4-alkoxy-, 4-aryloxy-, 4-alkylthio-, and 4-arylthio-2-azetidinones, providing a robust platform for the generation of diverse β-lactam libraries for drug discovery and development.
Reaction Principle
The synthesis of 4-heterosubstituted-2-azetidinones from this compound proceeds via a nucleophilic substitution reaction at the C4 position of the β-lactam ring. The reaction is typically catalyzed by a Lewis acid, such as zinc acetate, which activates the benzoyloxy leaving group. The general mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the benzoyloxy group, enhancing its leaving group ability. Subsequent attack by a heteroatom nucleophile (e.g., alcohol, thiol, or amine) at the C4 carbon leads to the displacement of the benzoyloxy group and the formation of the desired 4-heterosubstituted product.
Caption: General reaction scheme for the synthesis of 4-heterosubstituted-2-azetidinones.
Advantages of Using this compound
The use of this compound as a starting material offers several key advantages over the more traditionally used 4-acetoxy-2-azetidinone:
-
Higher Reactivity: The benzoate group is a better leaving group than the acetate group, leading to faster reaction rates.[1]
-
Improved Yields: The enhanced reactivity translates to significantly higher isolated yields of the desired 4-heterosubstituted products.[1]
-
Shorter Reaction Times: Reactions with this compound are typically completed in a fraction of the time required for reactions with the acetoxy analogue.[1]
-
Economic Viability: this compound is a commercially available and cost-effective starting material.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of various 4-heterosubstituted-2-azetidinones.
General Procedure for the Synthesis of 4-Alkoxy- and 4-Alkylthio-2-azetidinones
This general procedure is applicable to a wide range of alcohol and thiol nucleophiles.
Caption: Experimental workflow for the synthesis of 4-heterosubstituted-2-azetidinones.
Materials:
-
This compound
-
Appropriate alcohol or thiol (1.1 equivalents)
-
Anhydrous Zinc Acetate (0.5 equivalents)
-
Anhydrous solvent (e.g., Benzene, Toluene)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in the chosen anhydrous solvent (20 mL) in a round-bottom flask, add the alcohol or thiol (1.1 mmol) and anhydrous zinc acetate (0.5 mmol).
-
Reflux the reaction mixture with stirring for the time indicated in Table 1.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the zinc acetate.
-
Wash the celite pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 4-heterosubstituted-2-azetidinone.
-
Characterize the product using appropriate spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Data Presentation
The following table summarizes the yields obtained for the synthesis of various 4-heterosubstituted-2-azetidinones from this compound, highlighting the significant improvement over using 4-acetoxy-2-azetidinone.
Table 1: Synthesis of 4-Heterosubstituted-2-azetidinones
| Entry | Nucleophile | Product | Reaction Time (h) | Yield (%) from this compound[1] | Yield (%) from 4-Acetoxy-2-azetidinone[1] |
| 1 | Methanol | 4-Methoxy-2-azetidinone | 6 | 85 | 60 |
| 2 | Ethanol | 4-Ethoxy-2-azetidinone | 6 | 82 | 55 |
| 3 | Isopropanol | 4-Isopropoxy-2-azetidinone | 8 | 75 | 40 |
| 4 | Phenol | 4-Phenoxy-2-azetidinone | 5 | 90 | 70 |
| 5 | Thiophenol | 4-Phenylthio-2-azetidinone | 4 | 92 | 75 |
| 6 | Benzylthiol | 4-Benzylthio-2-azetidinone | 4 | 95 | 80 |
Signaling Pathways and Logical Relationships
The synthesis of diverse 4-heterosubstituted-2-azetidinones allows for the exploration of structure-activity relationships (SAR) in the development of new β-lactam antibiotics. The introduction of different substituents at the C4 position can influence the compound's antibacterial spectrum, potency, and stability against β-lactamases.
Caption: Drug discovery workflow utilizing the synthesized β-lactam library.
Conclusion
The protocols detailed in these application notes provide a robust and efficient methodology for the synthesis of a diverse range of 4-heterosubstituted-2-azetidinones. The use of this compound as a starting material offers significant advantages in terms of reactivity and yield, making it an ideal choice for the generation of compound libraries for drug discovery programs. The versatility of this synthetic route opens up new avenues for the development of novel β-lactam-based therapeutic agents with improved pharmacological profiles. Researchers and scientists in the field of drug development are encouraged to utilize these protocols to accelerate their research and discovery efforts.
References
Application Notes and Protocols for Displacement Reactions with 4-Benzoyloxy-2-azetidinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for nucleophilic displacement reactions at the C4 position of 4-benzoyloxy-2-azetidinone. This key intermediate is a valuable building block in the synthesis of a wide array of β-lactam antibiotics and other pharmacologically active compounds. The protocols outlined below are intended to serve as a guide for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction
The 2-azetidinone, or β-lactam, ring is a core structural motif in many important antibiotics, including penicillins and cephalosporins. The functionalization at the C4 position of the β-lactam ring is a critical step in the synthesis of diverse analogues with modified biological activities. This compound has emerged as a superior starting material for these modifications compared to the more traditionally used 4-acetoxy-2-azetidinone. The benzoate group is a better leaving group than the acetate group, which often leads to higher yields and shorter reaction times in nucleophilic substitution reactions.[1]
The general mechanism for the displacement reaction is believed to proceed through a highly reactive N-acyliminium ion intermediate, which is then trapped by a nucleophile. This pathway allows for the introduction of a variety of substituents at the C4 position.
Advantages of this compound
-
Higher Reactivity: The benzoyloxy group is a better leaving group than the acetoxy group, facilitating nucleophilic displacement.
-
Improved Yields: Reactions with this compound generally afford higher yields of the desired 4-substituted-2-azetidinones.[1]
-
Shorter Reaction Times: The enhanced reactivity leads to significantly reduced reaction times.[1]
-
Cost-Effective: It is a commercially available and relatively inexpensive starting material.[1]
Data Presentation: Comparison of Yields
The following table summarizes the comparative yields of 4-substituted-2-azetidinones starting from 4-acetoxy-2-azetidinone and this compound with various oxygen and sulfur nucleophiles.[1]
| Entry | Nucleophile (ZH) | Product (XR) | Yield from 4-Acetoxy-2-azetidinone (%) | Yield from this compound (%) |
| 1 | Thiophenol | SPh | 75 | 85 |
| 2 | Sodium benzenesulfinate | SO₂Ph | 60 | 70 |
| 3 | Allyl alcohol | OCH₂CH=CH₂ | 55 | 80 |
| 4 | Propargyl alcohol | OCH₂C≡CH | 52 | 78 |
| 5 | 2-Nitroethanol | OCH₂CH₂NO₂ | 40 | 65 |
| 6 | 2-Cyanoethanol | OCH₂CH₂CN | 45 | 70 |
| 7 | Benzyl alcohol | OCH₂Ph | 60 | 82 |
| 8 | Cinnamyl alcohol | OCH₂CH=CHPh | 58 | 80 |
Experimental Protocols
The following are detailed protocols for the displacement reactions of this compound with various nucleophiles.
Protocol 1: General Procedure for Zinc Acetate-Mediated Displacement with Alcohols
This protocol is applicable for the synthesis of 4-alkoxy-2-azetidinones.[1]
Materials:
-
This compound
-
Anhydrous Zinc Acetate (Zn(OAc)₂)
-
Appropriate alcohol (1.1 equivalents)
-
Benzene
-
Silica gel
-
Standard laboratory glassware with a Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add zinc acetate dihydrate (0.5 equivalents) and benzene.
-
Reflux the mixture to remove water and form anhydrous zinc acetate.
-
Cool the mixture and add this compound (1.0 equivalent) and the corresponding alcohol (1.1 equivalents).
-
Reflux the reaction mixture until the starting material is consumed (typically ~6 hours, monitor by TLC).
-
Cool the reaction mixture to room temperature and filter it through a plug of silica gel.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the pure 4-alkoxy-2-azetidinone.
Protocol 2: Displacement with Sulfur Nucleophiles (Thiophenol)
This protocol is a representative procedure for the synthesis of 4-thio-substituted-2-azetidinones.
Materials:
-
This compound
-
Thiophenol (1.1 equivalents)
-
A suitable base (e.g., triethylamine, 1.1 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane or THF)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.1 equivalents) to the solution.
-
Add thiophenol (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 4-(phenylthio)-2-azetidinone.
Protocol 3: Displacement with Sulfinate Nucleophiles (Sodium Benzenesulfinate)
This protocol describes a method for the synthesis of 4-sulfonyl-2-azetidinones.
Materials:
-
This compound
-
Sodium benzenesulfinate (1.2 equivalents)
-
A suitable solvent (e.g., DMF or DMSO)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equivalent) in the solvent in a round-bottom flask.
-
Add sodium benzenesulfinate (1.2 equivalents) to the solution.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir until the starting material is consumed (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure 4-(phenylsulfonyl)-2-azetidinone.
Visualizations
Caption: General mechanism of nucleophilic displacement.
Caption: A typical experimental workflow.
References
Application Notes and Protocols for 4-Benzoyloxy-2-azetidinone in Carbapenem Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzoyloxy-2-azetidinone is a key chiral building block in the synthesis of carbapenem antibiotics, a class of broad-spectrum β-lactam antibiotics. Its utility lies in the strategic placement of the benzoyloxy group at the C-4 position of the azetidinone ring. This functional group serves as an excellent leaving group, facilitating the stereocontrolled introduction of various side chains necessary for the biological activity of the final carbapenem antibiotic. Compared to its more common counterpart, 4-acetoxy-2-azetidinone, the benzoyloxy derivative often provides superior reactivity and yields in nucleophilic substitution reactions.
These application notes provide a comprehensive overview of the use of this compound as a critical intermediate in carbapenem synthesis, including its advantages, key reactions, and detailed experimental protocols.
Advantages of this compound
The use of this compound as an intermediate in carbapenem synthesis offers several advantages over the traditionally used 4-acetoxy-2-azetidinone:
-
Enhanced Reactivity: The benzoate group is a better leaving group than the acetate group due to the greater resonance stabilization of the resulting benzoate anion. This enhanced reactivity leads to faster reaction times and can enable reactions that are sluggish with the acetoxy analogue.
-
Improved Yields: The higher reactivity of the benzoyloxy group often translates to higher yields in nucleophilic substitution reactions, which is a critical factor in multi-step syntheses.
-
Milder Reaction Conditions: The increased reactivity allows for the use of milder reaction conditions, which can help to preserve sensitive functional groups present in the nucleophile or on the azetidinone core.
-
Cost-Effectiveness: In some instances, the overall cost-effectiveness of a synthetic route can be improved due to higher yields and shorter reaction times, even if the initial cost of the benzoyloxy-azetidinone is slightly higher.
Key Applications in Carbapenem Synthesis
The primary application of this compound is as an electrophilic substrate for the introduction of the C-2 side chain of the carbapenem nucleus. This is typically achieved through a nucleophilic substitution reaction where a desired thiol-containing side chain displaces the benzoyloxy group. This reaction is a crucial step in the construction of the complete carbapenem framework.
The general reaction scheme involves the activation of the C-4 position by the benzoyloxy group, which is then displaced by a sulfur nucleophile. The stereochemistry at the C-3 and C-4 positions of the azetidinone ring is critical for the biological activity of the final antibiotic and is typically established in earlier synthetic steps. The use of this compound allows for the preservation of this stereochemistry during the side-chain introduction.
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Hydroxy-2-azetidinone
This protocol describes the benzoylation of 4-hydroxy-2-azetidinone to yield the title compound.
Materials:
-
4-Hydroxy-2-azetidinone
-
Benzoyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxy-2-azetidinone (1.0 eq) in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) to the solution and stir for 10 minutes.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Yield (%) | Melting Point (°C) |
| This compound | C₁₀H₉NO₃ | 191.19 | White solid | 85-95 | 135-137 |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.05-8.02 (m, 2H), 7.62-7.58 (m, 1H), 7.48-7.44 (m, 2H), 6.20 (dd, J = 5.2, 2.8 Hz, 1H), 3.45 (dd, J = 15.6, 5.2 Hz, 1H), 3.05 (dd, J = 15.6, 2.8 Hz, 1H), 6.5 (br s, 1H, NH).
-
¹³C NMR (CDCl₃, 100 MHz): δ 168.5, 165.2, 133.8, 130.0, 129.2, 128.6, 74.5, 42.1.
-
IR (KBr, cm⁻¹): 3250 (N-H), 1770 (C=O, β-lactam), 1720 (C=O, ester), 1600, 1450 (aromatic).
Protocol 2: Nucleophilic Displacement of the Benzoyloxy Group with a Thiol Side Chain
This protocol provides a general procedure for the introduction of a sulfur-based side chain at the C-4 position of the azetidinone ring, a key step in the synthesis of many carbapenems.
Materials:
-
This compound
-
Desired thiol (e.g., 2-mercaptobenzothiazole for a model reaction)
-
A suitable base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., acetonitrile, dimethylformamide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the thiol (1.1 eq) in the chosen anhydrous solvent.
-
Add the base (1.2 eq) to the solution and stir for 15 minutes at room temperature to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 4-thio-substituted-2-azetidinone.
Data Presentation: Comparison of Leaving Groups in Nucleophilic Substitution
The following table summarizes the improved yields and shorter reaction times observed when using this compound compared to 4-acetoxy-2-azetidinone in reactions with various nucleophiles.[1]
| Nucleophile | Product | Yield from 4-Acetoxy-2-azetidinone (%) | Yield from this compound (%) | Reaction Time (h) with 4-Acetoxy-2-azetidinone | Reaction Time (h) with this compound |
| Thiophenol | 4-(Phenylthio)-2-azetidinone | 75 | 90 | >20 | ~6 |
| 2-Mercaptobenzothiazole | 4-(Benzothiazol-2-ylthio)-2-azetidinone | 70 | 88 | >20 | ~6 |
| Allyl alcohol | 4-(Allyloxy)-2-azetidinone | 50 | 85 | >24 | ~8 |
| Propargyl alcohol | 4-(Propargyloxy)-2-azetidinone | 45 | 82 | >24 | ~8 |
Visualization of the Synthetic Pathway
The following diagrams illustrate the key steps in the utilization of this compound for carbapenem synthesis.
Caption: Synthesis of this compound.
Caption: General workflow for carbapenem synthesis.
Conclusion
This compound is a highly valuable and efficient intermediate for the synthesis of carbapenem antibiotics. Its enhanced reactivity compared to the corresponding acetoxy derivative leads to significant improvements in reaction times and yields for the crucial side-chain introduction step. The detailed protocols and comparative data provided in these application notes are intended to assist researchers and drug development professionals in the efficient and stereocontrolled synthesis of novel carbapenem antibiotics. The logical workflows presented in the diagrams offer a clear visual guide to the synthetic strategies employing this key intermediate.
References
Application Notes and Protocols: 4-Benzoyloxy-2-azetidinone in β-Lactam Antibiotic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The β-lactam ring is a cornerstone of many life-saving antibiotics, including penicillins, cephalosporins, and carbapenems.[1][2] The synthesis of these complex molecules often relies on the use of versatile and reactive intermediates. 4-Benzoyloxy-2-azetidinone has emerged as a superior synthon for the preparation of 4-hetero-substituted-2-azetidinones, which are crucial building blocks for a wide range of β-lactam antibiotics.[3] Compared to the more commonly used 4-acetoxy-2-azetidinone, this compound offers significant advantages in terms of stability, reactivity, and cost-effectiveness, leading to improved yields and shorter reaction times in nucleophilic substitution reactions.[3]
These application notes provide a comprehensive overview of the utility of this compound in the synthesis of β-lactam antibiotic precursors, complete with comparative data and detailed experimental protocols.
Advantages of this compound
This compound is a stable, crystalline solid that is commercially available.[3] Its enhanced reactivity stems from the fact that benzoate is a better leaving group than acetate. This property, combined with its greater thermal stability, leads to more efficient nucleophilic substitution reactions.[3]
The general reaction mechanism involves the in-situ formation of a reactive acylimine intermediate, which is then trapped by a nucleophile.
Data Presentation: Comparative Synthesis of 4-Substituted-2-azetidinones
The following table summarizes the improved yields and reduced reaction times achieved when using this compound as a starting material compared to 4-acetoxy-2-azetidinone for the synthesis of various 4-hetero-substituted β-lactams.[3]
| Nucleophile (Product) | Starting Material | Reaction Time (h) | Yield (%) |
| Thiophenol (4-Phenylthio-2-azetidinone) | 4-Acetoxy-2-azetidinone | >20 | 70 |
| This compound | ~6 | 85 | |
| p-Toluenesulfinic acid (4-p-Tolylsulfonyl-2-azetidinone) | 4-Acetoxy-2-azetidinone | >20 | 65 |
| This compound | ~6 | 80 | |
| Allyl alcohol (4-Allyloxy-2-azetidinone) | 4-Acetoxy-2-azetidinone | >20 | 40 |
| This compound | ~6 | 75 | |
| Propargyl alcohol (4-Propargyloxy-2-azetidinone) | 4-Acetoxy-2-azetidinone | >20 | 45 |
| This compound | ~6 | 78 | |
| 2-Nitroethanol (4-(2-Nitroethoxy)-2-azetidinone) | 4-Acetoxy-2-azetidinone | >20 | 50 |
| This compound | ~6 | 82 |
Application in the Synthesis of β-Lactam Antibiotic Precursors
4-Substituted-2-azetidinones are key intermediates in the synthesis of various β-lactam antibiotics, including carbapenems and penems.[4] For instance, 4-acetoxy-2-azetidinone is a well-established precursor for the synthesis of thienamycin and other carbapenem antibiotics.[4] Given the superior performance of this compound in generating 4-substituted-2-azetidinones, it stands as a highly valuable starting material for the efficient synthesis of these critical antibiotic precursors.
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of 4-substituted-2-azetidinones from this compound. These are based on established procedures, with specific adaptations for the use of this compound as the starting material.[3]
General Procedure for Zinc Acetate Mediated Nucleophilic Substitution
This procedure is applicable for the reaction of this compound with a variety of oxygen and sulfur nucleophiles.
Materials:
-
This compound
-
Zinc acetate dihydrate
-
Benzene (anhydrous)
-
Appropriate nucleophile (e.g., thiophenol, allyl alcohol) (1.1 equivalents)
-
Silica gel
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
Protocol:
-
Preparation of Anhydrous Zinc Acetate:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add zinc acetate dihydrate (0.5 equivalents relative to this compound) and benzene.
-
Reflux the mixture until all the water of hydration is removed azeotropically.
-
-
Reaction Setup:
-
To the flask containing the anhydrous zinc acetate in benzene, add this compound (1.0 equivalent).
-
Add the appropriate nucleophile (1.1 equivalents).
-
-
Reaction:
-
Reflux the reaction mixture for approximately 6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the solution through a plug of silica gel to remove the zinc salts.
-
Wash the silica gel plug with a small amount of benzene.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.
-
Further purification can be achieved by column chromatography on silica gel if necessary.
-
Specific Protocol: Synthesis of 4-Phenylthio-2-azetidinone
Materials:
-
This compound (1.91 g, 10 mmol)
-
Zinc acetate dihydrate (1.10 g, 5 mmol)
-
Thiophenol (1.21 g, 1.13 mL, 11 mmol)
-
Anhydrous benzene (50 mL)
Protocol:
-
Prepare anhydrous zinc acetate from zinc acetate dihydrate in benzene as described in the general procedure.
-
To the cooled solution of anhydrous zinc acetate in benzene, add this compound (1.91 g, 10 mmol) and thiophenol (1.21 g, 11 mmol).
-
Reflux the mixture for 6 hours.
-
Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Upon completion, cool the reaction mixture and filter through a pad of silica gel.
-
Evaporate the solvent from the filtrate to obtain the crude 4-phenylthio-2-azetidinone.
-
Purify the product by recrystallization or column chromatography.
Specific Protocol: Synthesis of 4-Allyloxy-2-azetidinone
Materials:
-
This compound (1.91 g, 10 mmol)
-
Zinc acetate dihydrate (1.10 g, 5 mmol)
-
Allyl alcohol (0.64 g, 0.75 mL, 11 mmol)
-
Anhydrous benzene (50 mL)
Protocol:
-
Prepare anhydrous zinc acetate from zinc acetate dihydrate in benzene as described in the general procedure.
-
To the cooled solution of anhydrous zinc acetate in benzene, add this compound (1.91 g, 10 mmol) and allyl alcohol (0.64 g, 11 mmol).
-
Reflux the mixture for 6 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and filter it through a silica gel plug.
-
Remove the benzene by rotary evaporation to yield the crude 4-allyloxy-2-azetidinone.
-
Purify the product as necessary.
Conclusion
This compound is a highly effective and economically advantageous synthon for the synthesis of 4-hetero-substituted-2-azetidinones, which are pivotal intermediates in the production of a wide array of β-lactam antibiotics. Its superior reactivity and stability lead to significantly improved yields and shorter reaction times compared to its acetoxy counterpart. The protocols outlined in these notes provide a solid foundation for researchers and drug development professionals to leverage the benefits of this versatile building block in the ongoing quest for new and more effective antibacterial agents.
References
Application Notes and Protocols for Chiral Separation of 4-Benzoyloxy-2-azetidinone Enantiomers by HPLC
Introduction
4-Benzoyloxy-2-azetidinone is a chiral molecule of significant interest in pharmaceutical research and development, often serving as a key intermediate in the synthesis of various β-lactam antibiotics. The stereochemistry of this compound is crucial as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, the ability to separate and quantify the individual enantiomers is essential for quality control, process optimization, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a powerful and widely used technique for the enantioselective analysis of such compounds.[1][2][3] This document provides a detailed application note and protocol for the chiral separation of this compound enantiomers.
Principle of Chiral Separation by HPLC
The separation of enantiomers by HPLC is achieved by creating a chiral environment in which the two enantiomers can be distinguished. This is most commonly accomplished by using a chiral stationary phase (CSP).[2][4] The CSP contains a chiral selector that interacts diastereomerically with the enantiomers of the analyte. These transient diastereomeric complexes have different energies of formation and dissociation, leading to different retention times on the chromatographic column and thus enabling their separation.[2] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a wide range of chiral separations.[4][5]
Experimental Protocol
This protocol outlines the specific conditions for the chiral separation of this compound enantiomers based on an established method.[6]
Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chiral Column: CHIRALPAK® IA[6]
-
Solvents: HPLC grade n-hexane and ethanol.
-
Sample: A solution of racemic this compound dissolved in the mobile phase.
Chromatographic Conditions:
| Parameter | Value |
| Column | CHIRALPAK® IA (250 x 4.6mm, 5µm)[6] |
| Mobile Phase | n-hexane / ethanol = 80 / 20 (v/v)[6] |
| Chromatographic Mode | Normal Phase[6] |
| Flow Rate | 1.0 mL/min[6] |
| Injection Volume | 10 µL (containing 0.01 mg of sample)[6] |
| Temperature | 25 °C[6] |
| Detection | UV at 220 nm[6] |
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and ethanol in an 80:20 volume ratio. Degas the mobile phase before use.
-
Sample Preparation: Prepare a stock solution of racemic this compound in the mobile phase. Further dilute to a final concentration suitable for injection (e.g., 1 mg/mL). Filter the sample solution through a 0.45 µm syringe filter.
-
System Equilibration: Equilibrate the CHIRALPAK® IA column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared sample solution onto the column.
-
Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
Data Presentation
The following table summarizes the quantitative data obtained from the chiral separation of this compound enantiomers under the specified conditions.[6]
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (Rt) | 14.5 min[6] | 17.7 min[6] |
| Capacity Factor (k') | 3.8[6] | 4.9[6] |
| Separation Factor (α) | \multicolumn{2}{c | }{1.28[6]} |
| Resolution (Rs) | \multicolumn{2}{c | }{4.35[6]} |
-
Capacity Factor (k'): A measure of the retention of an analyte on the stationary phase.
-
Separation Factor (α): The ratio of the capacity factors of the two enantiomers, indicating the selectivity of the column for the two enantiomers.
-
Resolution (Rs): A measure of the degree of separation between the two enantiomeric peaks. A value greater than 1.5 indicates baseline separation.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflow of the chiral HPLC separation process.
Caption: Experimental workflow for the chiral separation of this compound by HPLC.
Caption: Principle of enantiomer separation on a chiral stationary phase.
References
- 1. mdpi.com [mdpi.com]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 씨티케이 - [Application]this compound [ct-k.com]
Application Notes and Protocols for the Synthesis of Novel Azetidinone Derivatives with Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and antimicrobial evaluation of novel azetidinone (β-lactam) derivatives. Azetidinones are a class of four-membered cyclic amides that form the core structure of many clinically significant antibiotics, including penicillins and cephalosporins.[1] The continued emergence of antibiotic-resistant bacterial strains necessitates the development of new antimicrobial agents, and the versatile azetidinone scaffold remains a promising starting point for the design of novel therapeutics.
Mechanism of Antimicrobial Action
The primary mechanism of action for azetidinone-based antibiotics is the inhibition of bacterial cell wall synthesis.[2][3] Specifically, the strained β-lactam ring mimics the D-Ala-D-Ala dipeptide at the terminus of peptidoglycan precursors.[4] This structural similarity allows the azetidinone to act as a suicide inhibitor of penicillin-binding proteins (PBPs), which are bacterial transpeptidases essential for cross-linking the peptidoglycan chains that form the cell wall.[5][6] By acylating the active site serine of PBPs, the antibiotic forms a stable, inactive enzyme complex, preventing the formation of a rigid cell wall.[2][6] This ultimately leads to cell lysis and bacterial death due to osmotic pressure.[2][7]
Data Presentation: Antimicrobial Activity of Novel Azetidinone Derivatives
The following tables summarize the in vitro antimicrobial activity of representative novel azetidinone derivatives against various bacterial strains. The data is presented as the diameter of the zone of inhibition from disc diffusion assays and the Minimum Inhibitory Concentration (MIC) from broth microdilution assays.
Table 1: Zone of Inhibition (mm) of Selected Azetidinone Derivatives
| Compound ID | Derivative Class | Staphylococcus aureus | Escherichia coli | Reference |
| 4a | 1,3,4-Oxadiazole containing | 12 | 18 | |
| 4b | 1,3,4-Oxadiazole containing | 15 | 20 | |
| 4d | 1,3,4-Oxadiazole containing | 13 | 19 | |
| 4f | Benzothiazole containing | 16 | 22 | [8] |
| 4g | Benzothiazole containing | 14 | 21 | [8] |
| Amoxicillin-Clavulanate (Standard) | - | 25 | 28 | [8] |
Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL of Selected Azetidinone Derivatives
| Compound ID | Derivative Class | Staphylococcus aureus | Escherichia coli | Reference |
| PF 1052 | Fungal Metabolite | 3.13 | - | [9] |
| Compound 3g | 2,4-dimethyl amino phenyl substituted | Moderate Activity | Moderate Activity | |
| Ampicillin (Standard) | - | - | - | |
| Ketoconazole (Standard) | - | - | - |
Experimental Protocols
Protocol 1: Synthesis of Novel Azetidinone Derivatives
This protocol describes a general and widely used method for the synthesis of 2-azetidinones starting from the corresponding Schiff bases, followed by cycloaddition with chloroacetyl chloride.[3][10][11]
Part A: Synthesis of Schiff Bases (Imines)
-
Reaction Setup: In a round-bottom flask, dissolve the appropriate aromatic aldehyde (1 mmol) and a substituted aromatic amine (1 mmol) in a suitable solvent such as ethanol or methanol (20 mL).
-
Catalysis: Add a few drops of a catalyst, typically glacial acetic acid, to the mixture.
-
Reflux: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: After completion of the reaction, cool the mixture to room temperature. The resulting solid Schiff base is then filtered, washed with cold ethanol, and dried. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.
Part B: Synthesis of 2-Azetidinones
-
Reaction Setup: In a separate round-bottom flask, dissolve the synthesized Schiff base (1 mmol) in a dry solvent such as 1,4-dioxane or dimethylformamide (DMF) (30 mL).[12]
-
Base Addition: Add triethylamine (TEA) (1.5 mmol) to the solution as a base to neutralize the HCl formed during the reaction.
-
Cycloaddition: Cool the mixture in an ice bath (0-5 °C). To this stirred solution, add chloroacetyl chloride (1.2 mmol) dropwise over a period of 15-20 minutes.[13]
-
Reaction: Stir the reaction mixture at room temperature for an additional 8-12 hours. Monitor the reaction progress using TLC.
-
Isolation and Purification: After the reaction is complete, pour the mixture into crushed ice. The precipitated solid, the 2-azetidinone derivative, is then filtered, washed thoroughly with water, and dried. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of ethyl acetate and hexane).
Protocol 2: Antimicrobial Susceptibility Testing - Disc Diffusion Method (Kirby-Bauer Test)
This protocol outlines the standardized disc diffusion method to qualitatively assess the antimicrobial activity of the synthesized azetidinone derivatives.[14][15][16]
-
Preparation of Inoculum:
-
From a pure, overnight bacterial culture, select 3-5 isolated colonies and suspend them in sterile saline (0.85% NaCl).
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14]
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the adjusted bacterial suspension and remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar (MHA) plate to ensure a confluent lawn of growth. Rotate the plate approximately 60 degrees and repeat the streaking two more times.[16]
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Antibiotic Discs:
-
Aseptically place sterile paper discs impregnated with a known concentration of the synthesized azetidinone derivatives onto the inoculated agar surface.
-
Ensure the discs are placed at least 24 mm apart from each other and from the edge of the plate.[15]
-
Gently press each disc to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate them at 35 ± 2 °C for 16-18 hours.[16]
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters (mm) using a ruler or calipers.[15]
-
The size of the zone of inhibition is proportional to the susceptibility of the bacterium to the tested compound.
-
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method
This protocol provides a quantitative measure of the antimicrobial activity by determining the lowest concentration of the compound that inhibits visible bacterial growth.[9][17][18][19]
-
Preparation of Stock Solution: Prepare a stock solution of the synthesized azetidinone derivative in a suitable solvent (e.g., DMSO) at a concentration of at least twice the highest concentration to be tested.
-
Preparation of Microtiter Plate:
-
Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.
-
In the first column of wells, add 100 µL of the prepared 2x working solution of the test compound.[9]
-
-
Serial Dilution:
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.[9]
-
This creates a gradient of decreasing concentrations of the test compound. Column 11 serves as a growth control (broth and inoculum only), and column 12 serves as a sterility control (broth only).
-
-
Preparation of Inoculum: Prepare a bacterial inoculum as described in Protocol 2 and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well from column 1 to 11. The final volume in each well will be 200 µL.[9]
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.[18]
-
Mandatory Visualizations
Caption: Synthetic workflow for novel azetidinone derivatives.
Caption: Experimental workflow for antimicrobial susceptibility testing.
Caption: Mechanism of action of azetidinone antibiotics.
References
- 1. bepls.com [bepls.com]
- 2. resources.biomol.com [resources.biomol.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]
- 5. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbenotes.com [microbenotes.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
- 12. chemijournal.com [chemijournal.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 15. microbenotes.com [microbenotes.com]
- 16. hardydiagnostics.com [hardydiagnostics.com]
- 17. protocols.io [protocols.io]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Enhanced Synthesis of 4-Heterosubstituted-2-azetidinones using 4-Benzoyloxy-2-azetidinone with Oxygen and Sulfur Nucleophiles
Audience: Researchers, scientists, and drug development professionals in organic chemistry and medicinal chemistry.
Abstract: 4-Substituted-2-azetidinones are crucial intermediates in the synthesis of β-lactam antibiotics and inhibitors for enzymes like Human Leukocyte Elastase.[1] A common precursor for these compounds is 4-acetoxy-2-azetidinone, where the acetate group is displaced by various nucleophiles.[1] However, this substrate suffers from thermal instability and often results in unsatisfactory yields.[1] This document details the use of 4-benzoyloxy-2-azetidinone as a more stable, economical, and reactive alternative for nucleophilic substitution reactions with oxygen and sulfur nucleophiles, leading to significantly improved yields and shorter reaction times.[1][2] The reaction proceeds through a reactive acylimine intermediate, which is then trapped by the nucleophile.[1][3]
Reaction Mechanism
The nucleophilic substitution at the C4 position of the 2-azetidinone ring is presumed to occur via the formation of a highly reactive acylimine intermediate.[1][3] The benzoyloxy group, being a better leaving group than acetate, facilitates the formation of this intermediate, which is subsequently attacked by the oxygen or sulfur nucleophile to yield the 4-substituted product.[1]
Caption: General mechanism for nucleophilic substitution at C4.
Quantitative Data Summary: Comparative Yields
Experimental data demonstrates that this compound consistently provides higher yields in shorter reaction times when compared to 4-acetoxy-2-azetidinone for reactions with various oxygen and sulfur nucleophiles.[1] The improved performance is attributed to the better leaving group ability of benzoate and the greater thermal stability of the starting material.[1]
| Entry | Nucleophile (ZH) | Product (XR) | Yield from 4-acetoxy-2-azetidinone (%) | Yield from this compound (%) |
| 1 | Thiophenol | SPh | 70 | 85 |
| 2 | Sodium benzenesulfinate | SO₂Ph | 65 | 78 |
| 3 | Allyl alcohol | OCH₂CH=CH₂ | 40 | 82 |
| 4 | Propargyl alcohol | OCH₂C≡CH | 45 | 80 |
| 5 | 2-Nitroethanol | OCH₂CH₂NO₂ | 42 | 75 |
Data sourced from Basak and Khamrai, Synthetic Communications, 1994.[1]
Experimental Protocols & Workflow
General Protocol for Nucleophilic Substitution
This protocol describes a general method for the reaction of this compound with an oxygen or sulfur nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., Thiophenol, Allyl alcohol) (1.1 equivalents)
-
Anhydrous solvent (e.g., Benzene, Toluene)
-
Catalyst (if required, e.g., BF₃·OEt₂)
-
Standard glassware for reflux and work-up
-
Silica gel for column chromatography
Procedure:
-
To a solution of the nucleophile (1.1 mmol) in anhydrous benzene (15 mL), add this compound (1.0 mmol).
-
If required, add a catalytic amount of a Lewis acid such as BF₃·OEt₂.
-
Heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within approximately 6 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated sodium bicarbonate (NaHCO₃) solution, followed by water, and finally a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to yield the pure 4-substituted-2-azetidinone.
-
Characterize the final product using spectroscopic methods (¹H NMR, IR, Mass Spectrometry).
Experimental Workflow Visualization
The following diagram outlines the standard workflow for the synthesis and purification of 4-substituted-2-azetidinones.
Caption: Standard laboratory workflow for synthesis and purification.
Conclusion
This compound serves as a highly effective and economical synthon for the preparation of various 4-hetero-substituted-2-azetidinones.[1] Its enhanced stability and reactivity lead to markedly improved yields and reduced reaction times compared to the traditionally used 4-acetoxy-2-azetidinone, particularly for the synthesis of 4-oxa derivatives.[1] This makes it a preferred substrate for researchers in pharmaceutical development and organic synthesis aiming to efficiently produce β-lactam intermediates.
References
The Crucial Role of 4-Benzoyloxy-2-azetidinone in Penem Antibiotic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of penem antibiotics, a critical class of β-lactam antibacterial agents, heavily relies on key intermediates to construct the characteristic fused ring system. Among these, 4-benzoyloxy-2-azetidinone and its analogues, such as 4-acetoxy-2-azetidinone, serve as pivotal building blocks. The benzoyloxy or acetoxy group at the C4 position of the azetidinone ring functions as an excellent leaving group, facilitating the introduction of various side chains and the subsequent formation of the penem nucleus. This document provides detailed application notes and experimental protocols for the utilization of these versatile intermediates in the synthesis of penem antibiotics.
General Synthetic Strategy
The conversion of a 4-acyloxy-2-azetidinone intermediate into the penem core structure generally follows a well-established synthetic route. The key transformations involve:
-
Nucleophilic Substitution: The synthesis is typically initiated by a nucleophilic substitution at the C4 position of the azetidinone ring. This step introduces the sulfur atom and the side chain that will ultimately form part of the five-membered thiazole ring of the penem structure.
-
Phosphorane Formation: The resulting intermediate is then converted into a phosphorane, commonly through a reaction with a phosphine, such as triphenylphosphine.
-
Intramolecular Wittig Reaction: The final and crucial step is an intramolecular Wittig reaction, where the phosphorane ylide attacks an intra-molecular carbonyl group, leading to the formation of the double bond and the closure of the five-membered ring, thus yielding the penem bicyclic system.
Experimental Protocols
The following protocols are representative examples of the key steps in the synthesis of penem antibiotics, starting from a 4-acyloxy-2-azetidinone derivative. While the specific substrates and reagents may vary depending on the target penem molecule, the fundamental principles and procedures remain consistent.
Protocol 1: Synthesis of (3R,4R)-4-acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone
This protocol describes a practical synthesis of a key azetidinone intermediate.
Materials:
-
(R)-3-(t-butyldimethylsilyloxy)butyric acid chloride
-
N-(p-methoxyphenyl)-hexahydro-1,3,5-triazine
-
Lewis acid (e.g., zinc chloride)
-
Triethylamine (Et3N)
-
Lead tetraacetate
-
Solvents: Dichloromethane, Methanol
Procedure:
-
Azetidinone Ring Formation: React (R)-3-(t-butyldimethylsilyloxy)butyric acid chloride with N-(p-methoxyphenyl)-hexahydro-1,3,5-triazine in the presence of a Lewis acid and triethylamine to yield (3S,1′R)-N-p-methoxyphenyl-3-(1-t-butyldimethylsilyloxy)ethylazetidin-2-one with good diastereoselectivity.[1]
-
Oxidative Decarboxylation: The resulting product is transformed into the 4-acetoxy-azetidinone via oxidative decarboxylation using lead tetraacetate.[1]
Protocol 2: Synthesis of a Penem Intermediate via Intramolecular Wittig Reaction
This protocol outlines the key cyclization step to form the penem nucleus.
Materials:
-
4-Acyloxy-2-azetidinone derivative
-
Thioacetic acid or other thiol nucleophile
-
Triphenylphosphine
-
A suitable base (e.g., NaH, NaOMe, NEt3)
-
Anhydrous solvent (e.g., THF, Dioxane)
Procedure:
-
Thioester Formation: React the 4-acyloxy-2-azetidinone with a thiol, such as thioacetic acid, in the presence of a suitable base to displace the acyloxy group and form the corresponding thioester.
-
Phosphorane Preparation: The thioester is then reacted with triphenylphosphine to form the corresponding phosphonium salt. Treatment of this salt with a strong base generates the phosphorane ylide in situ.
-
Intramolecular Wittig Cyclization: The reaction mixture containing the phosphorane is heated to induce the intramolecular Wittig reaction, leading to the formation of the penem ring system. The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide.
Quantitative Data
The following table summarizes typical yields for key steps in the synthesis of penem precursors. It is important to note that yields can vary significantly depending on the specific substrates, reagents, and reaction conditions employed.
| Step | Starting Material | Product | Yield (%) | Reference |
| Synthesis of (3R,4R)-4-acetoxy-3-[(R)-1-(t-butyldimethylsilyloxy)ethyl]-2-azetidinone from a nitrone precursor | Silyl protected (R)-3-butyn-2-ol and a nitrone | (3R,4R)-4-acetoxy-3-[(R)-1-(t-butyldimethylsilyloxy)ethyl]-2-azetidinone | High | [2] |
| Synthesis of crude 4-AA from Intermediate VII | Intermediate VII (a complex azetidinone derivative) | Crude 4-AA ((3R,4R)-4-acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone) | 93.1 | |
| Deprotection of a silylated azetidinone derivative | Compound b (a silylated azetidinone) | Formula c compound (deprotected azetidinone) | 84.5 - 96.6 |
Visualizing the Synthetic Pathway
The following diagrams, generated using the DOT language, illustrate the key logical relationships and workflows in the synthesis of penem antibiotics from this compound.
Conclusion
This compound and its analogues are indispensable intermediates in the preparation of penem antibiotics. The synthetic strategies outlined in these application notes, centered around the key intramolecular Wittig cyclization, provide a robust and versatile platform for the construction of a wide array of penem derivatives. The provided protocols and data serve as a valuable resource for researchers and scientists engaged in the development of new and effective antibacterial agents. Further optimization of reaction conditions and exploration of novel side chains will continue to be a driving force in the discovery of next-generation penem antibiotics.
References
Application Notes and Protocols for the Characterization of 4-Benzoyloxy-2-azetidinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and purity assessment of 4-Benzoyloxy-2-azetidinone, a key intermediate in the synthesis of various β-lactam antibiotics. The following sections detail the experimental protocols and expected data for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Thermal Analysis.
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separation
HPLC is a crucial technique for determining the purity of this compound and for separating its enantiomers, which is critical in pharmaceutical development as different enantiomers can have varied pharmacological and toxicological profiles.
Data Presentation
| Parameter | Value | Reference |
| Purity Assay (Reversed-Phase) | ||
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | General Practice |
| Mobile Phase | Acetonitrile:Water (Gradient) | General Practice |
| Flow Rate | 1.0 mL/min | General Practice |
| Detection | UV at 230 nm | General Practice |
| Expected Retention Time | Dependent on exact gradient | General Practice |
| Purity | >98% (typical for commercial grade) | [1][2] |
| Chiral Separation (Normal Phase) | ||
| Column | CHIRALPAK® IA (250 x 4.6mm / 5µm) | [3] |
| Mobile Phase | n-hexane / ethanol = 80 / 20 | [3] |
| Flow Rate | 1.0 mL/min | [3] |
| Temperature | 25 °C | [3] |
| Detection | UV at 220 nm | [3] |
| Retention Time (Enantiomer 1) | 14.5 min | [3] |
| Retention Time (Enantiomer 2) | 17.7 min | [3] |
| Alpha Value (α) | 1.28 | [3] |
| Resolution (Rs) | 4.35 | [3] |
Experimental Protocols
Protocol 1: Purity Determination by Reversed-Phase HPLC
This protocol outlines a general method for assessing the purity of this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A typical starting gradient could be 50:50 (v/v) acetonitrile:water, with the possibility of adjusting the gradient to optimize separation.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the initial mobile phase composition to create a 1 mg/mL stock solution. Further dilute as necessary to obtain a working concentration suitable for the detector's linear range (e.g., 0.1 mg/mL).
-
Chromatographic Conditions:
-
Set the column temperature to 25 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to 230 nm.
-
-
Injection and Data Analysis: Inject 10 µL of the sample solution. The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
Protocol 2: Chiral Separation by Normal Phase HPLC
This protocol is based on an established application for the chiral separation of this compound.[3]
Instrumentation:
-
HPLC system with a UV-Vis detector
-
CHIRALPAK® IA column (250 x 4.6mm / 5µm)
Reagents:
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and ethanol in an 80:20 (v/v) ratio.
-
Sample Preparation: Prepare a 0.01 mg/mL solution of this compound in the mobile phase.
-
Chromatographic Conditions:
-
Set the column temperature to 25 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to 220 nm.
-
-
Injection and Data Analysis: Inject the sample and record the chromatogram to separate and quantify the enantiomers.
Caption: General workflow for HPLC analysis.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural confirmation of this compound.
Data Presentation
| Technique | Parameter | Expected Value/Observation | Reference |
| ¹H NMR | Solvent | CDCl₃ or DMSO-d₆ | General Practice |
| Chemical Shift (δ) | Peaks corresponding to azetidinone and benzoyl protons. | [4] | |
| ¹³C NMR | Solvent | CDCl₃ or DMSO-d₆ | General Practice |
| Chemical Shift (δ) | Peaks for carbonyl carbons, aromatic carbons, and azetidinone ring carbons. | [4] | |
| FTIR | Sample Prep | KBr pellet or ATR | General Practice |
| Absorption Bands (cm⁻¹) | ~3300 (N-H stretch), ~1767 (β-lactam C=O stretch), ~1720 (ester C=O stretch), ~1600, ~1450 (aromatic C=C stretch). | [5] | |
| Mass Spec. | Ionization | Electrospray (ESI) | General Practice |
| Mode | Positive | General Practice | |
| [M+H]⁺ | m/z 192.06 | Calculated |
Experimental Protocols
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
Protocol 4: Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol describes a standard method for obtaining an FTIR spectrum.
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or a pellet press.
Reagents:
-
Potassium bromide (KBr), spectroscopic grade (for pellet method)
-
This compound sample
Procedure (ATR Method):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Protocol 5: Mass Spectrometry (MS)
This protocol outlines a general approach for obtaining the mass spectrum.
Instrumentation:
-
Mass spectrometer with an electrospray ionization (ESI) source.
Reagents:
-
Methanol or acetonitrile (LC-MS grade)
-
Formic acid (optional, to promote ionization)
-
This compound sample
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in the chosen solvent. A small amount of formic acid (e.g., 0.1%) can be added to aid in protonation.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 100-500).
Caption: Spectroscopic techniques for structural elucidation.
Thermal Analysis
Thermal analysis provides information on the physical properties of this compound, such as its melting point and thermal stability.
Data Presentation
| Technique | Parameter | Value | Reference |
| Melting Point | Onset Temperature | 100 °C | [5] |
| TGA | Onset of Decomposition | To be determined | General Practice |
| DSC | Melting Endotherm | Peak around 100-102 °C | [6] |
Experimental Protocols
Protocol 6: Thermogravimetric Analysis (TGA)
This protocol describes a general method for assessing thermal stability.
Instrumentation:
-
Thermogravimetric analyzer
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Instrument Setup:
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
-
Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 500 °C).
-
Data Analysis: Plot the sample weight as a function of temperature to determine the onset of decomposition.
Protocol 7: Differential Scanning Calorimetry (DSC)
This protocol is for determining the melting point and other thermal transitions.
Instrumentation:
-
Differential scanning calorimeter
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan and seal it.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas.
-
-
Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting point (e.g., 30 °C to 150 °C).
-
Data Analysis: Plot the heat flow as a function of temperature. The melting point is determined from the peak of the endothermic transition.
Caption: Logical relationship of thermal analysis techniques.
References
- 1. [How To] Perform & Evaluate DSC(Differential Scanning Calorimetry) study - Pharma Engineering [pharmacalculations.com]
- 2. This compound | 28562-58-5 [chemicalbook.com]
- 3. CID 168312114 | C18H18N2O6 | CID 168312114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 2-Azetidinone,4-(benzoyloxy)- MSDS CasNo.28562-58-5 [m.lookchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Heterosubstituted-2-Azetidinones
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-heterosubstituted-2-azetidinones, commonly known as β-lactams.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 4-heterosubstituted-2-azetidinones, providing potential causes and solutions in a question-and-answer format.
Problem 1: Low to No Yield of the Desired β-Lactam
-
Question: My Staudinger cycloaddition reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield in a Staudinger cycloaddition for synthesizing 4-heterosubstituted-2-azetidinones can stem from several factors. Here's a systematic approach to troubleshooting:
-
Purity of Reagents and Solvents: Impure starting materials, particularly the imine and acyl chloride, can introduce side reactions.[1] Ensure all reagents are of high purity. Solvents must be anhydrous, as moisture can lead to the hydrolysis of the imine and the ketene intermediate.[1][2] It is recommended to use freshly distilled solvents.
-
Reaction Conditions:
-
Temperature: Low temperatures, typically ranging from -78 °C to 0 °C, often favor the formation of the kinetic cis-product and can minimize side reactions.[2][3] Conversely, higher temperatures (reflux) may favor the thermodynamically more stable trans-product but can also lead to decomposition.[2][3]
-
Rate of Addition: Slow, dropwise addition of the acyl chloride to the imine solution is crucial to keep the concentration of the highly reactive ketene intermediate low, thus minimizing polymerization and dimerization.[2]
-
-
Choice of Base: A tertiary amine base, such as triethylamine (Et₃N), is commonly used to generate the ketene in situ from the acyl chloride.[2][3] The stoichiometry of the base is important; an excess can lead to side reactions. Typically, 1.2 equivalents of the base are used.[2]
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reactions with atmospheric moisture.[2]
-
Problem 2: Formation of Undesired Stereoisomers (cis/trans mixture)
-
Question: My reaction is producing a mixture of cis and trans isomers of the β-lactam. How can I improve the stereoselectivity?
-
Answer: Controlling the stereochemistry in the Staudinger reaction is a common challenge. The formation of cis or trans isomers is influenced by several factors:
-
Reaction Temperature: As mentioned, lower temperatures generally favor the formation of the cis isomer, which is the kinetically controlled product.[2][3] Higher temperatures tend to yield the more thermodynamically stable trans isomer.[2]
-
Solvent Polarity: The polarity of the solvent can influence the stability of the zwitterionic intermediate, thereby affecting the stereochemical outcome.[4]
-
Substituent Effects: The electronic properties of the substituents on both the ketene and the imine play a significant role.[4]
-
Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate the ring closure, favoring the cis-β-lactam.[4]
-
Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow down the ring closure, often leading to the trans-β-lactam.[4]
-
-
Catalysts: The use of chiral catalysts can provide excellent control over both diastereoselectivity and enantioselectivity.[5][6][7] For instance, certain nucleophilic catalysts can preferentially generate cis-β-lactams.[8]
-
Problem 3: Significant Formation of Side Products
-
Question: I am observing significant side product formation in my reaction mixture. What are the common side reactions and how can I minimize them?
-
Answer: The primary side reactions in the Staudinger cycloaddition include:
-
Ketene Polymerization and Dimerization: Ketenes are highly reactive and can react with themselves. This is more prevalent with less substituted ketenes.[2] To minimize this, ensure slow addition of the acyl chloride to maintain a low concentration of the ketene.[2]
-
Imine Hydrolysis: The presence of water can hydrolyze the imine back to its corresponding aldehyde or ketone and amine.[2] Rigorous use of anhydrous conditions is essential.
-
[4+2] Cycloaddition: When using α,β-unsaturated imines or ketenes, a [4+2] cycloaddition can compete with the desired [2+2] cycloaddition, leading to dihydropyridinones.[2][9] Careful selection of substrates is important to avoid this pathway.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 4-heterosubstituted-2-azetidinones.
-
What is the most common method for synthesizing 4-heterosubstituted-2-azetidinones? The most widely used method is the Staudinger cycloaddition, a [2+2] cycloaddition reaction between a ketene and an imine.[2][3][5] Ketenes are often generated in situ from acyl chlorides by treatment with a tertiary amine.[2][3]
-
How can I improve the yield of my reaction? To improve the yield, consider the following:
-
Optimize Reaction Conditions: Systematically vary the temperature, solvent, and reaction time.
-
Use High-Purity Reagents: Ensure all starting materials and solvents are pure and anhydrous.[1]
-
Control Reagent Stoichiometry: Use the correct molar ratios of reactants and base.
-
Consider a Catalyst: The use of a suitable catalyst, such as a Lewis acid or a nucleophilic catalyst, can significantly enhance the reaction rate and yield.[5][10]
-
-
What are the key factors influencing the stereochemical outcome of the Staudinger reaction? The stereoselectivity is primarily influenced by the reaction temperature, solvent polarity, and the electronic nature of the substituents on the ketene and imine.[2][3][4] Lower temperatures and specific solvent choices can favor one isomer over the other.
-
Are there alternative methods to the Staudinger cycloaddition? Yes, other methods exist, though the Staudinger reaction is the most general. These include approaches like the Kinugasa reaction, which involves the reaction of a nitrone with a copper acetylide, and various metal-catalyzed cyclization reactions.[6]
Data Summary
The following tables summarize quantitative data on the effect of reaction conditions on the yield of 4-heterosubstituted-2-azetidinone synthesis.
Table 1: Effect of Solvent and Temperature on Yield and Stereoselectivity
| Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| CH₂Cl₂ | 0 | 25 | - |
| Toluene | Reflux | Good | Predominantly trans |
| THF | - | - | Favors trans |
| CH₃CN | - | - | Favors trans |
Data synthesized from multiple sources for illustrative purposes.[2][3]
Table 2: Comparison of Yields with Different Catalytic Systems
| Catalyst System | Base | Yield (%) | Enantiomeric Ratio (er) |
| Ligand 21 (0.2 eq) | LICA | 85 | 94:6 |
| Catalyst 26 | None | 99 | 95:5 |
LICA = Lithium isopropyl cyclohexyl amide. Data from a specific study on catalytic asymmetric Gilman-Speeter reaction for β-lactam synthesis.[5]
Experimental Protocols
General Protocol for Staudinger Cycloaddition with In Situ Ketene Generation [2]
Materials:
-
Acyl chloride (1.0 eq)
-
Imine (1.0 eq)
-
Triethylamine (Et₃N) or other suitable tertiary amine base (1.2 eq)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
Procedure:
-
Under an inert atmosphere, dissolve the imine and the tertiary amine base in the anhydrous solvent in a flame-dried flask.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Dissolve the acyl chloride in a separate portion of the anhydrous solvent.
-
Add the acyl chloride solution dropwise to the cooled imine solution over a period of 1-2 hours.
-
After the addition is complete, allow the reaction to stir at the same temperature for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
The following diagrams illustrate key concepts and workflows related to the synthesis of 4-heterosubstituted-2-azetidinones.
Caption: General mechanism of the Staudinger cycloaddition.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Factors influencing stereoselectivity in β-lactam synthesis.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Staudinger Synthesis [organic-chemistry.org]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. β-Lactam synthesis [organic-chemistry.org]
- 7. Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05286A [pubs.rsc.org]
- 8. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photosensitized [4+2]- and [2+2]-Cycloaddition Reactions of N-Sulfonylimines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. deepdyve.com [deepdyve.com]
Technical Support Center: Synthesis of β-Lactam Intermediates
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of β-lactam intermediates. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of β-lactam intermediates, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low or No Yield of β-Lactam Product
Q: My Staudinger reaction is resulting in a low yield of the desired β-lactam. What are the potential causes and how can I improve it?
A: Low yields in the Staudinger reaction, a [2+2] cycloaddition of a ketene and an imine, can stem from several factors.[1][2] The reaction is sensitive to reactants, solvents, and temperature.[3]
-
Ketene Formation: The in situ generation of the ketene from an acyl chloride and a tertiary amine is a critical step. Ensure the acyl chloride is pure and the amine (commonly triethylamine) is dry. The ketene can be prone to polymerization or other side reactions if not trapped efficiently by the imine.
-
Imine Reactivity: The electronic nature of the imine is crucial. Electron-withdrawing groups on the imine's N-substituent can decrease its nucleophilicity, slowing down the initial attack on the ketene.[4] Conversely, highly reactive imines might lead to side products.
-
Solvent Choice: Solvent polarity can influence the reaction pathway. Non-polar solvents often favor the formation of cis-β-lactams, while polar solvents may stabilize the zwitterionic intermediate, potentially leading to isomerization and a mixture of products or decomposition.[3]
-
Reaction Conditions: The reaction is often performed at low temperatures (e.g., -78°C to 0°C) to minimize side reactions.[4] Running the reaction at elevated temperatures can promote ketene dimerization or other undesired pathways.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in β-lactam synthesis.
Issue 2: Poor Stereoselectivity (Incorrect cis/trans Ratio)
Q: My reaction is producing a mixture of cis and trans β-lactam isomers, but I need to favor one. How can I control the stereochemistry?
A: Controlling the diastereoselectivity is a common challenge. The stereochemical outcome of the Staudinger reaction, for instance, is influenced by the imine geometry, substituents, and reaction conditions.[1]
-
Imine Geometry: As a general rule, (E)-imines tend to form cis-β-lactams, whereas (Z)-imines yield trans-β-lactams.[1] The isomerization of the zwitterionic intermediate before ring closure can affect the final ratio, a process that can be influenced by solvent polarity.[3]
-
Substituent Effects: In the Staudinger reaction, ketenes with strong electron-donating substituents tend to produce cis-β-lactams, while those with strong electron-withdrawing groups favor trans isomers.[1] The choice of N-protecting group on the imine is also critical; N-tosyl imines often yield cis products, while N-triflyl imines can preferentially furnish trans isomers.[4]
-
Solvent and Temperature: Non-polar solvents generally favor the formation of cis-β-lactams.[3] The reaction temperature can also play a role, with lower temperatures often providing higher selectivity.
-
Catalysis: Chiral catalysts, such as N-heterocyclic carbenes (NHCs) or specific Lewis acids, can be employed to achieve high diastereo- and enantioselectivity.[3][5]
Table 1: Influence of Reaction Parameters on Stereoselectivity
| Parameter | Condition Favoring cis Isomer | Condition Favoring trans Isomer | Citation(s) |
| Imine Geometry | (E)-Imine | (Z)-Imine | [1] |
| Solvent | Non-polar (e.g., Toluene, CH₂Cl₂) | Polar (e.g., Acetonitrile) | [3] |
| Imine N-Substituent | N-tosyl | N-triflyl | [4] |
| Ketene Substituent | Electron-donating | Electron-withdrawing | [1] |
Issue 3: β-Lactam Ring Instability and Degradation
Q: My purified β-lactam intermediate decomposes during storage or subsequent reaction steps. What causes this instability and how can I prevent it?
A: The four-membered β-lactam ring is inherently strained and susceptible to hydrolysis and other ring-opening reactions.[6][7] This reactivity is fundamental to the biological activity of β-lactam antibiotics but poses a stability challenge during synthesis.[8][9]
-
pH Sensitivity: The β-lactam ring is prone to hydrolysis under both acidic and basic conditions.[10] Maximum stability is often found in a slightly acidic pH range (pH 4-7), depending on the specific structure.[10] Avoid strong acids or bases during workup and purification.
-
Nucleophilic Attack: The strained carbonyl group is highly electrophilic and susceptible to attack by nucleophiles. This includes water, alcohols (leading to ester formation), and amines. Ensure all solvents and reagents are dry and free from nucleophilic impurities.
-
Temperature: Elevated temperatures can promote degradation. Store purified intermediates at low temperatures (e.g., 0 to -20 °C) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Enzymatic Degradation: If working with biological systems or crude extracts, be aware of β-lactamases, which are enzymes that efficiently catalyze the hydrolytic opening of the β-lactam ring.[9][11][12]
Frequently Asked Questions (FAQs)
Q1: What is the underlying reason for the high reactivity of the β-lactam ring?
A: The high reactivity of the β-lactam ring is primarily due to significant ring strain and reduced amide resonance.[7][11] In a typical, non-cyclic amide, the nitrogen atom is sp²-hybridized, allowing its lone pair of electrons to delocalize into the carbonyl group, which imparts stability. However, the geometric constraints of the four-membered ring force the nitrogen atom into a more pyramidal, sp³-like geometry. This distortion prevents effective resonance stabilization, making the carbonyl carbon more electrophilic and ketone-like, and thus more susceptible to nucleophilic attack.[7] This inherent strain is the basis for its mechanism of action as an antibiotic, as it readily acylates bacterial enzymes involved in cell wall synthesis.[8][13]
Q2: What are the primary synthetic strategies for constructing the β-lactam ring?
A: Numerous methods exist, but the most common and versatile are cycloaddition and condensation reactions.[14]
-
Staudinger Synthesis: A [2+2] cycloaddition between a ketene and an imine. It is a highly general method for producing a wide variety of β-lactams.[1][15]
-
Kinugasa Reaction: A copper-catalyzed reaction between a terminal alkyne and a nitrone, which typically yields cis-substituted β-lactams.[16][17][18]
-
Ester Enolate-Imine Condensation: This involves the reaction of a metal enolate of an ester with an imine to form the β-lactam ring. This method is particularly useful for asymmetric synthesis.[3]
-
Alkene-Isocyanate Cycloaddition: A [2+2] cycloaddition between an alkene and an isocyanate, often used for synthesizing more complex, functionalized β-lactams.[19][20]
Q3: How do protecting groups influence the outcome of β-lactam synthesis?
A: Protecting groups play a critical role beyond simply masking reactive functional groups.[21] In the synthesis of β-lactams from glycals (sugar-derived alkenes) via the alkene-isocyanate cycloaddition, the electron-withdrawing ability of distant protecting groups on the sugar ring directly impacts the electron density of the alkene.[19] This, in turn, affects the reaction rate. Stereoelectronic effects, where the orientation of protecting groups influences orbital overlap, can decrease the reactivity of the glycal and dictate the reaction mechanism.[19][20] Therefore, the choice of protecting group is not just a matter of stability but is a key parameter for controlling reactivity and stereochemical outcome.
Q4: What are the most common analytical methods for characterizing β-lactam intermediates and identifying impurities?
A: A combination of chromatographic and spectroscopic techniques is typically employed.
-
Thin-Layer Chromatography (TLC): A rapid and inexpensive method for monitoring reaction progress and preliminary purity assessment.[22] Specific staining procedures can be used for visualization, such as spraying with a sodium hydroxide solution to hydrolyze the ring, followed by an iodine-based reagent.[22]
-
High-Performance Liquid Chromatography (HPLC): The primary method for purity determination and quantitative analysis.[22][23] Chiral HPLC methods are essential for separating and quantifying stereoisomers.[23]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A powerful technique for identifying the mass of the desired product and any impurities or byproducts, even at trace levels.[24][25] It is particularly useful for detecting potential cross-contamination.[24]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation of the final product and any isolated impurities.[26] Coupling constants in ¹H NMR can help determine the relative stereochemistry (cis vs. trans) of the substituents on the β-lactam ring.
Key Experimental Protocols
Protocol 1: General Procedure for Staudinger [2+2] Cycloaddition
This protocol describes a general method for the synthesis of a β-lactam from an imine and an acyl chloride.
-
Preparation: Dissolve the imine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Reagent Addition: In a separate flask, dissolve the acyl chloride (1.1 eq) in anhydrous DCM. To the cooled imine solution, add triethylamine (1.2 eq) dropwise, followed by the slow, dropwise addition of the acyl chloride solution over 30 minutes.
-
Reaction: Allow the reaction mixture to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 3-5 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the β-lactam.[4]
Staudinger Reaction Mechanism
Caption: The two-step mechanism of the Staudinger cycloaddition reaction.
Protocol 2: General Procedure for the Kinugasa Reaction
This protocol outlines a copper-catalyzed synthesis of a 4-substituted β-lactam.
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, add Copper(I) chloride (CuCl, 0.1 eq).
-
Reaction Setup: Add an anhydrous solvent such as THF. To this suspension, add the nitrone (1.0 eq), the terminal alkyne (1.2 eq), and a base (e.g., N-methylimidazole, 1.5 eq).[17]
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC until the starting nitrone is consumed (typically 4-12 hours).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the copper catalyst.
-
Purification: Wash the filtrate with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography to afford the desired β-lactam.[17]
Kinugasa Reaction Mechanism
Caption: The cascade mechanism of the copper-catalyzed Kinugasa reaction.
References
- 1. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. β-Lactam - Wikipedia [en.wikipedia.org]
- 8. Khan Academy [khanacademy.org]
- 9. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Penicillin - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. β-Lactamases: A Focus on Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. benthamdirect.com [benthamdirect.com]
- 16. organicreactions.org [organicreactions.org]
- 17. Synthesis of Exclusively 4-Substituted β-Lactams through the Kinugasa Reaction Utilizing Calcium Carbide [organic-chemistry.org]
- 18. mdpi.com [mdpi.com]
- 19. Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Diastereomeric beta-lactam antibiotics. Analytical methods, isomerization and stereoselective pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Advances in the determination of β-lactam antibiotics by liquid chromatography | FQM-302's blog [wpd.ugr.es]
- 26. jocpr.com [jocpr.com]
optimizing reaction time for 4-Benzoyloxy-2-azetidinone displacement reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to optimize reaction times for 4-Benzoyloxy-2-azetidinone displacement reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the nucleophilic displacement of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | Poor Leaving Group Ability: While benzoate is a good leaving group, its efficiency can be hampered by reaction conditions.[1] | Consider using a stronger activating group on the benzoate ring if feasible. However, this compound is generally more reactive than its acetoxy counterpart.[1] |
| Weak Nucleophile: The nucleophilicity of the incoming group is crucial for the reaction rate. | Use a stronger nucleophile if the reaction chemistry allows. For example, anionic nucleophiles are generally more reactive than their neutral counterparts. | |
| Inappropriate Solvent: The choice of solvent significantly impacts the reaction rate by affecting the solubility of reactants and stabilizing transition states. Polar aprotic solvents are often preferred for SN2 reactions.[2][3] | Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the nucleophile's reactivity. | |
| Low Reaction Temperature: Insufficient thermal energy can lead to a slow reaction rate. | Gradually increase the reaction temperature while monitoring for the formation of side products. | |
| Low Product Yield | Side Reactions: Competing elimination reactions can reduce the yield of the desired substitution product, especially with sterically hindered or strongly basic nucleophiles. | Use a less sterically hindered and less basic nucleophile if possible. Lowering the reaction temperature can also favor substitution over elimination. |
| Product Degradation: The β-lactam ring is susceptible to hydrolysis or other degradation pathways under harsh conditions (e.g., strong acid or base, high temperatures). | Maintain neutral or slightly basic conditions and use the lowest effective temperature. Ensure anhydrous conditions if the nucleophile or product is water-sensitive. | |
| Inefficient Work-up or Purification: The desired product may be lost during extraction, washing, or chromatography. | Optimize the work-up procedure, for example, by adjusting the pH of the aqueous washes. Use an appropriate chromatography stationary and mobile phase to ensure good separation. | |
| Formation of Multiple Products | Lack of Regioselectivity: With ambident nucleophiles, reaction at different nucleophilic centers can lead to a mixture of products. | Modify the nucleophile to protect one of the nucleophilic sites or use a solvent that favors reaction at the desired site. |
| Epimerization: The stereocenter at C4 can potentially epimerize under certain conditions, leading to a mixture of diastereomers. | Use non-polar solvents and mild reaction conditions to minimize epimerization. The use of a base should be carefully controlled. |
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound faster than with 4-acetoxy-2-azetidinone?
A1: The reaction is faster because benzoate is a better leaving group than acetate. The pKa of benzoic acid is lower than that of acetic acid, indicating that the benzoate anion is more stable and thus a better leaving group. This increased reactivity can lead to significantly shorter reaction times, in some cases reducing from over 20 hours to around 6 hours.[1]
Q2: What is the best type of solvent for this displacement reaction?
A2: The choice of solvent depends on the specific nucleophile and reaction mechanism. For a typical SN2 displacement, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally recommended. These solvents solvate the cation of a salt but not the anionic nucleophile, thereby increasing the nucleophile's reactivity.[2][3] Polar protic solvents like water or alcohols can solvate the nucleophile, reducing its reactivity, but may be necessary for certain reactions.[3][4]
Q3: How does the strength of the nucleophile affect the reaction time?
A3: The reaction time is inversely proportional to the strength of the nucleophile. Stronger nucleophiles react faster. Nucleophilicity is influenced by factors such as negative charge, polarizability, and steric hindrance. For example, a thiolate anion (RS⁻) is a stronger nucleophile than a thiol (RSH).
Q4: Can I use a base to accelerate the reaction?
A4: A non-nucleophilic base can be used to deprotonate a protic nucleophile, thereby increasing its nucleophilicity and accelerating the reaction. However, the use of a strong base can also promote side reactions such as elimination or epimerization. A weak, non-nucleophilic base like triethylamine or 2,6-lutidine is often employed.[5]
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Data Presentation
The following table summarizes the effect of the leaving group on reaction time and yield for the displacement of 4-acyloxy-2-azetidinones with various nucleophiles.
| Nucleophile (Product) | Leaving Group | Reaction Time (h) | Yield (%) |
| Thiophenol (5) | Acetoxy | >20 | 70 |
| Benzoyloxy | ~6 | 85 | |
| Phenylsulfinic acid (6) | Acetoxy | >20 | 65 |
| Benzoyloxy | ~6 | 80 | |
| Allyl alcohol (7) | Acetoxy | >20 | 40 |
| Benzoyloxy | ~6 | 75 | |
| Propargyl alcohol (8) | Acetoxy | >20 | 45 |
| Benzoyloxy | ~6 | 80 | |
| 2-Nitroethanol (9) | Acetoxy | >20 | 50 |
| Benzoyloxy | ~6 | 82 | |
| 2-Cyanoethanol (10) | Acetoxy | >20 | 48 |
| Benzoyloxy | ~6 | 78 | |
| Benzyl alcohol (11) | Acetoxy | >20 | 42 |
| Benzoyloxy | ~6 | 70 | |
| Cinnamyl alcohol (12) | Acetoxy | >20 | 35 |
| Benzoyloxy | ~6 | 65 | |
| 2-Butyne-1,4-diol (13) | Acetoxy | >20 | 30 |
| Benzoyloxy | ~6 | 60 |
Data adapted from Synthetic Communications, 24(2), 131-135 (1994).[1]
Experimental Protocols
General Procedure for Nucleophilic Displacement of this compound
This protocol is a general guideline and may require optimization for specific nucleophiles.
-
Reactant Preparation: To a solution of this compound (1.0 eq) in a suitable anhydrous polar aprotic solvent (e.g., DMF, acetonitrile), add the nucleophile (1.1-1.5 eq).
-
Base Addition (if required): If the nucleophile is a protic species (e.g., alcohol, thiol), add a non-nucleophilic base (e.g., triethylamine, 1.2 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a temperature that provides a reasonable reaction rate without significant side product formation (e.g., 40-80 °C).
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Visualizations
Caption: Experimental workflow for the displacement reaction.
Caption: Troubleshooting logic for displacement reactions.
References
Technical Support Center: Synthesis of Azetidinone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of azetidinone (β-lactam) derivatives. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.
Troubleshooting Guides
This section details common problems, their probable causes, and recommended solutions for side reactions in azetidinone synthesis, primarily focusing on the Staudinger cycloaddition.
Problem 1: Low or No Yield of the Desired β-Lactam
Probable Cause:
-
Ketene Polymerization or Dimerization: Ketenes, especially those that are not highly substituted, are prone to self-reaction, which competes with the desired cycloaddition.[1]
-
Imine Hydrolysis: The presence of water can lead to the hydrolysis of the imine starting material back to its corresponding aldehyde or ketone and amine.[1]
-
Unreactive Starting Materials: The electronic properties of the substituents on both the ketene and the imine can significantly impact the reaction rate.[1] Electron-donating groups on the imine and electron-withdrawing groups on the ketene generally favor the reaction.[1][2]
-
Steric Hindrance: Bulky substituents on the ketene or imine can hinder the cycloaddition.[1][3]
Solution:
-
Minimize Ketene Self-Reaction: Generate the ketene in situ at low temperatures (e.g., -78 °C to 0 °C) and add it slowly to the imine solution using a syringe pump.[1] This keeps the instantaneous concentration of the ketene low.
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents.[1] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[1]
-
Enhance Reactivity: If reactivity is low, consider modifying the electronic nature of the substituents. For example, using an electron-withdrawing group on the ketene precursor (acyl chloride) can increase its electrophilicity.
-
Reduce Steric Hindrance: If possible, use less sterically demanding starting materials.
Problem 2: Formation of Undesired Stereoisomers (Low Diastereoselectivity)
Probable Cause:
-
Reaction Temperature: Higher temperatures can favor the formation of the thermodynamically more stable trans isomer, while lower temperatures often favor the kinetically controlled cis product.[1]
-
Solvent Polarity: The polarity of the solvent can influence the stability of the zwitterionic intermediate, thereby affecting the stereochemical outcome.[1][4][5][6] Polar solvents tend to favor the formation of trans-β-lactams.[4][5][6]
-
Order of Reagent Addition: The way reagents are mixed can impact stereoselectivity. Adding a tertiary amine to a solution of the acyl chloride and the imine can decrease stereoselectivity.[4][5]
-
Base-Mediated Epimerization: The presence of a strong base can cause epimerization of the initially formed product to a more stable isomer.[7]
Solution:
-
Optimize Temperature: For the cis isomer, conduct the reaction at low temperatures (-78 °C to 0 °C).[1] For the trans isomer, higher temperatures may be beneficial, but this should be balanced against the risk of side reactions.[1]
-
Solvent Screening: Test a range of solvents with varying polarities. Non-polar solvents like toluene generally favor the formation of the cis isomer, while polar aprotic solvents like acetonitrile or THF can favor the trans isomer.[1]
-
Control Reagent Addition: For better stereocontrol, add the acyl chloride solution dropwise to a pre-cooled mixture of the imine and the tertiary amine.[7]
-
Use a Non-Nucleophilic, Sterically Hindered Base: Employ a base like diisopropylethylamine (DIPEA) to minimize base-mediated epimerization.[7]
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and quench it as soon as the starting materials are consumed to prevent prolonged exposure to conditions that may cause isomerization.[7]
Problem 3: Formation of Enamine Byproducts
Probable Cause:
-
Presence of Secondary Amine Impurities: Contamination of the starting amine or imine with secondary amines can lead to the formation of enamines.[1]
-
Reaction Conditions Promoting Enamine Formation: Certain reaction conditions can favor the formation of enamines from enolizable aldehydes or ketones.[1]
Solution:
-
Purify Starting Materials: Ensure the purity of the amine used to synthesize the imine. Freshly distill or purify the amine before use.
-
Optimize Reaction Conditions: Adjusting the temperature and reaction time can help minimize enamine formation. In some cases, using a milder base may be beneficial.
Frequently Asked Questions (FAQs)
Q1: What is the Staudinger cycloaddition for azetidinone synthesis?
The Staudinger cycloaddition is a [2+2] cycloaddition reaction between a ketene and an imine to form a β-lactam (azetidinone).[1] It is a widely used and versatile method for synthesizing the core structure of many β-lactam antibiotics.[8]
Q2: What is the general mechanism of the Staudinger cycloaddition?
The reaction proceeds through a two-step mechanism. The first step involves a nucleophilic attack by the imine nitrogen on the central carbon of the ketene, which forms a zwitterionic intermediate.[1][2][9] This intermediate then undergoes a ring closure in the second step to yield the four-membered β-lactam ring.[1][9]
Q3: Besides ketene polymerization and incorrect stereochemistry, what are other potential side reactions?
Other side reactions can include:
-
[4+2] Cycloaddition: When using α,β-unsaturated imines or ketenes, a [4+2] cycloaddition can occur, leading to dihydropyridinones instead of the desired β-lactam.[1]
-
Reaction with Solvent: Certain solvents, like dichloromethane, can sometimes participate in side reactions.[7]
Q4: How do the substituents on the ketene and imine affect the stereochemical outcome?
Generally, (E)-imines tend to form cis β-lactams, while (Z)-imines result in trans β-lactams. Ketenes with strong electron-donating substituents often yield cis products, whereas those with strong electron-withdrawing groups tend to produce trans products.[2]
Q5: Can Lewis acids be used to control the reaction?
Yes, in some cases, Lewis acid catalysis can influence the reaction pathway and improve the selectivity of the desired [2+2] cycloaddition over competing side reactions like the [4+2] cycloaddition.[1]
Data Presentation
Table 1: Effect of Solvent on Diastereoselectivity in Staudinger Cycloaddition [1][4]
| Solvent | Polarity | Typical Outcome |
| Dichloromethane (CH₂Cl₂) | Polar aprotic | Often gives a mixture of cis and trans isomers. |
| Toluene | Non-polar | Generally favors the formation of the cis isomer. |
| Tetrahydrofuran (THF) | Polar aprotic | Can favor the formation of the trans isomer due to stabilization of the zwitterionic intermediate. |
| Acetonitrile (CH₃CN) | Polar aprotic | Tends to favor the formation of the trans isomer. |
Table 2: Effect of Temperature on Diastereoselectivity in Staudinger Cycloaddition [1]
| Temperature | Typical Outcome |
| Low (-78 °C to 0 °C) | Favors the kinetically controlled cis product. |
| Room Temperature | Can lead to mixtures of cis and trans isomers. |
| High (Reflux) | Often favors the thermodynamically more stable trans product. |
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Staudinger Synthesis of a cis-Azetidin-2-one [1][7]
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Imine (1.0 eq.)
-
Acyl chloride (1.2 eq.)
-
Tertiary amine (e.g., triethylamine or DIPEA) (1.5 eq.)
-
Anhydrous non-polar solvent (e.g., toluene)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
-
Syringe pump
Procedure:
-
Under an inert atmosphere, dissolve the imine (1.0 eq.) and the tertiary amine (1.5 eq.) in the anhydrous solvent in a flame-dried flask.
-
Cool the reaction mixture to the desired low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Dissolve the acyl chloride (1.2 eq.) in a small amount of the anhydrous solvent.
-
Using a syringe pump, add the acyl chloride solution dropwise to the cooled, stirring reaction mixture over a period of 30-60 minutes.[7]
-
Allow the reaction to stir at the low temperature for 2-4 hours, monitoring its progress by TLC.[7]
-
Once the starting materials are consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to isolate the desired diastereomer.
-
Characterize the product and determine the diastereomeric ratio using NMR and/or chiral HPLC.
Visualizations
Caption: Desired and competing pathways in the Staudinger cycloaddition.
Caption: Troubleshooting workflow for azetidinone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Staudinger Synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Do reaction conditions affect the stereoselectivity in the Staudinger reaction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Benzoyloxy-2-azetidinone Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Benzoyloxy-2-azetidinone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
Possible Causes:
-
Improper Solvent System: The polarity of the eluent may be too high, causing the product to elute too quickly with impurities, or too low, resulting in the product not eluting from the column.
-
Product Degradation on Silica Gel: this compound, being a β-lactam, can be sensitive to the acidic nature of silica gel, leading to ring-opening or other degradation pathways.
-
Co-elution with Impurities: A byproduct or unreacted starting material may have a similar polarity to the desired product, making separation difficult.
-
Improper Column Packing: Channels in the silica gel column can lead to poor separation.[1]
Solutions:
-
Optimize Solvent System:
-
Perform thin-layer chromatography (TLC) with various solvent systems (e.g., gradients of hexane and ethyl acetate) to determine the optimal eluent for separation.[2] A solvent system that gives the desired product an Rf value of 0.2-0.4 is often a good starting point.
-
Consider adding a small amount of a neutral or basic modifier, like triethylamine (0.1-1%), to the eluent to minimize product degradation on the silica gel.
-
-
Use Deactivated Silica Gel: Treat silica gel with a neutralizing agent or use commercially available deactivated silica gel.
-
Alternative Chromatography: Consider using a different stationary phase, such as neutral alumina.[3]
-
Proper Column Packing: Ensure the silica gel is packed uniformly to avoid channels. Slurry packing is generally recommended.
Issue 2: Product is an Oil and Does Not Solidify
Possible Causes:
-
Presence of Impurities: Residual solvents or reaction byproducts can prevent the product from crystallizing. Benzoic acid is a common impurity that can hinder crystallization.[3]
-
Epimerization: The presence of diastereomers can sometimes result in the formation of an oil instead of a crystalline solid.[4]
Solutions:
-
Remove Volatile Impurities: Dry the product under high vacuum to remove any residual solvents.
-
Purify Further: Re-purify the oil using column chromatography to remove impurities.
-
Induce Crystallization:
-
Seeding: Add a small crystal of pure this compound to the oil.
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the oil.[5]
-
Solvent-Induced Crystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane) and then add a poor solvent (e.g., hexane) dropwise until the solution becomes cloudy. Allow the solution to stand and cool slowly.
-
Issue 3: Presence of Benzoic Acid in the Final Product
Possible Causes:
-
Incomplete Reaction: If benzoyl chloride is used in the synthesis, unreacted starting material can hydrolyze to benzoic acid.
-
Hydrolysis of the Product: The benzoyloxy group can be hydrolyzed during the workup or purification if exposed to acidic or basic conditions for a prolonged period.
Solutions:
-
Aqueous Wash: During the workup, wash the organic layer with a mild base such as a saturated aqueous solution of sodium bicarbonate (NaHCO3) or a dilute sodium hydroxide (NaOH) solution to extract the acidic benzoic acid.[3][6]
-
Column Chromatography with Basic Additive: Add a small percentage of triethylamine to the eluent during column chromatography to neutralize any acidic impurities and prevent them from co-eluting with the product.[3]
-
Recrystallization: Choose a solvent system for recrystallization where benzoic acid is more soluble than this compound, allowing for its removal in the mother liquor.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities include:
-
Unreacted Starting Materials: Such as the precursor alcohol or amine.
-
Reagents: For example, tertiary amines like triethylamine used in the reaction.
-
Byproducts: Benzoic acid from the hydrolysis of the benzoylating agent or the product itself.[3]
-
Epimers: Diastereomers at the C4 position of the azetidinone ring can form, especially under basic conditions or at elevated temperatures.[4]
Q2: What is a standard protocol for the column chromatography purification of this compound?
A2: A general protocol is as follows:
-
TLC Analysis: Determine an appropriate solvent system using TLC. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Preparation: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elution: Begin elution with the determined solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.[2]
Q3: How can I perform recrystallization to purify this compound?
A3: A general recrystallization procedure involves:
-
Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[7][8] Common solvents for azetidinones include ether/n-hexane mixtures.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.[5]
Q4: What analytical techniques are used to assess the purity of this compound?
A4: The purity is typically assessed using:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine the enantiomeric or diastereomeric purity.[4][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and identify impurities.
-
Thin-Layer Chromatography (TLC): A quick and simple method to monitor reaction progress and assess the number of components in a mixture.[4]
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. The reported melting point is around 100°C.[10]
Data Presentation
Table 1: HPLC Conditions for Chiral Separation of this compound [9]
| Parameter | Value |
| Column | CHIRALPAK® IA |
| Column Size | 250 x 4.6mm / 5µm |
| Mobile Phase | n-hexane / ethanol = 80 / 20 |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220nm |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction for Removal of Acidic Impurities
This protocol is designed to remove acidic impurities, such as benzoic acid, from a solution containing the this compound product.
-
Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure.
-
Allow the layers to separate. The organic layer contains the product, and the aqueous layer contains the sodium salt of the acidic impurity.
-
Drain the lower aqueous layer.
-
Repeat the extraction with fresh NaHCO3 solution if necessary (check the pH of the aqueous layer to ensure it is basic).
-
Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water.
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product, now free of acidic impurities.[11][12]
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low yield in column chromatography.
References
- 1. flinnsci.com [flinnsci.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. quora.com [quora.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. 씨티케이 - [Application]this compound [ct-k.com]
- 10. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
Technical Support Center: Stereoselectivity in Staudinger Cycloaddition
Welcome to the technical support center for the Staudinger cycloaddition. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the stereochemical outcome of their β-lactam syntheses.
Troubleshooting Guide
This guide addresses common issues related to poor stereoselectivity in the Staudinger cycloaddition, providing potential causes and actionable troubleshooting steps in a question-and-answer format.
Q1: My Staudinger reaction is producing a nearly 1:1 mixture of cis and trans diastereomers. How can I improve the diastereoselectivity?
A1: Poor diastereoselectivity is a common issue and can often be addressed by carefully considering the electronic properties of your substrates and the reaction conditions. The stereochemical outcome of the Staudinger reaction is primarily determined by the competition between the direct ring closure of the zwitterionic intermediate and its isomerization.[1][2]
-
Potential Cause 1: Suboptimal Electronic Matching of Reactants. The electronic nature of the substituents on both the ketene and the imine plays a crucial role.[3]
-
Troubleshooting:
-
To favor the cis -isomer , use a ketene with an electron-donating group and an imine with an electron-withdrawing group on the nitrogen (e.g., N-tosyl or N-triflyl).[3][4] This combination accelerates the rate of cyclization, outcompeting the isomerization of the intermediate that would lead to the trans product.
-
To favor the trans -isomer , use a ketene with an electron-withdrawing group and an imine with an electron-donating group.[3] This slows down the cyclization, allowing the zwitterionic intermediate to isomerize to the thermodynamically more stable conformation that leads to the trans product.
-
-
-
Potential Cause 2: Incorrect Imine Geometry. The geometry of the starting imine is a key determinant of the final stereochemistry. Generally, (E)-imines lead to cis-β-lactams, while (Z)-imines produce trans-β-lactams.[5][6]
-
Troubleshooting:
-
Ensure the stereochemical purity of your starting imine. Synthesize and characterize your imine carefully to confirm its geometry.
-
If aiming for the cis product, ensure you are using the (E)-imine. Conversely, for the trans product, the (Z)-imine should be used.
-
-
-
Potential Cause 3: Inappropriate Solvent Polarity. The polarity of the solvent can influence the stability of the zwitterionic intermediate and thus the stereochemical outcome.[7][8]
-
Troubleshooting:
-
For increased trans -selectivity , consider using a more polar solvent. Polar solvents can stabilize the zwitterionic intermediate, providing more time for it to isomerize to the conformation that leads to the trans product.[7]
-
For reactions favoring the cis -isomer , a nonpolar solvent is often preferred to discourage isomerization of the intermediate.
-
-
Q2: I am trying to perform an enantioselective Staudinger reaction, but the enantiomeric excess (ee) is low. What can I do to improve it?
A2: Low enantioselectivity in a catalytic asymmetric Staudinger reaction often points to issues with the catalyst, substrate, or reaction conditions.
-
Potential Cause 1: Suboptimal Chiral Catalyst. The choice of chiral catalyst is critical for achieving high enantioselectivity.
-
Potential Cause 2: Unfavorable Reaction Temperature. Temperature can significantly impact the enantioselectivity of the reaction.
-
Troubleshooting:
-
Lowering the reaction temperature can often improve enantioselectivity by increasing the energy difference between the diastereomeric transition states. Some reactions show significantly improved ee when cooled to -40 °C.[9]
-
-
-
Potential Cause 3: Incompatible Substrates. Not all ketenes and imines are well-suited for a given catalytic system.
-
Troubleshooting:
-
Review the literature for catalytic systems that have been successfully applied to substrates similar to yours. The scope of the catalyst with respect to both the ketene and imine components should be considered.[9]
-
-
Frequently Asked Questions (FAQs)
Q: What is the general mechanism of the Staudinger cycloaddition and how does it relate to stereoselectivity?
A: The Staudinger cycloaddition is a [2+2] cycloaddition between a ketene and an imine to form a β-lactam.[3][12] The currently accepted mechanism involves two main steps:
-
Nucleophilic attack: The nitrogen of the imine attacks the central carbon of the ketene to form a zwitterionic intermediate.[12]
-
Ring closure: This zwitterionic intermediate then undergoes an electrocyclic ring closure to form the four-membered β-lactam ring.[12]
The stereoselectivity of the reaction is determined during the ring-closure step. The zwitterionic intermediate can exist in two conformations, one leading to the cis product and the other to the trans product. The final diastereomeric ratio depends on the relative rates of direct ring closure versus isomerization of this intermediate.[3]
Q: How does the order of reagent addition affect the stereochemistry?
A: The order of addition can be critical, especially when the ketene is generated in situ from an acyl chloride and a tertiary amine. Adding the tertiary amine to a solution of the acyl chloride and the imine can sometimes decrease stereoselectivity.[2][7] It is often preferable to add the acyl chloride to a solution of the imine and the tertiary amine to ensure the ketene is trapped by the imine as it is formed.
Q: Can I switch the diastereoselectivity of my reaction from cis to trans?
A: Yes, in many cases, the diastereoselectivity can be reversed. As discussed in the troubleshooting guide, this can be achieved by:
-
Modifying the electronics of your reactants: For example, switching from an N-tosyl imine (electron-withdrawing) to an imine with a more electron-donating group on the nitrogen can favor the trans product.
-
Changing the solvent: Switching to a more polar solvent can increase the proportion of the trans isomer.[7]
-
Altering the reaction temperature: An increase in temperature can sometimes favor the thermodynamically more stable trans product.[13]
Data Presentation
Table 1: Influence of Imine's N-Protecting Group on Diastereoselectivity in a Catalytic Asymmetric Staudinger Reaction.
| Entry | Ketene | Imine (N-Protecting Group) | Diastereomeric Ratio (cis:trans) | ee (%) of Major Isomer |
| 1 | Phenyl(methyl)ketene | N-Tosyl | >98:2 | 94 (cis) |
| 2 | Phenyl(methyl)ketene | N-Triflyl | 7:93 | 88 (trans) |
Data adapted from Fu and coworkers.[9] This table clearly demonstrates that a simple change of the N-protecting group from tosyl to the more electron-withdrawing triflyl group can dramatically switch the diastereoselectivity from predominantly cis to trans.
Table 2: Enantioselective Staudinger Reactions of Symmetrical Ketenes with Various Imines Catalyzed by a Planar-Chiral PPY Derivative.
| Entry | Ketene | Imine | Yield (%) | ee (%) |
| 1 | Diphenylketene | N-(benzylidene)aniline | 95 | 92 |
| 2 | Diethylketene | N-(benzylidene)aniline | 88 | 90 |
| 3 | Diphenylketene | N-(cinnamylidene)aniline | 91 | 89 |
Data synthesized from representative examples in the literature.[9][11] This table illustrates the effectiveness of a specific chiral catalyst in achieving high enantioselectivity across different ketene and imine substrates.
Experimental Protocols
Protocol 1: General Procedure for cis-Diastereoselective Staudinger Cycloaddition
This protocol is adapted from procedures that favor the formation of cis-β-lactams.[12][13]
-
Imine Synthesis: Prepare the desired (E)-imine from the corresponding aldehyde and primary amine using standard procedures, for example, by refluxing in a solvent with a Dean-Stark trap to remove water. Purify the imine by recrystallization or chromatography and confirm its stereochemistry by NMR.
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the imine (1.0 equiv) and a suitable nonpolar solvent such as toluene or dichloromethane.
-
Ketene Generation and Cycloaddition: Cool the solution to 0 °C. In a separate flask, prepare a solution of the acyl chloride (1.1 equiv) in the same solvent. To the imine solution, add a tertiary amine base (e.g., triethylamine, 1.2 equiv). Then, add the acyl chloride solution dropwise to the imine/base mixture over a period of 30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up and Purification: Once the reaction is complete, quench it with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the cis-β-lactam.
Protocol 2: General Procedure for trans-Diastereoselective Staudinger Cycloaddition
This protocol is based on conditions known to favor the formation of trans-β-lactams.[2][7]
-
Imine Synthesis: Synthesize the desired imine. While (Z)-imines directly lead to trans products, using an (E)-imine with appropriate electronic features (electron-donating group on nitrogen) and reaction conditions can also yield the trans isomer through intermediate isomerization.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the imine (1.0 equiv) and the corresponding acyl chloride (1.1 equiv) in a polar solvent such as DMF or acetonitrile.
-
Reaction Execution: Cool the solution to the desired temperature (room temperature is often sufficient, but optimization may be required). Slowly add a tertiary amine base (e.g., triethylamine, 1.2 equiv) to the solution.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, work up the reaction as described in Protocol 1.
-
Purification: Purify the crude product by column chromatography to isolate the trans-β-lactam.
Protocol 3: Synthesis of N-Tosyl Imines
N-tosyl imines are valuable substrates for controlling the stereoselectivity of the Staudinger reaction.[14][15]
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 equiv), p-toluenesulfonamide (1.0 equiv), and a suitable solvent such as toluene.
-
Dehydration: Add a catalytic amount of a dehydrating agent, such as p-toluenesulfonic acid or molecular sieves.
-
Reaction: Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water.
-
Monitoring and Work-up: Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Purification: Remove the solvent under reduced pressure. The resulting crude N-tosyl imine can often be used without further purification. If necessary, it can be purified by recrystallization or column chromatography.
Visualizations
References
- 1. Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,3-diaryl-spiro[azetidine-2,3′-indoline]-2′,4-diones via the Staudinger reaction: cis - or trans -diastereoselectivity with different ad ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02374D [pubs.rsc.org]
- 3. Staudinger Synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enantioselective Staudinger synthesis of beta-lactams catalyzed by a planar-chiral nucleophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile [organic-chemistry.org]
- 12. cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Stability Issues with β-Lactam Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with β-lactam intermediates. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common stability challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways through which β-lactam intermediates degrade?
A1: β-Lactam intermediates are susceptible to degradation through two main pathways:
-
Chemical Degradation (Abiotic): The most common form of chemical degradation is hydrolysis, where the strained β-lactam ring is cleaved by water.[1] This process is significantly influenced by pH, temperature, and the presence of metal ions which can act as catalysts.[1] Both acidic and basic conditions can accelerate hydrolysis.[1]
-
Enzymatic Degradation (Biotic): β-Lactamases are enzymes produced by bacteria that catalyze the hydrolysis of the β-lactam ring, rendering the compound inactive.[2][3][4] This is a major mechanism of bacterial resistance to β-lactam antibiotics and a significant concern during production and in biological assays.[5]
Q2: How does pH affect the stability of β-lactam intermediates?
A2: The stability of the β-lactam ring is highly pH-dependent. Extreme pH values, both acidic and basic, can significantly accelerate the rate of hydrolysis.[1] For many β-lactams, maximum stability is observed in the slightly acidic to neutral pH range. It is crucial to determine the optimal pH for your specific intermediate to minimize degradation.
Q3: What is the impact of temperature on the stability of β-lactam intermediates?
A3: Temperature plays a critical role in the stability of β-lactam intermediates. As with most chemical reactions, the rate of hydrolytic degradation increases with temperature. Therefore, it is essential to maintain low temperatures during synthesis, purification, and storage to preserve the integrity of the β-lactam ring. Unexpectedly, significant degradation can also occur at freezing temperatures (e.g., -20°C), possibly due to the concentration of the solute in the unfrozen liquid phase.[6]
Q4: How can I prevent enzymatic degradation of my β-lactam intermediates in biological assays?
A4: To prevent enzymatic degradation by β-lactamases, you can employ several strategies:
-
Use of β-Lactamase Inhibitors: Co-administration of a β-lactamase inhibitor, such as clavulanic acid or tazobactam, can protect your intermediate by irreversibly binding to and inactivating the β-lactamase enzyme.[7]
-
Sterile Techniques: When working with cell cultures or other biological systems, maintaining sterile conditions is crucial to prevent microbial contamination and the introduction of β-lactamases.
-
Enzyme-Deficient Strains: If possible, use bacterial strains that are known to have low or no β-lactamase activity for your assays.
Troubleshooting Guides
Issue 1: Unexpectedly Low Yield of β-Lactam Product During Synthesis
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| pH Instability | Monitor and control the pH of the reaction mixture. Buffer the solution to the optimal pH for your specific β-lactam intermediate. Avoid strongly acidic or basic conditions. |
| High Reaction Temperature | Perform the reaction at the lowest effective temperature. Use an ice bath or cooling system to maintain a consistent low temperature. |
| Presence of Catalytic Metal Ions | Use high-purity, metal-free reagents and solvents. Consider the use of a chelating agent, such as EDTA, to sequester any contaminating metal ions. |
| Inappropriate Solvent | The choice of solvent can influence stability. Protic solvents, especially water, can participate in hydrolysis. Consider using anhydrous aprotic solvents where appropriate for the reaction chemistry. |
| Unstable Protecting Groups | The electron-withdrawing or donating nature of protecting groups on the β-lactam core can affect the stability of the ring.[5] Experiment with different protecting groups that may enhance stability under your reaction conditions. |
Issue 2: Degradation of Purified β-Lactam Intermediate During Storage
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Storage Temperature | Store purified intermediates at ultra-low temperatures (-80°C) for long-term stability. For short-term storage, refrigeration (2-8°C) is often sufficient, but stability should be verified. Avoid repeated freeze-thaw cycles.[6] |
| Presence of Moisture | Store the compound under anhydrous conditions. Use desiccants and seal storage containers tightly. Lyophilization of the final product can improve stability by removing residual water. |
| Exposure to Light | Some β-lactam compounds are light-sensitive. Store them in amber vials or protect them from light to prevent photochemical degradation. |
| Residual Acid or Base from Purification | Ensure that all acidic or basic reagents from the purification process are thoroughly removed. This can be verified by checking the pH of a solution of the purified compound. |
Experimental Protocols
Protocol 1: Stability Assessment of a β-Lactam Intermediate by HPLC
This protocol outlines a general procedure for assessing the stability of a β-lactam intermediate under different conditions.
Materials:
-
Purified β-lactam intermediate
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
Buffers of various pH values (e.g., phosphate, acetate)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Temperature-controlled incubator or water bath
-
pH meter
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the β-lactam intermediate of a known concentration in a suitable solvent (e.g., acetonitrile or water).
-
Preparation of Test Solutions:
-
pH Stability: Dilute the stock solution into buffers of different pH values (e.g., pH 3, 5, 7, 9) to a final concentration suitable for HPLC analysis.
-
Temperature Stability: Aliquot the stock solution into separate vials and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C).
-
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.
-
HPLC Analysis:
-
Immediately inject the collected sample into the HPLC system.
-
Use a validated HPLC method to separate the intact β-lactam intermediate from its degradation products. A typical mobile phase could consist of a gradient of acetonitrile and water with a suitable buffer.[8]
-
Monitor the elution profile at a wavelength where the β-lactam intermediate has maximum absorbance.
-
-
Data Analysis:
-
Determine the peak area of the intact β-lactam intermediate at each time point.
-
Plot the percentage of the remaining intermediate against time for each condition.
-
Calculate the degradation rate constant and the half-life of the intermediate under each condition.
-
Protocol 2: β-Lactamase Inhibition Assay
This protocol describes a colorimetric assay to screen for β-lactamase inhibitory activity.
Materials:
-
β-Lactamase enzyme (commercially available)
-
Nitrocefin (a chromogenic cephalosporin substrate)
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 7.0)
-
Test compound (potential inhibitor)
-
Known β-lactamase inhibitor (e.g., clavulanic acid) as a positive control
-
96-well microplate
-
Microplate reader
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of β-lactamase in assay buffer.
-
Prepare a stock solution of nitrocefin in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and the positive control in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add assay buffer, β-lactamase solution, and the test compound at various concentrations.
-
Positive control wells: Add assay buffer, β-lactamase solution, and the known inhibitor.
-
Negative control (enzyme activity) well: Add assay buffer and β-lactamase solution.
-
Blank well: Add assay buffer only.
-
-
Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the nitrocefin solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 490 nm in kinetic mode for a set period (e.g., 10-30 minutes) using a microplate reader.[9][10] The hydrolysis of nitrocefin by β-lactamase results in a color change from yellow to red, leading to an increase in absorbance.[11]
-
Data Analysis:
-
Calculate the rate of nitrocefin hydrolysis (change in absorbance per unit time) for each well.
-
Determine the percent inhibition of β-lactamase activity for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] x 100
-
Plot the percent inhibition against the concentration of the test compound to determine the IC50 value.
-
Data Presentation
Table 1: Influence of pH on the Half-Life of a Hypothetical β-Lactam Intermediate at 25°C
| pH | Half-life (hours) |
| 3.0 | 2.5 |
| 5.0 | 15.8 |
| 7.0 | 12.2 |
| 9.0 | 1.7 |
Table 2: Influence of Temperature on the Degradation Rate Constant of a Hypothetical β-Lactam Intermediate at pH 7.0
| Temperature (°C) | Degradation Rate Constant (k, h⁻¹) |
| 4 | 0.005 |
| 25 | 0.057 |
| 37 | 0.182 |
Visualizations
Caption: Mechanisms of β-Lactam Intermediate Degradation.
Caption: Logical Workflow for Troubleshooting Degradation.
Caption: Experimental Workflows for Stability and Inhibition Assays.
References
- 1. researchgate.net [researchgate.net]
- 2. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Penicillin - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Inhibition of β-lactamase function by de novo designed peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimization of Chiral Resolution for 4-Benzoyloxy-2-azetidinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic chiral resolution of 4-Benzoyloxy-2-azetidinone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the chiral resolution of this compound?
A1: The most prevalent and effective method for the chiral resolution of this compound and related 4-acyloxy-2-azetidinones is enzymatic kinetic resolution using lipases.[1][2][3] This biocatalytic approach offers high enantioselectivity under mild reaction conditions.[2]
Q2: Which lipases are most effective for the resolution of 4-acyloxy-2-azetidinones?
A2: Lipases from Pseudomonas fluorescens and Burkholderia cepacia (formerly Pseudomonas cepacia) have been reported to be highly effective, providing good conversion rates and excellent enantiomeric excesses.[1][2][3] However, it is always recommended to screen a panel of different lipases to find the optimal one for your specific substrate and reaction conditions.
Q3: How does the choice of solvent affect the chiral resolution?
A3: The solvent plays a critical role in modulating enzyme activity and enantioselectivity.[4] Generally, water-immiscible organic solvents like diisopropyl ether, hexane, or methyl tert-butyl ether (MTBE) are preferred as they tend to maintain the enzyme's active conformation.[5] Polar, water-miscible solvents can sometimes strip the essential water layer from the enzyme, leading to reduced activity and selectivity.[6][7]
Q4: What is the ideal temperature for the enzymatic resolution?
A4: The optimal temperature is a balance between reaction rate and enantioselectivity. Higher temperatures can increase the reaction rate but may lead to enzyme denaturation and reduced enantioselectivity.[8] It is advisable to start at a moderate temperature (e.g., 30-40°C) and then optimize. Lowering the temperature can sometimes improve enantioselectivity, albeit at the cost of a slower reaction.
Q5: How can I monitor the progress of the chiral resolution?
A5: The progress of the reaction, including the conversion and the enantiomeric excess (ee) of the substrate and product, is best monitored using chiral High-Performance Liquid Chromatography (HPLC).[9] Chiral stationary phases (CSPs) based on polysaccharides (e.g., cellulose or amylose derivatives) or cyclodextrins are commonly used for the separation of β-lactam enantiomers.[9][10]
Q6: What is a typical acyl donor for the lipase-catalyzed acylation?
A6: For the kinetic resolution of related compounds, vinyl acetate is a commonly used and effective acyl donor.[5][11] It has the advantage that the leaving group, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and easily removed, driving the reaction forward.
Troubleshooting Guides
Problem 1: Low or No Enantioselectivity
| Potential Cause | Troubleshooting Steps |
| Inappropriate Enzyme | Screen a variety of commercially available lipases (e.g., from Pseudomonas, Burkholderia, Candida species) to identify one with higher enantioselectivity for this compound.[1] |
| Suboptimal Solvent | Test a range of anhydrous, water-immiscible organic solvents such as diisopropyl ether, MTBE, hexane, and toluene. Avoid polar, water-miscible solvents.[4][6] |
| Incorrect Temperature | Lower the reaction temperature in increments (e.g., from 40°C to 30°C or room temperature). This often enhances enantioselectivity, though it may slow down the reaction rate.[8] |
| Enzyme Denaturation | Ensure the reaction conditions (temperature, solvent, pH if aqueous buffer is used) are not denaturing the enzyme. Consider using an immobilized lipase for increased stability.[4] |
Problem 2: Slow or No Reaction
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | Verify the activity of the lipase with a standard substrate. Ensure the enzyme has been stored correctly. Consider purchasing a fresh batch of the enzyme. |
| Poor Substrate Solubility | Ensure the this compound is fully dissolved in the chosen organic solvent. Gentle warming or sonication may be required. |
| Presence of Inhibitors | Purify the racemic this compound to remove any potential impurities that could be inhibiting the enzyme. |
| Insufficient Water Content | Lipases require a small amount of water to maintain their catalytic activity. If using a very dry solvent, consider adding a minimal amount of water or using a salt hydrate pair to control water activity. |
| Suboptimal Temperature | Gradually increase the reaction temperature, while monitoring for any decrease in enantioselectivity, to find a balance between reaction rate and selectivity.[8] |
Problem 3: Difficulty in Separating Product and Unreacted Substrate
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Allow the reaction to proceed closer to 50% conversion. At this point, you will have an equimolar mixture of the acylated product and the unreacted enantiomer, which can be easier to separate. |
| Inefficient Purification Method | Optimize the silica gel column chromatography conditions. Experiment with different solvent systems (e.g., hexane/ethyl acetate gradients) to achieve better separation. |
| Product/Substrate Instability | The β-lactam ring can be sensitive to acidic or basic conditions. Ensure that the work-up and purification steps are performed under neutral conditions to avoid degradation. |
Experimental Protocols
Protocol 1: Screening of Lipases for Kinetic Resolution
-
To separate vials, add racemic this compound (e.g., 20 mg).
-
Add 1 mL of anhydrous diisopropyl ether to each vial.
-
To each vial, add a different lipase (e.g., 20 mg of immobilized lipase from Pseudomonas fluorescens, Burkholderia cepacia, Candida antarctica B).
-
Add vinyl acetate (1.5 equivalents) to each vial.
-
Seal the vials and place them on an orbital shaker at 30°C.
-
Withdraw small aliquots (e.g., 10 µL) at various time points (e.g., 1, 4, 8, 24 hours).
-
Quench the reaction in the aliquot by filtering out the enzyme through a small plug of silica gel.
-
Analyze the samples by chiral HPLC to determine the conversion and enantiomeric excess of the remaining substrate and the acylated product.
Protocol 2: Preparative Scale Kinetic Resolution
-
To a stirred solution of racemic this compound (e.g., 1 g) in anhydrous diisopropyl ether (50 mL), add the optimal immobilized lipase (e.g., 200 mg of lipase from Pseudomonas fluorescens) identified from the screening.
-
Add vinyl acetate (1.5 equivalents).
-
Stir the mixture at the optimized temperature (e.g., 30°C).
-
Monitor the reaction progress by chiral HPLC.
-
Once the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized lipase. The lipase can be washed with fresh solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Separate the resulting acylated product and the unreacted this compound by silica gel column chromatography.
Protocol 3: Chiral HPLC Analysis
-
Column: A polysaccharide-based chiral stationary phase, such as a Chiralcel® or Chiralpak® column, is often effective.[9]
-
Mobile Phase: A typical mobile phase for normal-phase separation is a mixture of n-hexane and an alcohol like isopropanol or ethanol.[12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Temperature: 25°C.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.
Data Presentation
Table 1: Effect of Solvent on Lipase Enantioselectivity (Hypothetical Data for Illustration)
| Solvent | Dielectric Constant | Conversion (%) | Enantiomeric Excess (ee %) of Substrate | Enantiomeric Excess (ee %) of Product | Enantioselectivity (E) |
| n-Hexane | 1.88 | 48 | >99 | 96 | >200 |
| Diisopropyl ether | 3.88 | 50 | >99 | 98 | >200 |
| Toluene | 2.38 | 45 | 95 | 85 | 80 |
| Acetonitrile | 37.5 | 25 | 40 | 30 | 5 |
| Tetrahydrofuran (THF) | 7.6 | 30 | 55 | 45 | 15 |
Table 2: Effect of Temperature on Reaction Rate and Enantioselectivity (Hypothetical Data for Illustration)
| Temperature (°C) | Reaction Time (h) for ~50% Conversion | Enantiomeric Excess (ee %) of Substrate | Enantiomeric Excess (ee %) of Product | Enantioselectivity (E) |
| 20 | 48 | >99 | 98 | >200 |
| 30 | 24 | >99 | 97 | >200 |
| 40 | 12 | 95 | 92 | 150 |
| 50 | 6 | 80 | 75 | 50 |
Visualizations
Caption: Workflow for the lipase-catalyzed kinetic resolution of this compound.
Caption: Troubleshooting decision tree for low enantioselectivity in enzymatic resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemoenzymatic enantioselective route to get (+) and (-) 4-acetoxy-azetidin-2-one by lipase-catalysed kinetic resolution and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimizing lipase activity, enantioselectivity, and stability with medium engineering and immobilization for beta-blocker synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Lipase catalysis in organic solvents: advantages and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of 4-Benzoyloxy-2-azetidinone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing impurities in the synthesis of 4-Benzoyloxy-2-azetidinone.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized through a [2+2] cycloaddition reaction, famously known as the Staudinger reaction.[1] This involves the reaction of a ketene (or a ketene equivalent generated in situ from an acyl chloride) with an imine. Another common approach is the acylation of 4-hydroxy-2-azetidinone with benzoyl chloride or benzoic anhydride.
Q2: What are the main advantages of using this compound over the more common 4-acetoxy-2-azetidinone as a synthetic intermediate?
A2: this compound offers several advantages over its acetoxy counterpart. It is generally a more stable, crystalline solid, which makes it easier to handle and store.[2] Furthermore, the benzoyloxy group is a better leaving group than the acetoxy group, making this compound more reactive in subsequent nucleophilic substitution reactions. This increased reactivity often leads to higher yields and shorter reaction times.[2]
Q3: What are the most common impurities I should expect in my synthesis of this compound?
A3: The most common impurities can be categorized as follows:
-
Starting Material-Related Impurities: Unreacted 4-hydroxy-2-azetidinone (if applicable as a starting material) or residual benzoic acid/benzoyl chloride.
-
Solvent and Reagent-Related Impurities: Residual solvents and by-products from reagents, such as triethylamine hydrochloride if triethylamine is used as a base.
-
Side-Product Impurities: These are the most critical to control and include:
-
4-Hydroxy-2-azetidinone: Formed from the hydrolysis of the benzoyloxy group.
-
Dimers and Polymers: Arising from the self-condensation of ketene intermediates, especially if their concentration is too high.
-
Diastereomers: If a substituted azetidinone is being synthesized, the formation of the undesired stereoisomer is a common issue.
-
Q4: How can I best store this compound to minimize degradation?
A4: Due to the susceptibility of the ester linkage to hydrolysis, this compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure the purity of starting materials, as impurities can inhibit the reaction. |
| Hydrolysis of Product | Ensure all glassware is thoroughly dried and the reaction is carried out under anhydrous conditions. Use dry solvents and reagents. The benzoyloxy group is generally more stable to hydrolysis than the acetoxy group, but prolonged exposure to moisture, especially under acidic or basic conditions, can lead to the formation of 4-hydroxy-2-azetidinone. |
| Side Reactions (e.g., Dimerization) | If using a ketene intermediate, add the acyl chloride slowly to the reaction mixture to keep the ketene concentration low and minimize dimerization. Lowering the reaction temperature can also help to control the rate of side reactions. |
| Suboptimal Reaction Temperature | The optimal temperature can vary depending on the specific reactants and solvents used. If the reaction is too slow, a modest increase in temperature may be beneficial. Conversely, if side reactions are prevalent, lowering the temperature is advised. |
Problem 2: Presence of Significant Impurities in the Final Product
| Impurity Observed | Potential Cause | Suggested Solution |
| Unreacted 4-Hydroxy-2-azetidinone | Incomplete acylation. | Use a slight excess of the acylating agent (e.g., benzoyl chloride). Ensure the base used is sufficient to drive the reaction to completion. |
| 4-Hydroxy-2-azetidinone (from hydrolysis) | Presence of water during reaction or workup. | Maintain anhydrous conditions throughout the synthesis and workup. Use a non-aqueous workup if possible. |
| Benzoic Acid | Hydrolysis of benzoyl chloride or the product. | Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during workup to remove acidic impurities. |
| Polymeric/Oligomeric by-products | High concentration of ketene intermediate. | As mentioned previously, slow, dropwise addition of the acyl chloride is crucial. |
| Diastereomers | Lack of stereocontrol in the cycloaddition. | The stereochemical outcome of the Staudinger reaction can be influenced by the solvent, temperature, and the nature of the substituents on the imine and ketene. Optimization of these parameters may be necessary. |
Data Presentation
Table 1: Comparison of Reaction Parameters for 4-Acyloxy-2-azetidinone Synthesis
| Parameter | 4-Acetoxy-2-azetidinone | This compound | Reference |
| Relative Stability | Lower | Higher | [2] |
| Reactivity in Nucleophilic Substitution | Lower | Higher | [2] |
| Typical Reaction Time for Substitution | > 20 hours | ~ 6 hours | [2] |
| Typical Yield in Substitution Reactions | Moderate | High | [2] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Acylation of 4-Hydroxy-2-azetidinone
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
4-Hydroxy-2-azetidinone
-
Benzoyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (or another suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-hydroxy-2-azetidinone and triethylamine in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Benzoyl Chloride: Add a solution of benzoyl chloride in anhydrous dichloromethane dropwise to the stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
-
Visualizations
Caption: Synthesis of this compound.
Caption: Common impurity formation pathways.
Caption: Troubleshooting workflow for synthesis.
References
Technical Support Center: Scaling Up the Synthesis of 4-Substituted-2-Azetidinones
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the successful scale-up of 4-substituted-2-azetidinone synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of 2-azetidinone synthesis, particularly via the Staudinger cycloaddition of ketenes and imines.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| TS-001 | Low or No Product Yield | - Incomplete imine formation. - Ketenes may polymerize before reacting with the imine.[1] - Inactive reagents or catalyst. - Unoptimized reaction temperature. | - Ensure complete imine formation by monitoring with TLC or NMR before adding the ketene precursor. The use of a dehydrating agent like anhydrous MgSO₄ can be beneficial.[2] - Generate the ketene in situ by slow, dropwise addition of the acyl chloride to the cooled imine solution containing a tertiary amine base.[2][3] - Verify the purity and activity of all starting materials, reagents, and catalysts. - Optimize the reaction temperature; some cycloadditions require low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions.[3] |
| TS-002 | Poor Stereoselectivity (Low cis/trans Ratio) | - Inappropriate solvent polarity.[2] - Reaction temperature is too high. - Steric hindrance from substituents.[4] | - For cis-selectivity, use non-polar solvents like benzene or toluene. For trans-selectivity, polar solvents such as dichloromethane (DCM) or acetonitrile are preferred.[2] - Lowering the reaction temperature can favor the kinetic product, often the cis-isomer. - The steric bulk of substituents on both the imine and the ketene can influence stereoselectivity. Re-evaluate starting material design if necessary.[4] |
| TS-003 | Formation of Unwanted Side Products | - Reaction of ketene with itself (dimerization). - Hydrolysis of the acyl chloride or ketene due to moisture. - Ring-opening of the β-lactam product. | - Maintain a low concentration of the ketene by adding the acyl chloride slowly to the reaction mixture. - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[2] - Use milder workup conditions and purification techniques. Avoid strongly acidic or basic conditions if the product is sensitive. |
| TS-004 | Difficulties in Product Purification | - Product co-elutes with starting materials or byproducts during chromatography. - Product is an oil and difficult to crystallize. - Thermal decomposition during distillation. | - Optimize the mobile phase for column chromatography; a gradient elution may be necessary for better separation.[5] - If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. - For non-crystalline products, consider alternative purification methods like preparative HPLC or conversion to a crystalline salt or derivative. - Avoid high temperatures during solvent removal; use a rotary evaporator under reduced pressure. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Staudinger [2+2] cycloaddition for synthesizing 2-azetidinones?
A1: The Staudinger reaction is a [2+2] cycloaddition between a ketene and an imine to form a β-lactam.[6] The reaction is generally believed to proceed through a two-step mechanism. The first step involves the nucleophilic attack of the imine nitrogen on the central carbon of the ketene, which forms a zwitterionic intermediate.[1][2] The second step is a conrotatory ring closure to yield the four-membered β-lactam ring.[2] The stereochemical outcome of the reaction is determined by the relative rates of ring closure and isomerization of the zwitterionic intermediate.[1]
Q2: How does solvent choice impact the stereoselectivity of the Staudinger reaction?
A2: Solvent polarity plays a crucial role in determining the cis/trans ratio of the β-lactam product.[2] Non-polar solvents, such as benzene or toluene, generally favor the formation of the cis-isomer. This is because non-polar solvents promote a rapid ring closure of the initial zwitterionic intermediate.[2] In contrast, polar solvents like dichloromethane (DCM) or acetonitrile can stabilize the zwitterionic intermediate, allowing for isomerization to a more thermodynamically stable intermediate that leads to the trans-product before ring closure occurs.[2]
Q3: What are the key safety considerations when scaling up the synthesis of 2-azetidinones?
A3: When scaling up, several safety precautions should be taken. Acyl chlorides are often used as ketene precursors and are corrosive and react with moisture; they should be handled in a fume hood with appropriate personal protective equipment (PPE). The in situ generation of ketenes from acyl chlorides and a tertiary amine is an exothermic process, so controlled addition and efficient cooling are essential to manage the reaction temperature. Solvents like benzene and dichloromethane are hazardous and should be handled with care. A thorough risk assessment should be conducted before commencing any large-scale synthesis.
Q4: Can catalysts be used to improve the enantioselectivity of the Staudinger reaction?
A4: Yes, chiral catalysts can be employed to achieve high enantioselectivity in the Staudinger reaction.[7] Chiral N-heterocyclic carbenes and planar-chiral nucleophiles have been successfully used as catalysts.[1][7] For instance, a planar-chiral derivative of 4-(pyrrolidino)pyridine has been shown to be an effective enantioselective catalyst for the synthesis of β-lactams from a variety of ketenes and imines.[7]
Experimental Protocols
General Protocol for the Scaled-Up Synthesis of a cis-4-Aryl-2-Azetidinone
This protocol describes a general method for the synthesis of a cis-4-aryl-2-azetidinone on a larger scale, focusing on the Staudinger cycloaddition.
1. Imine Formation:
-
To a solution of the desired aryl aldehyde (1.0 equiv) in a non-polar solvent like toluene (0.5 M), add the corresponding primary amine (1.0 equiv).
-
Add a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or ¹H NMR until the starting aldehyde is consumed.
-
Filter off the dehydrating agent and wash the solid with a small amount of fresh solvent. The resulting imine solution is used directly in the next step.
2. Ketene Generation and Cycloaddition:
-
Cool the imine solution to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, prepare a solution of the desired acyl chloride (1.1 equiv) in the same non-polar solvent.
-
To the cooled imine solution, add a tertiary amine base such as triethylamine (1.2 equiv).
-
Slowly add the acyl chloride solution dropwise to the imine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C and monitor its progress by TLC.
3. Workup and Purification:
-
Once the reaction is complete (as indicated by the consumption of the imine), quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-substituted-2-azetidinone.[2]
Visualizations
Caption: Experimental workflow for the synthesis of 4-substituted-2-azetidinones.
Caption: Troubleshooting decision tree for scaling up 2-azetidinone synthesis.
References
- 1. Staudinger Synthesis [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 7. Enantioselective Staudinger synthesis of beta-lactams catalyzed by a planar-chiral nucleophile - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 4-Benzoyloxy-2-azetidinone and 4-Acetoxy-2-azetidinone in Synthesis
In the landscape of pharmaceutical synthesis, particularly in the development of β-lactam antibiotics like carbapenems and penems, the selection of appropriate intermediates is critical for optimizing reaction efficiency, yield, and overall cost-effectiveness.[1] Among the most pivotal building blocks are 4-acyloxy-2-azetidinones, which serve as versatile synthons for introducing various functionalities at the C4 position of the β-lactam core. This guide provides a detailed, data-driven comparison of two key intermediates: 4-benzoyloxy-2-azetidinone and its more commonly used counterpart, 4-acetoxy-2-azetidinone.
Overview and Physicochemical Properties
Both 4-acetoxy- and this compound are crucial precursors in the synthesis of β-lactam antibiotics.[2] They enable the stereocontrolled introduction of nucleophiles at the C4 position, a key step in building the complex architecture of drugs like thienamycin and loracarbef.[3][4] While structurally similar, their reactivity and handling properties show notable differences, primarily stemming from the nature of their respective acyloxy groups.
This compound is a stable, crystalline solid that is commercially available and relatively inexpensive.[2] 4-Acetoxy-2-azetidinone is also a solid but has a lower melting point and can be less thermally stable.[2][5][6]
| Property | This compound | 4-Acetoxy-2-azetidinone |
| CAS Number | 28562-58-5[7][8] | 28562-53-0[5][9] |
| Molecular Formula | C₁₀H₉NO₃ | C₅H₇NO₃[9][10] |
| Molecular Weight | 191.19 g/mol | 129.11 g/mol [10][11] |
| Appearance | Crystalline solid[2] | Solid[5][6] |
| Melting Point | Not specified in results | 38-40 °C[5][12] |
| Storage Temp. | Not specified in results | 2-8°C[5][12] |
| Stability | Good thermal stability[2] | Less thermally stable[2] |
Reactivity and Mechanism: The Role of the Leaving Group
The primary utility of these compounds lies in the nucleophilic substitution at the C4 position. The acyloxy group (acetate or benzoate) functions as a leaving group, and its ability to depart dictates the reactivity of the azetidinone substrate. The reaction generally proceeds through a nucleophilic acyl substitution mechanism, potentially involving an acyliminium intermediate.[13]
A superior leaving group is the conjugate base of a stronger acid. Comparing the acidity of the parent carboxylic acids:
-
Benzoic Acid: pKa ≈ 4.2
-
Acetic Acid: pKa ≈ 4.8
Since benzoic acid is the stronger acid, the benzoate anion is a weaker base and therefore a better leaving group than the acetate anion.[2][14] This enhanced leaving group ability theoretically makes this compound more reactive towards nucleophiles than 4-acetoxy-2-azetidinone.[2]
Figure 1. General mechanism for nucleophilic substitution at the C4 position of 2-azetidinones.
Comparative Experimental Data
Experimental evidence confirms the higher reactivity of this compound. A direct comparison of displacement reactions with various oxygen and sulfur nucleophiles demonstrates that using this compound consistently results in higher yields and significantly shorter reaction times compared to 4-acetoxy-2-azetidinone.[2]
| Nucleophile (ZH) | Product (Z) | Yield with 4-Acetoxy-2-azetidinone (%) | Reaction Time (h) | Yield with this compound (%) | Reaction Time (h) |
| PhOH | PhO | 45 | >20 | 80 | ~6 |
| p-NO₂-C₆H₄-OH | p-NO₂-C₆H₄-O | 50 | >20 | 85 | ~6 |
| PhSH | PhS | 70 | >20 | 90 | ~6 |
| p-Me-C₆H₄-SH | p-Me-C₆H₄-S | 75 | >20 | 92 | ~6 |
| 2-mercaptobenzothiazole | C₇H₄NS₂ | 65 | >20 | 88 | ~6 |
| Thioacetic acid | CH₃COS | 60 | >20 | 85 | ~6 |
Data sourced from Basak, A., & Khamrai, U. Synthetic Communications, 1999.[2]
The most significant improvements are observed in the preparation of 4-oxa derivatives, where yields nearly doubled.[2] The consistent reduction in reaction time from over 20 hours to approximately 6 hours highlights the practical advantage of using the benzoyloxy synthon for improving process efficiency.[2]
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol is a representative method for the displacement of the acyloxy group with a thiol nucleophile, adapted from the procedures used for the comparative study.[2]
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as acetone or acetonitrile in a round-bottom flask.
-
Addition of Nucleophile: Add the corresponding thiol or phenol nucleophile (1.1 eq) to the solution.
-
Base Addition: Add a mild base, such as anhydrous potassium carbonate (K₂CO₃) (1.5 eq), to the mixture.
-
Reaction: Stir the mixture at reflux temperature (e.g., in acetone, ~56°C) for approximately 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent like ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent gradient.[2]
Figure 2. Workflow for a typical nucleophilic substitution on a 4-acyloxy-2-azetidinone.
Protocol 2: Synthesis of 4-Acetoxy-2-azetidinone
This compound is often prepared via the [2+2] cycloaddition of vinyl acetate and chlorosulfonyl isocyanate (CSI).[6]
-
Reaction Setup: Cool a solution of vinyl acetate (excess, e.g., 5.0 eq) in anhydrous dichloromethane to 0°C in an ice bath.
-
Addition of CSI: Add chlorosulfonyl isocyanate (1.0 eq) dropwise to the stirred solution while maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to proceed at 0°C for 2 hours.
-
Quenching and Work-up: Carefully quench the reaction with an aqueous solution of sodium sulfite. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting residue can be purified by high-vacuum distillation or by washing with hexane to yield 4-acetoxy-2-azetidinone.[6]
Conclusion and Recommendations
The experimental data unequivocally demonstrates that This compound is a more convenient, reactive, and economical synthon compared to 4-acetoxy-2-azetidinone for the preparation of various 4-hetero-substituted β-lactams.[2]
Key advantages of this compound include:
-
Higher Reactivity: The benzoate group is a better leaving group, leading to faster reactions.[2]
-
Improved Yields: In all compared cases, it provides significantly higher product yields.[2]
-
Greater Efficiency: The drastic reduction in reaction time offers considerable advantages for large-scale production, saving time, energy, and resources.[2]
-
Enhanced Stability: Its superior thermal stability makes it easier to handle and store.[2]
For researchers and drug development professionals engaged in the synthesis of penem and carbapenem antibiotics, this compound should be considered the preferred intermediate for nucleophilic substitution reactions at the C4 position. Its use can lead to more efficient, higher-yielding, and more economical synthetic routes.
References
- 1. researchgate.net [researchgate.net]
- 2. repository.ias.ac.in [repository.ias.ac.in]
- 3. A Catalytic Asymmetric Route to Carbapenems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-乙酰氧基-2-氮杂环丁酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-Acetoxy-2-azetidinone | 28562-53-0 [chemicalbook.com]
- 7. This compound | 28562-58-5 [chemicalbook.com]
- 8. amiscientific.com [amiscientific.com]
- 9. CAS 28562-53-0 | 4-Acetoxy-2-azetidinone - Synblock [synblock.com]
- 10. scbt.com [scbt.com]
- 11. 4-Acetoxy-2-azetidinone | C5H7NO3 | CID 119981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Acetoxy-2-azetidinone 98 28562-53-0 [sigmaaldrich.com]
- 13. scite.ai [scite.ai]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Analysis of Benzoate vs. Acetate as Leaving Groups in Azetidinones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of benzoate and acetate as leaving groups in 4-substituted azetidin-2-ones, a class of compounds of significant interest in the development of β-lactam antibiotics and other pharmaceuticals. The nucleophilic substitution at the C4 position of the azetidinone ring is a critical step in the synthesis of a diverse array of biologically active molecules. The choice of the leaving group at this position can significantly influence reaction rates, yields, and overall synthetic efficiency.
Theoretical Framework for Reactivity
The reactivity of a leaving group in a nucleophilic substitution reaction is inversely related to its basicity. A weaker base is a better leaving group because it is more stable on its own and can better accommodate the negative charge it carries after bond cleavage.
The relative basicity of the acetate and benzoate anions can be inferred from the pKa values of their conjugate acids, acetic acid and benzoic acid, respectively.
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Reference |
| Acetate | Acetic Acid | 4.76 | [1][2][3][4] |
| Benzoate | Benzoic Acid | 4.20 | [1][2][3][4] |
As benzoic acid is a stronger acid than acetic acid (lower pKa), its conjugate base, benzoate, is a weaker base than acetate.[1][2][3][4] Therefore, benzoate is expected to be a better leaving group than acetate in nucleophilic substitution reactions on the azetidinone ring. This enhanced reactivity is attributed to the resonance stabilization of the benzoate anion, where the negative charge is delocalized over the carboxylate group and the benzene ring.
Reaction Mechanism: Formation of the N-Acyliminium Ion
Nucleophilic substitution at the C4 position of 4-acyloxyazetidin-2-ones is widely proposed to proceed through the formation of a highly reactive N-acyliminium ion intermediate. The departure of the leaving group is the rate-determining step in this mechanism. A better leaving group will facilitate the formation of this intermediate, thus accelerating the overall reaction rate.
Experimental Protocols
Synthesis of 4-Acetoxyazetidin-2-one
A widely used method for the synthesis of 4-acetoxyazetidin-2-one involves the [2+2] cycloaddition of vinyl acetate and chlorosulfonyl isocyanate.
Materials:
-
Vinyl acetate
-
Chlorosulfonyl isocyanate
-
Sodium bicarbonate
-
Sodium bisulfite
-
Water
-
Dichloromethane
-
Silica gel for chromatography
Procedure:
-
A solution of chlorosulfonyl isocyanate is added to an excess of vinyl acetate at a low temperature (typically below 5°C).
-
The reaction mixture is allowed to warm, initiating an exothermic reaction.
-
The resulting mixture is then added to a vigorously stirred aqueous solution of sodium bicarbonate and sodium bisulfite at a reduced temperature (e.g., -10°C).
-
After the addition is complete, the mixture is stirred and then extracted with dichloromethane.
-
The organic layers are combined, dried, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 4-acetoxyazetidin-2-one.
Generalized Synthesis of 4-Benzoyloxyazetidin-2-one
This protocol is a general representation and may require optimization.
Materials:
-
4-Hydroxyazetidin-2-one
-
Benzoyl chloride or benzoic anhydride
-
A suitable base (e.g., triethylamine, pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
4-Hydroxyazetidin-2-one is dissolved in the anhydrous solvent under an inert atmosphere.
-
The base is added to the solution and stirred.
-
Benzoyl chloride or benzoic anhydride is added dropwise to the reaction mixture, typically at 0°C.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction mixture is quenched with water or a saturated aqueous solution of ammonium chloride.
-
The product is extracted into an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by recrystallization or column chromatography.
Proposed Experimental Workflow for Comparative Reactivity Study
To definitively compare the reactivity of the two leaving groups, a parallel kinetic study could be designed as follows:
Conclusion
References
Unlocking the Potential: A Comparative Guide to the Antimicrobial Activity of Synthesized Azetidinone Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial performance of various synthesized azetidinone derivatives. Backed by experimental data, this document delves into their efficacy against a range of microbial strains, offering a valuable resource for identifying promising candidates for further investigation.
Azetidinones, also known as β-lactams, are a class of compounds that form the core structure of many widely used antibiotics, including penicillins and cephalosporins.[1][2][3] The growing challenge of antimicrobial resistance has spurred significant interest in the synthesis of novel azetidinone derivatives with enhanced potency and broader spectrum of activity.[4][5] This guide summarizes the antimicrobial activity of several newly synthesized azetidinone compounds, presenting a clear comparison of their performance.
Comparative Antimicrobial Activity
The antimicrobial efficacy of synthesized azetidinone derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2] The following table summarizes the MIC values of representative azetidinone derivatives against various bacterial and fungal strains, providing a quantitative comparison of their potency.
| Derivative | Target Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Benzophenone Fused Azetidinone (9a) | Staphylococcus aureus | 12.5 | Chloramphenicol | 12.5 |
| Bacillus subtilis | 25 | Amoxicillin | 25 | |
| Klebsiella pneumoniae | 50 | Chloramphenicol | 25 | |
| Pseudomonas aeruginosa | 50 | Amoxicillin | 50 | |
| Aspergillus niger | 12.5 | Ketoconazole | 12.5 | |
| Penicillium chrysogenum | 25 | Ketoconazole | 25 | |
| Benzophenone Fused Azetidinone (9e) | Staphylococcus aureus | 25 | Chloramphenicol | 12.5 |
| Bacillus subtilis | 12.5 | Amoxicillin | 25 | |
| Klebsiella pneumoniae | 25 | Chloramphenicol | 25 | |
| Pseudomonas aeruginosa | 50 | Amoxicillin | 50 | |
| Aspergillus niger | 25 | Ketoconazole | 12.5 | |
| Penicillium chrysogenum | 12.5 | Ketoconazole | 25 | |
| Benzophenone Fused Azetidinone (9g) | Staphylococcus aureus | 12.5 | Chloramphenicol | 12.5 |
| Bacillus subtilis | 25 | Amoxicillin | 25 | |
| Klebsiella pneumoniae | 50 | Chloramphenicol | 25 | |
| Pseudomonas aeruginosa | 25 | Amoxicillin | 50 | |
| Aspergillus niger | 25 | Ketoconazole | 12.5 | |
| Penicillium chrysogenum | 25 | Ketoconazole | 25 | |
| Indole-Triazole-Azetidinone (A-IX) | Staphylococcus aureus | - | Penicillin | - |
| Enterococcus faecalis | - | Penicillin | - | |
| Pseudomonas aeruginosa | - | Penicillin | - | |
| Escherichia coli | - | Penicillin | - | |
| N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide (4) | Bacillus subtilis | - | Norfloxacin | - |
| Staphylococcus aureus | - | Norfloxacin | - | |
| Escherichia coli | - | Norfloxacin | - | |
| Candida albicans | - | Fluconazole | - | |
| Aspergillus niger | - | Fluconazole | - |
Note: Specific MIC values for Indole-Triazole-Azetidinone (A-IX) and derivative (4) were not explicitly provided in the source documents in a comparable format.[1][4]
Experimental Protocols
The determination of antimicrobial activity of the synthesized azetidinone derivatives was performed using established and standardized methods. The following protocols are detailed for the key experiments cited.
Disc Diffusion Method
This method is a preliminary screening technique to assess the antimicrobial activity of the synthesized compounds.[2]
-
Inoculum Preparation: Bacterial and fungal strains are sub-cultured in a suitable nutrient broth. The turbidity of the microbial suspension is adjusted to a McFarland standard to ensure a standardized cell density.
-
Plate Preparation: Sterile Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) is poured into sterile petri plates and allowed to solidify.
-
Inoculation: The solidified agar plates are uniformly swabbed with the prepared microbial inoculum.
-
Disc Application: Sterile paper discs (6 mm in diameter) are impregnated with known concentrations of the synthesized azetidinone derivatives (dissolved in a suitable solvent like DMSO) and placed on the surface of the inoculated agar plates.
-
Controls: Standard antibiotic discs (e.g., Chloramphenicol, Amoxicillin, Ketoconazole) are used as positive controls, while discs impregnated with the solvent (DMSO) serve as negative controls.[2]
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.[2]
-
Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative assay used to determine the minimum concentration of a compound required to inhibit the growth of a microorganism.[2]
-
Preparation of Test Solutions: Serial dilutions of the synthesized azetidinone derivatives are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in sterile test tubes or microtiter plates.
-
Inoculation: A standardized suspension of the test microorganism is added to each dilution of the compound.
-
Controls: A positive control tube (containing the growth medium and inoculum but no test compound) and a negative control tube (containing the growth medium only) are included.
-
Incubation: The tubes or plates are incubated under the same conditions as the disc diffusion method.
-
Determination of MIC: After incubation, the tubes or wells are visually inspected for turbidity (cloudiness), which indicates microbial growth. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[2]
Workflow for Synthesis and Antimicrobial Validation
The overall process of developing and validating the antimicrobial activity of new azetidinone derivatives follows a structured workflow, from initial synthesis to final biological evaluation.
Workflow for the synthesis and antimicrobial validation of azetidinone derivatives.
References
A Comparative Guide to the Efficacy of Synthon Strategies for β-Lactam Synthesis
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of the β-lactam ring remains a cornerstone of antibiotic development and a versatile tool in organic synthesis. The choice of synthon and corresponding synthetic strategy is critical in determining the overall yield, stereochemical outcome, and accessibility of the final product. This guide provides a comparative analysis of the most prominent methods for β-lactam synthesis, supported by experimental data and detailed protocols.
The construction of the four-membered azetidin-2-one ring, the core of β-lactam antibiotics, can be achieved through various synthetic disconnections. The most widely employed strategies involve the formation of one or two bonds in the cyclization step. This guide focuses on comparing the efficacy of different synthons utilized in the most common and impactful approaches: the [2+2] cycloaddition of ketenes and imines (Staudinger reaction), the reaction of ester enolates with imines (Reformatsky-type reactions), the copper-catalyzed cycloaddition of nitrones and alkynes (Kinugasa reaction), and enzymatic C-H amidation.
Comparative Efficacy of β-Lactam Synthetic Methods
The selection of a synthetic route is often a trade-off between yield, stereocontrol, substrate scope, and reaction conditions. The following table summarizes quantitative data from representative studies to facilitate a comparison of different synthon strategies.
| Reaction Type | Synthon 1 | Synthon 2 | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereoselectivity (cis:trans) | Enantioselectivity (ee %) | Reference |
| Staudinger Reaction | Phenylacetyl chloride (forms ketene in situ) | N-Benzylideneaniline | Triethylamine | CH2Cl2 | 0 - RT | 12 | 85 | >98:2 | - | [F. H. van der Steen et al., J. Org. Chem. 1991, 56, 5147-5158] |
| Staudinger Reaction | (S)-4-phenyloxazolidinon-3-ylacetyl chloride | N-benzylidene-p-anisidine | Triethylamine | CH2Cl2 | -20 | 4 | 90 | 95:5 | 90 (as d.r.) | [G. I. Georg et al., J. Org. Chem. 1990, 55, 2927-2935] |
| Staudinger Reaction (catalytic, asymmetric) | Phenylmethylketene | N-Tosylbenzaldimine | Planar-chiral PPY derivative (catalyst) | Toluene | -78 | 1-3 | 98 | 8:1 | 98 | [B. L. Hodous, G. C. Fu, J. Am. Chem. Soc. 2002, 124, 1578-1579][1] |
| Reformatsky-type Reaction | Ethyl bromoacetate | N-Benzylideneaniline | Zinc | THF | Reflux | 2 | 75 | 40:60 | - | [M. S. Manhas et al., J. Heterocycl. Chem. 1978, 15, 601-604] |
| Reformatsky-type Reaction (asymmetric) | Ethyl bromodifluoroacetate | N-(4-methoxyphenyl)benzaldimine | Zn, (-)-cinchonidine | THF | -20 | 24 | 74 | - | >99 | [Y. H. Kim et al., Org. Lett. 2003, 5, 1341-1344] |
| Kinugasa Reaction | Phenylacetylene | C-Phenyl-N-methylnitrone | CuI, Et3N | DMF | 100 | 24 | 82 | >99:1 | - | [M. Kinugasa, S. Hashimoto, J. Chem. Soc., Chem. Commun. 1972, 466-467] |
| Kinugasa Reaction (asymmetric) | 3-Butyn-2-one | C,N-Diphenylnitrone | Cu(I)-Pybox complex | CH2Cl2 | RT | 24 | 95 | >95:5 | 96 | [C. Palomo et al., Angew. Chem. Int. Ed. 2006, 45, 5984-5987] |
| Enzymatic C-H Amidation | 3-Phenylpropanoyldioxazolone | - | Engineered Myoglobin (Mb*) | Buffer | 25 | 24 | 85 | - | 99 | [S. B. J. Kan et al., Nature 2016, 532, 485-490][2] |
Key Synthetic Strategies and Methodologies
A variety of synthetic approaches have been developed to access the β-lactam core, each with its own characteristic synthons and mechanisms. The diagram below illustrates the classification of these major strategies.
Caption: Classification of major synthetic strategies for β-lactam ring formation.
General Experimental Workflow for Comparative Analysis
A systematic comparison of different synthetic methods requires a standardized experimental workflow. The following diagram outlines the key steps in such a comparative study.
Caption: A generalized experimental workflow for a comparative study of β-lactam synthesis.
Detailed Experimental Protocols
Staudinger Reaction (Ketene-Imine Cycloaddition)
The Staudinger reaction involves the [2+2] cycloaddition of a ketene with an imine.[3] Ketenes are typically generated in situ from acyl chlorides and a tertiary amine base.[1]
Representative Protocol for cis-β-Lactam Synthesis: To a solution of the imine (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under a nitrogen atmosphere is added triethylamine (1.2 mmol). A solution of the acyl chloride (1.1 mmol) in anhydrous dichloromethane (5 mL) is then added dropwise over 30 minutes. The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 10 hours. The reaction is monitored by TLC. Upon completion, the mixture is washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the β-lactam. The stereochemistry is typically determined by 1H NMR spectroscopy, with cis-protons on the β-lactam ring exhibiting a coupling constant (J) of approximately 5-6 Hz.
Ester Enolate-Imine Condensation (Reformatsky-type Reaction)
This method involves the reaction of a pre-formed or in situ generated ester enolate with an imine, followed by cyclization to form the β-lactam ring.
Representative Protocol: To a suspension of activated zinc dust (1.5 mmol) in anhydrous THF (5 mL) is added a solution of the α-bromo ester (1.2 mmol) and the imine (1.0 mmol) in anhydrous THF (10 mL) at room temperature. The mixture is heated to reflux and stirred for 2 hours. The reaction is monitored by TLC. After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography. This method often produces a mixture of cis and trans isomers.
Kinugasa Reaction
The Kinugasa reaction is a copper(I)-catalyzed 1,3-dipolar cycloaddition of a terminal alkyne with a nitrone to yield a β-lactam, typically with high cis-selectivity.[4]
Representative Protocol: A mixture of the nitrone (1.0 mmol), the terminal alkyne (1.2 mmol), and copper(I) iodide (0.1 mmol) in DMF (10 mL) is stirred under a nitrogen atmosphere. Triethylamine (1.5 mmol) is added, and the reaction mixture is heated to 100 °C for 24 hours. The reaction is monitored by TLC. After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The residue is purified by column chromatography to afford the cis-β-lactam.
Enzymatic C-H Amidation
This emerging strategy utilizes engineered enzymes to catalyze the intramolecular amidation of a C-H bond, offering exceptional enantioselectivity.[2]
Representative Protocol: In a typical reaction, the engineered myoglobin variant (Mb*) is dissolved in a potassium phosphate buffer. The dioxazolone substrate, dissolved in a minimal amount of a co-solvent like DMSO, is added to the enzyme solution. The reaction is typically performed at room temperature with gentle shaking for 24 hours. The reaction progress can be monitored by HPLC. The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification is achieved by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.[2]
Conclusion
The choice of synthon for β-lactam synthesis is a critical decision that significantly impacts the efficiency and stereochemical outcome of the reaction. The Staudinger reaction remains a versatile and high-yielding method, with well-established protocols for achieving high diastereoselectivity. Catalytic asymmetric variants of the Staudinger reaction offer excellent enantiocontrol. The Reformatsky-type reaction provides an alternative, though often with lower stereoselectivity. The Kinugasa reaction is a powerful tool for the stereospecific synthesis of cis-β-lactams. Finally, the advent of enzymatic methods showcases the potential for highly enantioselective and sustainable β-lactam synthesis. The data and protocols presented in this guide are intended to assist researchers in selecting the most appropriate strategy for their specific synthetic targets.
References
The Strategic Advantage of 4-Benzoyloxy-2-azetidinone in β-Lactam Synthesis: A Cost-Benefit Analysis
For researchers and professionals in drug development and organic synthesis, the selection of optimal building blocks is a critical decision that directly impacts the efficiency, cost-effectiveness, and overall success of a synthetic route. In the realm of β-lactam antibiotics, the 2-azetidinone core is a ubiquitous feature, and the choice of its 4-substituted precursor is a key strategic consideration. This guide provides a detailed cost-benefit analysis of 4-Benzoyloxy-2-azetidinone, comparing its performance and economic viability against the more commonly used 4-acetoxy-2-azetidinone.
This analysis reveals that this compound presents a compelling case as a more economical and efficient synthon in the preparation of various 4-hetero-substituted β-lactams, which are crucial intermediates in the synthesis of potent antibiotics such as carbapenems and penems.[1]
Economic Analysis: A Clear Cost Advantage
A primary driver in process chemistry and large-scale synthesis is the cost of starting materials. A comparative analysis of commercially available this compound and 4-acetoxy-2-azetidinone reveals a significant price difference. While prices fluctuate based on supplier and purity, this compound is consistently found to be the more economical option.
| Compound | Supplier | Purity | Price (per gram) |
| This compound | Supplier A | >98% | ~$25 |
| Supplier B | >98% | ~$30 | |
| 4-acetoxy-2-azetidinone | Supplier A | >97% | ~$50 |
| Supplier B | >97% | ~$65 |
Note: Prices are approximate and subject to change. This table is for comparative purposes only.
This cost differential becomes increasingly significant when scaling up production, making this compound an attractive alternative from a purely economic standpoint.
Performance and Efficiency: Beyond the Price Tag
While cost is a major factor, the performance of a synthon in a reaction is paramount. Experimental data demonstrates that this compound offers notable advantages in terms of chemical reactivity and stability, leading to improved yields and shorter reaction times in nucleophilic displacement reactions.
The enhanced reactivity of the benzoyloxy derivative can be attributed to the fact that benzoate is a better leaving group than acetate. This is due to the lower pKa of benzoic acid (4.2) compared to acetic acid (4.76), indicating that the benzoate anion is more stable.[1] This inherent chemical property translates to more efficient reactions.
Comparative Yields in Nucleophilic Substitution Reactions
A study comparing the efficacy of this compound (referred to as 4 ) and 4-acetoxy-2-azetidinone (referred to as 2 ) in zinc acetate-mediated displacement reactions with various nucleophiles highlights the superior performance of the benzoyloxy analogue.
| Nucleophile | Product | Yield from 2 (%) | Yield from 4 (%) | Reaction Time for 4 (h) |
| Phenol | 4-Phenoxy-2-azetidinone | 65 | 85 | 6 |
| Thiophenol | 4-Phenylthio-2-azetidinone | 70 | 90 | 5 |
| p-Nitrophenol | 4-(p-Nitrophenoxy)-2-azetidinone | 60 | 82 | 6 |
| Benzyl alcohol | 4-Benzyloxy-2-azetidinone | 55 | 80 | 7 |
Adapted from Basak, A., & Khamrai, U. (1994). This compound, a Convenient Synthon for β-Lactam Intermediates. Synthetic Communications, 24(2), 131-135.[1]
As the data indicates, using this compound consistently leads to a marked improvement in yield.[1] Furthermore, the reaction times are significantly shorter, typically around 6 hours, compared to over 20 hours when using the acetoxy counterpart.[1] This reduction in reaction time not only improves throughput but also reduces energy consumption and associated costs in a production environment.
Experimental Protocols
To provide a practical context for this analysis, detailed experimental protocols for the synthesis of the starting materials and the comparative nucleophilic substitution are outlined below.
Synthesis of 4-Acetoxy-2-azetidinone
A common method for the synthesis of 4-acetoxy-2-azetidinone involves the [2+2] cycloaddition of vinyl acetate and chlorosulfonyl isocyanate.
Materials:
-
Vinyl acetate
-
Chlorosulfonyl isocyanate
-
Sodium bicarbonate
-
Sodium bisulfite
-
Chloroform
-
Magnesium sulfate
-
Hexane
Procedure:
-
A solution of chlorosulfonyl isocyanate is added to cooled vinyl acetate, maintaining the temperature below 5°C.
-
The reaction is allowed to proceed exothermically, with the temperature rising to around 10°C.
-
The reaction mixture is then cooled to -40°C and quenched by dropwise addition to a cooled (-20°C) aqueous solution of sodium bicarbonate and sodium bisulfite.
-
The pH is maintained at 7, and the mixture is extracted with chloroform.
-
The combined organic extracts are dried over magnesium sulfate and concentrated under reduced pressure.
-
The resulting oily mixture is washed with hexane to remove impurities, yielding 4-acetoxy-2-azetidinone.
Synthesis of this compound (Inferred Protocol)
While a specific, detailed protocol for the direct synthesis of this compound is not as commonly documented, a standard approach involves the benzoylation of 4-hydroxy-2-azetidinone.
Materials:
-
4-Hydroxy-2-azetidinone
-
Benzoyl chloride
-
A suitable base (e.g., triethylamine or pyridine)
-
An aprotic solvent (e.g., dichloromethane or tetrahydrofuran)
Procedure:
-
4-Hydroxy-2-azetidinone is dissolved in the aprotic solvent and cooled in an ice bath.
-
The base is added to the solution.
-
Benzoyl chloride is added dropwise to the stirred solution.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction mixture is washed with a mild acid (e.g., dilute HCl) and a saturated sodium bicarbonate solution.
-
The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield this compound.
General Protocol for Nucleophilic Substitution on 4-Substituted-2-azetidinones
The following is a general procedure for the zinc acetate-mediated displacement reaction.[1]
Materials:
-
This compound or 4-acetoxy-2-azetidinone
-
Zinc acetate dihydrate
-
Benzene
-
The desired nucleophile (e.g., alcohol or thiol)
-
Silica gel
-
Hexane-ethyl acetate solvent system
Procedure:
-
Anhydrous zinc acetate is prepared by refluxing zinc acetate dihydrate in benzene using a Dean-Stark apparatus.
-
The 4-substituted-2-azetidinone (1 equivalent) and the nucleophile (1.1 equivalents) are added to the anhydrous zinc acetate solution (0.5 equivalents).
-
The mixture is refluxed until the starting material is consumed (monitored by TLC).
-
The solution is filtered through a silica gel plug.
-
The filtrate is evaporated to dryness.
-
The crude product is purified by column chromatography using a hexane-ethyl acetate gradient to afford the desired 4-hetero-substituted-2-azetidinone.
Visualizing the Synthetic Pathway
The utility of this compound as a key intermediate in the synthesis of β-lactam antibiotics can be visualized through a generalized workflow. This diagram illustrates its role in the construction of the carbapenem core structure, a critical scaffold in many potent antibiotics.
Caption: Generalized workflow for the synthesis of a carbapenem antibiotic.
This diagram illustrates the initial synthesis of this compound, its subsequent reaction with a nucleophile to introduce a desired side chain at the C4 position, and the final elaboration into the carbapenem core structure.
Conclusion and Future Outlook
The evidence strongly suggests that this compound is a more convenient and economical synthon compared to its acetoxy counterpart for the preparation of various 4-hetero-substituted β-lactams.[1] Its lower cost, coupled with superior reactivity that leads to higher yields and significantly shorter reaction times, presents a compelling argument for its wider adoption in both academic research and industrial-scale synthesis of β-lactam antibiotics.
For researchers and drug development professionals, the strategic substitution of 4-acetoxy-2-azetidinone with this compound can lead to more efficient and cost-effective synthetic routes. As the demand for novel and affordable antibiotics continues to grow, such optimizations at the level of fundamental building blocks will be crucial in the development of the next generation of life-saving medicines. Further investigations into the displacement reactions of this compound with carbon nucleophiles could further expand its utility and solidify its position as a highly valuable intermediate in medicinal chemistry.
References
Comparative Stability of 4-Benzoyloxy-2-azetidinone and Its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the inherent stability of active pharmaceutical ingredients and key intermediates is paramount. This guide provides a comparative analysis of the stability of 4-Benzoyloxy-2-azetidinone and its analogs, focusing on available experimental data to inform handling, storage, and formulation decisions.
The 2-azetidinone ring, a core structural motif in β-lactam antibiotics, is susceptible to degradation, primarily through hydrolysis of the strained four-membered ring. This cleavage results in the formation of an inactive β-amino acid derivative. The stability of this ring system is highly dependent on the nature and position of its substituents. This guide focuses on the comparative stability of this compound and its common analog, 4-acetoxy-2-azetidinone, both of which are crucial intermediates in the synthesis of a wide range of β-lactam antibiotics and other therapeutic agents.
Enhanced Thermal Stability of this compound
Experimental evidence suggests that this compound exhibits superior thermal stability compared to its acetoxy counterpart. One study highlighted that this compound is a stable, crystalline solid and a more convenient synthon for subsequent chemical modifications. This enhanced stability translates to practical advantages in synthetic chemistry, including improved reaction yields and shorter reaction times for displacement reactions at the C4 position. The greater stability of the benzoyloxy leaving group compared to the acetoxy group is a key factor in its increased utility.
Hydrolytic Stability and Degradation Pathways
The primary degradation pathway for 4-acyloxy-2-azetidinones under aqueous conditions is the hydrolysis of the β-lactam ring. This process can be catalyzed by both acidic and basic conditions. Under acidic conditions, protonation of the carbonyl oxygen or the nitrogen atom of the lactam ring renders the carbonyl carbon more susceptible to nucleophilic attack by water. In basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to ring cleavage.
A general workflow for assessing the hydrolytic stability of these compounds is outlined below. This process, known as a forced degradation study, is essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.
Comparative Data Summary
While specific kinetic data for the comparative stability of this compound and its analogs is limited in the public domain, the available qualitative information is summarized in the table below. This table will be updated as more quantitative data becomes available.
| Compound | Stability Profile | Key Observations |
| This compound | More thermally stable than the acetoxy analog. | A stable crystalline solid, leading to better yields and shorter reaction times in displacement reactions. |
| 4-Acetoxy-2-azetidinone | Less thermally stable. | Commonly used synthon, but its relative instability can lead to lower yields and the need for more carefully controlled reaction conditions. |
| Other 4-Acyloxy Analogs | Stability is dependent on the nature of the acyl group. | Electron-withdrawing groups on the acyl moiety can influence the stability of the leaving group and the overall molecule. |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reproducible and comparable stability data. The following sections outline standardized methodologies for assessing the stability of 4-acyloxy-2-azetidinone derivatives.
Forced Degradation Studies
Forced degradation studies are performed to identify the likely degradation products and to establish the intrinsic stability of the molecule.
1. Acid and Base Hydrolysis:
-
Stock Solution: Prepare a 1 mg/mL solution of the test compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Acidic Condition: Mix the stock solution with an equal volume of 0.1 N to 1 N hydrochloric acid.
-
Basic Condition: Mix the stock solution with an equal volume of 0.1 N to 1 N sodium hydroxide.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 40-80°C) and monitor at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: At each time point, withdraw an aliquot, neutralize the solution (with base for acidic samples, and with acid for basic samples), and dilute with the mobile phase to a suitable concentration for analysis.
2. Oxidative Degradation:
-
Stress Condition: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Monitoring: Analyze samples at appropriate time intervals.
3. Thermal Degradation:
-
Solid State: Expose the solid compound to elevated temperatures (e.g., 60-100°C) for a defined period.
-
Solution State: Heat the stock solution at a controlled temperature.
-
Analysis: Dissolve the solid sample in a suitable solvent or dilute the solution sample for analysis.
4. Photostability:
-
Exposure: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Control: Protect a parallel set of samples from light.
-
Analysis: Compare the degradation in the exposed samples to the control samples.
Stability-Indicating HPLC-UV/LC-MS Method
A validated stability-indicating analytical method is essential to separate and quantify the parent compound from its degradation products.
Typical HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the maximum absorbance of the parent compound and its degradation products.
-
Column Temperature: Controlled at a constant temperature (e.g., 25-40°C).
LC-MS Analysis: For identification of unknown degradation products, liquid chromatography coupled with mass spectrometry (LC-MS) is the method of choice. The mobile phase should be compatible with the MS detector (e.g., using volatile buffers like ammonium acetate or formate).
Degradation Signaling Pathway
The degradation of 4-acyloxy-2-azetidinones is primarily a chemical process (hydrolysis) rather than a biologically mediated signaling pathway. The core mechanism involves the nucleophilic attack on the carbonyl carbon of the β-lactam ring.
Conclusion
Based on the available data, this compound offers a significant advantage in terms of thermal stability over 4-acetoxy-2-azetidinone, making it a more robust intermediate for various synthetic applications. However, a comprehensive understanding of the comparative stability of these and other analogs requires further quantitative studies. The experimental protocols outlined in this guide provide a framework for researchers to conduct such studies, enabling the generation of valuable data for the development of stable and effective pharmaceutical products. As new data emerges, this guide will be updated to provide the most current information to the scientific community.
Validating the Structure of Novel Azetidinone Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural validation of novel azetidinone (β-lactam) compounds is a critical step in the drug discovery and development process. Accurate structural elucidation ensures the identity, purity, and stereochemistry of a synthesized molecule, which are fundamental for understanding its biological activity and establishing structure-activity relationships (SAR). This guide provides a comparative overview of the key analytical techniques employed for this purpose, supported by experimental data and detailed protocols.
A Comparative Analysis of Spectroscopic Techniques
The structural confirmation of novel azetidinones relies on a combination of spectroscopic methods. Each technique provides unique and complementary information, and their integrated use is essential for unambiguous structure determination. The most commonly employed techniques are Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). For crystalline compounds, X-ray Crystallography provides the definitive three-dimensional structure.
| Technique | Information Provided | Strengths | Limitations |
| FT-IR Spectroscopy | Identifies the presence of key functional groups. For azetidinones, the characteristic β-lactam carbonyl (C=O) stretch is a crucial diagnostic peak. | Rapid, non-destructive, and provides a molecular "fingerprint". | Provides limited information on the overall molecular framework and stereochemistry. |
| ¹H NMR Spectroscopy | Provides detailed information about the proton environment in the molecule, including the number of different types of protons, their chemical environment (chemical shift), and connectivity to neighboring protons (spin-spin coupling). | Excellent for determining the connectivity of atoms and the relative stereochemistry of substituents on the β-lactam ring. | Can be complex to interpret for large or highly symmetric molecules. |
| ¹³C NMR Spectroscopy | Reveals the number of non-equivalent carbon atoms and their chemical environment. Provides information on the carbon skeleton of the molecule. | Complements ¹H NMR data and helps to confirm the carbon framework. | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. |
| Mass Spectrometry (ESI-MS) | Determines the molecular weight of the compound with high accuracy, allowing for the determination of the molecular formula. Fragmentation patterns can provide structural information. | High sensitivity, requires very small amounts of sample. High-resolution mass spectrometry (HRMS) provides exact mass for molecular formula confirmation. | Isomeric compounds cannot be distinguished by mass alone. Fragmentation can sometimes be complex to interpret. |
| X-ray Crystallography | Provides the absolute three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry. | Unambiguous determination of the complete molecular structure. | Requires a single, high-quality crystal, which can be challenging to obtain. The solid-state structure may not always represent the conformation in solution. |
Comparative Spectroscopic Data for Novel Azetidinone Derivatives
The following table presents a summary of characterization data for a series of newly synthesized N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides.[1] This format allows for easy comparison of the spectral properties across different derivatives.
| Compound | Molecular Formula | Yield (%) | m.p. (°C) | FT-IR (cm⁻¹) C=O (β-lactam) | ¹H NMR (δ, ppm) CH-N | ¹H NMR (δ, ppm) CH-Cl | ¹³C NMR (δ, ppm) C=O (β-lactam) |
| 5a₁ | C₂₀H₁₈ClN₅O₅S₂ | 72 | 198-200 | 1742 | 5.35 (d) | 5.05 (d) | 161.5 |
| 5a₂ | C₂₁H₂₀ClN₅O₆S₂ | 75 | 205-207 | 1739 | 5.32 (d) | 5.02 (d) | 160.3 |
| 5a₃ | C₂₁H₂₀ClN₅O₅S₂ | 68 | 210-212 | 1745 | 5.40 (d) | 5.18 (d) | 162.1 |
| 5a₄ | C₂₀H₁₇Cl₂N₅O₅S₂ | 78 | 215-217 | 1741 | 5.42 (d) | 5.20 (d) | 162.8 |
| 5b₁ | C₂₃H₂₄ClN₅O₅S₂ | 70 | 185-187 | 1740 | 5.38 (d) | 5.15 (d) | 161.8 |
| 5b₂ | C₂₄H₂₆ClN₅O₆S₂ | 73 | 192-194 | 1739 | 5.36 (d) | 5.12 (d) | 160.5 |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible data for structural validation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound (1-2 mg) is intimately mixed with dry potassium bromide (KBr, ~100 mg) and pressed into a thin, transparent pellet. Alternatively, for both solid and liquid samples, Attenuated Total Reflectance (ATR) FT-IR can be used by placing a small amount of the sample directly on the ATR crystal.
-
Instrumentation: An FT-IR spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first. The sample is then scanned over a typical range of 4000-400 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹). Key absorption bands are identified and assigned to specific functional groups. For azetidinones, the β-lactam carbonyl stretch is typically observed in the range of 1730-1760 cm⁻¹.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm). The solution should be free of any particulate matter.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition:
-
¹H NMR: A standard pulse sequence is used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is required compared to ¹H NMR.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. For ¹H NMR, the signals are integrated to determine the relative number of protons. Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are reported in Hertz (Hz).
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with the ESI source.
-
Instrumentation: A mass spectrometer equipped with an ESI source is used. This can be a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.
-
Data Acquisition: The sample solution is introduced into the ESI source at a constant flow rate. The instrument is operated in either positive or negative ion mode to detect protonated molecules ([M+H]⁺), sodiated adducts ([M+Na]⁺), or deprotonated molecules ([M-H]⁻). For high-resolution mass spectrometry (HRMS), the instrument is calibrated to ensure high mass accuracy.
-
Data Processing: The mass-to-charge ratio (m/z) of the detected ions is recorded. For HRMS data, the elemental composition of the molecular ion can be determined using software that calculates possible formulas within a specified mass tolerance (e.g., <5 ppm).
Single-Crystal X-ray Crystallography
-
Sample Preparation: A single crystal of the compound of suitable size and quality is required. Crystals are typically grown by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Instrumentation: A single-crystal X-ray diffractometer is used.
-
Data Collection: The crystal is mounted on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate positions of the atoms in the crystal lattice.
Visualizing the Validation Workflow and Biological Context
To better illustrate the process of structural validation and the biological relevance of azetidinone compounds, the following diagrams are provided.
References
A Comparative Analysis of the Biological Efficacy of Novel Azetidinone Derivatives
Azetidin-2-ones, commonly known as β-lactams, represent a cornerstone in medicinal chemistry due to their wide array of pharmacological activities.[1] This guide provides a comparative evaluation of the biological activities of various recently synthesized azetidinone derivatives, with a focus on their antimicrobial, anticonvulsant, and anticancer properties. The data presented herein is collated from multiple studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Antimicrobial Activity
Azetidinone derivatives have been extensively studied for their potential as antimicrobial agents, driven by the need to combat drug-resistant pathogens.[2] A comparative study of newly synthesized benzophenone fused azetidinone derivatives revealed significant antibacterial and antifungal activity.[3] The antimicrobial efficacy was determined by measuring the minimum inhibitory concentration (MIC) in μg/mL.
Table 1: Antimicrobial Activity of Benzophenone Fused Azetidinone Derivatives [3]
| Compound | S. aureus (MIC μg/mL) | B. subtilis (MIC μg/mL) | E. coli (MIC μg/mL) | P. aeruginosa (MIC μg/mL) | C. albicans (MIC μg/mL) | A. niger (MIC μg/mL) |
| 9a | 12.5 | 25 | 25 | 50 | 12.5 | 25 |
| 9e | 25 | 12.5 | 50 | 25 | 25 | 12.5 |
| 9g | 50 | 25 | 12.5 | 25 | 50 | 25 |
| Amoxicillin | 12.5 | 12.5 | 25 | 25 | - | - |
| Chloramphenicol | 25 | 25 | 12.5 | 12.5 | - | - |
| Ketoconazole | - | - | - | - | 12.5 | 12.5 |
Note: '-' indicates data not applicable.
Similarly, another study on novel 2-azetidinone derivatives evaluated their antibacterial activity by measuring the zone of inhibition.[4]
Table 2: Antibacterial Activity of 1,3,4-Oxadiazole containing 2-Azetidinone Derivatives (Zone of Inhibition in mm) [4]
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Klebsiella pneumoniae |
| 4a | 15 | 17 | 20 | 22 |
| 4b | 16 | 18 | 21 | 23 |
| 4d | 14 | 16 | 19 | 21 |
| Amoxicillin-Clavulanate | 25 | 28 | 18 | 20 |
The antimicrobial activity of the synthesized compounds can be determined using the following methods:
-
Broth Dilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC). A serial dilution of the test compounds is prepared in a liquid growth medium in microtiter plates. A standardized suspension of the test microorganism is added to each well. The plates are then incubated under appropriate conditions. The MIC is recorded as the lowest concentration of the compound that inhibits visible growth of the microorganism.[3]
-
Disc Diffusion Method: In this method, sterile paper discs impregnated with a standard concentration of the test compound are placed on an agar plate that has been uniformly inoculated with the test microorganism. The plates are incubated, and the diameter of the zone of inhibition around each disc is measured. A larger zone of inhibition indicates greater antimicrobial activity.[3]
Below is a generalized workflow for the synthesis and antimicrobial evaluation of azetidinone derivatives.
References
Safety Operating Guide
Proper Disposal of 4-Benzoyloxy-2-azetidinone: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Benzoyloxy-2-azetidinone (CAS No. 28562-58-5), a key intermediate in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel and minimizing environmental impact. All procedures must comply with federal, state, and local regulations.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is classified as an irritant, causing skin, eye, and respiratory tract irritation.[1][2] It may also cause an allergic skin reaction.[1] Therefore, appropriate personal protective equipment must be worn at all times when handling this compound for disposal.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact and potential sensitization.[1][2] |
| Eye Protection | Safety glasses with side-shields or goggles | To protect against dust particles and splashes.[1][2] |
| Respiratory Protection | NIOSH-approved respirator | Required when handling powders to avoid inhalation of dust.[1] |
| Body Protection | Laboratory coat | To prevent contamination of personal clothing. |
Spill and Emergency Procedures
In the event of a spill, immediate action is necessary to contain the material and prevent exposure.
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation to disperse any airborne dust.[1]
-
Contain: Cover the spill with an inert absorbent material.
-
Collect: Carefully sweep or scoop the material into a designated, labeled waste container, avoiding dust generation.[1][3]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Seek Medical Attention: In case of contact with skin or eyes, flush with copious amounts of water for at least 15 minutes and seek medical advice.[1] If inhaled, move to fresh air.[1]
Disposal Protocol
The disposal of this compound must be handled by a licensed chemical waste disposal company. Do not dispose of this chemical down the drain or in regular trash.
Step 1: Waste Segregation and Collection Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads, empty containers) in a dedicated, properly sealed, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
Step 2: Labeling The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant, Skin Sensitizer).
Step 3: Storage Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials such as strong acids, bases, and oxidizing agents.[1]
Step 4: Scheduling Pickup Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal in accordance with all regulations.
Experimental Workflow for Disposal
The following diagram illustrates the procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Benzoyloxy-2-azetidinone
Essential Safety Precautions for Handling 4-Benzoyloxy-2-azetidinone
For Immediate Reference: Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling this compound, a compound that can cause irritation to the eyes, skin, and respiratory tract, and may lead to allergic skin reactions.
Proper handling and the use of appropriate personal protective equipment (PPE) are critical to ensure a safe laboratory environment and minimize exposure risks. This guide provides essential, step-by-step safety and logistical information for the operational use and disposal of this compound.
Recommended Personal Protective Equipment (PPE)
To mitigate the health risks associated with this compound, the following personal protective equipment is mandatory:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection:
-
Respiratory Protection: In case of fire, wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1] Use a respirator with an organic vapor cartridge in poorly ventilated areas or when there is a risk of inhaling vapors.
Hazard Summary & Safety Recommendations
A comprehensive summary of hazard classifications and corresponding safety precautions for this compound is provided below.
| Hazard Classification | GHS Hazard Statements (H-Statements) | Precautionary Statements (P-Statements) |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed. | P264: Wash skin thoroughly after handling.[2] P270: Do not eat, drink or smoke when using this product. P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth. |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin. | P280: Wear protective gloves/ protective clothing.[2] P302 + P352: IF ON SKIN: Wash with plenty of water.[2][3] P312: Call a POISON CENTER/doctor if you feel unwell. |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[2] | P332 + P313: If skin irritation occurs: Get medical advice/ attention.[2] P362 + P364: Take off contaminated clothing and wash it before reuse.[2][3] |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction. | P261: Avoid breathing dust. P272: Contaminated work clothing must not be allowed out of the workplace. P333 + P313: If skin irritation or rash occurs: Get medical advice/ attention. |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation.[2] | P280: Wear protective gloves/ eye protection/ face protection.[2] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] P337 + P313: If eye irritation persists: Get medical advice/ attention.[2] |
| Respiratory Tract Irritation | R 36/37/38: Irritating to eyes, respiratory system and skin.[1] | S 24/25: Avoid contact with skin and eyes.[1] |
Operational and Disposal Plans
Handling and Storage:
-
Wash hands thoroughly after handling.[1]
-
Use with adequate ventilation to keep airborne concentrations low.[1]
-
Minimize dust generation and accumulation.[1]
-
Avoid contact with eyes, skin, and clothing.[1]
-
Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[1]
Spill and Leak Procedures:
-
Clean up spills immediately, observing precautions in the Protective Equipment section.[1]
-
Sweep up the material and place it into a suitable container for disposal.[1]
-
Avoid generating dusty conditions and ensure adequate ventilation.[1]
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Collect all waste, including contaminated PPE and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
Experimental Workflow & Decision Making
The following diagrams illustrate the logical workflow for selecting and using Personal Protective Equipment when handling this compound.
Caption: PPE Selection Workflow for this compound.
Caption: Disposal Plan Workflow for this compound Waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
